molecular formula C9H11NO2 B065470 2-Isopropylisonicotinic acid CAS No. 191535-55-4

2-Isopropylisonicotinic acid

货号: B065470
CAS 编号: 191535-55-4
分子量: 165.19 g/mol
InChI 键: XEAKNFPXTFNCLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Isopropylisonicotinic acid is a strategically valuable pyridine derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its core structure incorporates an isopropyl substituent adjacent to the carboxylic acid functional group on the pyridine ring, creating a sterically defined and lipophilic scaffold. This configuration is of significant interest for the design and synthesis of novel bioactive molecules, particularly enzyme inhibitors and receptor modulators where the isonicotinic acid moiety can act as a key pharmacophore.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-propan-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(2)8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAKNFPXTFNCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626364
Record name 2-(Propan-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191535-55-4
Record name 2-(Propan-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 2-isopropylisonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development. The core of this guide focuses on a modern and efficient approach utilizing a direct C-H functionalization of a readily available starting material.

Introduction

This compound is a derivative of isonicotinic acid, a fundamental scaffold in various pharmaceuticals. The introduction of an isopropyl group at the 2-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. This guide outlines a strategic synthesis that leverages recent advancements in C-H activation and carboxylation reactions.

Proposed Synthesis Pathway: C4-Selective Carboxylation of 2-Isopropylpyridine

The most direct and modern approach to the synthesis of this compound is the C4-selective carboxylation of commercially available 2-isopropylpyridine. This method avoids the complexities of building the pyridine ring from acyclic precursors and offers a high degree of regioselectivity. The overall transformation is a two-step, one-pot process involving an initial C-H phosphination at the 4-position, followed by a copper-catalyzed carboxylation of the resulting pyridylphosphonium salt with carbon dioxide (CO₂)[1][2][3].

The general reaction scheme is as follows:

G cluster_0 Step 1: C-H Phosphination cluster_1 Step 2: Copper-Catalyzed Carboxylation start 2-Isopropylpyridine intermediate Pyridylphosphonium Salt start->intermediate  1. Tf₂O  2. PPh₃  3. NEt₃ intermediate2 Pyridylphosphonium Salt product This compound intermediate2->product  CO₂ (1 atm)  CuCl, TMEDA  ZnEt₂  DMA, rt

Caption: Two-step, one-pot synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol adapted from the general method for C4-selective carboxylation of pyridines developed by Wang and colleagues[1][2][3]. Researchers should note that while this provides a robust starting point, optimization for the specific substrate, 2-isopropylpyridine, may be necessary to achieve maximum yield and purity.

Materials and Reagents
  • 2-Isopropylpyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • Carbon Dioxide (CO₂, balloon or cylinder)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Diethylzinc (ZnEt₂, solution in hexanes)

  • Dimethylacetamide (DMA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure

Part 1: In-situ Generation of the Pyridylphosphonium Salt

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (DCM).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add trifluoromethanesulfonic anhydride (Tf₂O) dropwise to the cooled DCM.

  • Slowly add a solution of 2-isopropylpyridine in anhydrous DCM to the reaction mixture. Stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve triphenylphosphine (PPh₃) in anhydrous DCM.

  • Add the triphenylphosphine solution dropwise to the reaction mixture at -78 °C. Allow the mixture to stir for an additional 30 minutes.

  • Add triethylamine (NEt₃) dropwise to the flask. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until the formation of the phosphonium salt is complete (monitoring by TLC or LC-MS is recommended).

Part 2: Copper-Catalyzed Carboxylation

  • To the flask containing the in-situ generated pyridylphosphonium salt, add copper(I) chloride (CuCl) and N,N,N',N'-tetramethylethylenediamine (TMEDA).

  • Replace the inert atmosphere with a balloon of carbon dioxide (CO₂).

  • Add anhydrous dimethylacetamide (DMA) to the reaction mixture.

  • Slowly add a solution of diethylzinc (ZnEt₂) in hexanes dropwise to the reaction mixture at room temperature. The reaction is typically stirred for 12-24 hours.

  • Upon completion, quench the reaction by carefully adding aqueous hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

The following table summarizes the key reactants and conditions for the C4-selective carboxylation of pyridines, which is the basis for the synthesis of this compound.

Parameter Condition/Reagent Purpose
Starting Material 2-IsopropylpyridinePyridine core with the isopropyl group
Phosphination
ActivationTrifluoromethanesulfonic anhydride (Tf₂O)Activates the pyridine ring
Phosphine SourceTriphenylphosphine (PPh₃)Forms the phosphonium salt
BaseTriethylamine (NEt₃)Promotes rearomatization
Carboxylation
Carbon SourceCarbon Dioxide (CO₂)Introduces the carboxylic acid group
CatalystCopper(I) chloride (CuCl)Catalyzes the carboxylation reaction
LigandTMEDAStabilizes the copper catalyst
ReductantDiethylzinc (ZnEt₂)Facilitates the catalytic cycle
SolventDimethylacetamide (DMA)Reaction medium for the carboxylation
TemperatureRoom TemperatureMild reaction conditions

Alternative Synthesis Pathway: Oxidation of 2-Isopropyl-4-methylpyridine

An alternative, though less direct, route to this compound involves the synthesis of 2-isopropyl-4-methylpyridine followed by the oxidation of the methyl group to a carboxylic acid.

G cluster_0 Step 1: Synthesis of 2-Isopropyl-4-methylpyridine cluster_1 Step 2: Oxidation start Acyclic Precursors intermediate 2-Isopropyl-4-methylpyridine start->intermediate  Multi-step synthesis intermediate2 2-Isopropyl-4-methylpyridine product This compound intermediate2->product  Oxidizing Agent  (e.g., KMnO₄, HNO₃)

Caption: Alternative synthesis via oxidation of a 4-methyl precursor.

This pathway involves a multi-step synthesis to first construct the 2-isopropyl-4-methylpyridine intermediate. A known patent describes the synthesis of 2-isopropyl-4-methyl-3-cyanopyridine from ethyl isobutyrate, which could potentially be adapted. The subsequent step would be the selective oxidation of the 4-methyl group. This oxidation can be challenging as the isopropyl group is also susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are typically used for the oxidation of alkylpyridines. However, controlling the reaction to selectively oxidize the methyl group while preserving the isopropyl group would require careful optimization of reaction conditions such as temperature, reaction time, and the concentration of the oxidizing agent. Due to these potential challenges with selectivity and the multi-step nature of forming the starting material, the C4-selective carboxylation of 2-isopropylpyridine is the recommended pathway.

Conclusion

The synthesis of this compound is efficiently achieved through a modern, two-step, one-pot C4-selective carboxylation of commercially available 2-isopropylpyridine. This method offers high regioselectivity under mild conditions and represents a significant improvement over classical multi-step synthetic approaches. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and professionals in the field of drug development, enabling the synthesis of this valuable molecule for further investigation and application.

References

An In-depth Technical Guide to the Synthesis of 2-isopropyl-4-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-isopropyl-4-pyridinecarboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of a direct, single-step synthesis in the current literature, this document outlines a feasible two-step approach. The synthesis commences with the construction of a 2-isopropyl-4-methylpyridine intermediate, followed by the selective oxidation of the 4-methyl group to the corresponding carboxylic acid. This guide details the experimental protocols for each step, presents quantitative data in a structured format for comparison of methodologies, and includes visualizations of the synthetic logic and workflows.

Introduction

Pyridinecarboxylic acids are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The specific substitution pattern of 2-isopropyl-4-pyridinecarboxylic acid offers a unique combination of steric and electronic properties, making it a valuable target for novel molecular design. This guide addresses the synthetic challenge by proposing a robust and logical two-step pathway, providing detailed experimental procedures based on established chemical transformations.

Proposed Synthetic Pathway

The synthesis of 2-isopropyl-4-pyridinecarboxylic acid is strategically divided into two primary transformations:

  • Step 1: Synthesis of 2-isopropyl-4-methylpyridine. This intermediate is proposed to be synthesized via a modified Chichibabin-type pyridine synthesis, a well-established method for forming pyridine rings.

  • Step 2: Selective Oxidation of 2-isopropyl-4-methylpyridine. The 4-methyl group of the synthesized intermediate is then selectively oxidized to a carboxylic acid functionality to yield the final product.

The overall synthetic pathway is depicted in the following diagram:

Overall Synthesis reagents Isovaleraldehyde + Acetone + Ammonia intermediate 2-isopropyl-4-methylpyridine reagents->intermediate Step 1: Pyridine Ring Formation product 2-isopropyl-4-pyridinecarboxylic acid intermediate->product Step 2: Selective Oxidation oxidant Oxidizing Agent (e.g., KMnO4)

Figure 1: Proposed two-step synthesis of 2-isopropyl-4-pyridinecarboxylic acid.

Experimental Protocols

Step 1: Synthesis of 2-isopropyl-4-methylpyridine

This protocol is a proposed method based on analogous Chichibabin pyridine syntheses.

Reaction:

Step 1 Isovaleraldehyde Isovaleraldehyde Intermediate 2-isopropyl-4-methylpyridine Isovaleraldehyde->Intermediate Lewis Acid Catalyst High Temperature & Pressure Acetone Acetone Acetone->Intermediate Lewis Acid Catalyst High Temperature & Pressure Ammonia Ammonia Ammonia->Intermediate Lewis Acid Catalyst High Temperature & Pressure

Figure 2: Reaction scheme for the synthesis of 2-isopropyl-4-methylpyridine.

Materials:

  • Isovaleraldehyde

  • Acetone

  • Ammonia (gas or aqueous solution)

  • Lewis acid catalyst (e.g., alumina-silica, zeolites)

  • Ethanol (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (for neutralization)

Equipment:

  • High-pressure autoclave or flow reactor

  • Heating mantle or furnace

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: If using a solid acid catalyst, pre-treat it by heating under a stream of inert gas to remove adsorbed water.

  • Reaction Setup: In a high-pressure autoclave, charge the catalyst. A mixture of isovaleraldehyde and acetone (e.g., in a 1:2 molar ratio) is prepared.

  • Reaction: The autoclave is sealed and purged with nitrogen. Ammonia is introduced to a specified pressure. The aldehyde-ketone mixture is then introduced, and the reactor is heated to a high temperature (e.g., 350-450 °C) for several hours.

  • Work-up and Purification: After cooling, the reactor is vented, and the crude product is collected. The product is dissolved in dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by fractional distillation. Alternatively, the product can be acidified with hydrochloric acid to form the hydrochloride salt, which can be precipitated, washed with a non-polar solvent, and then neutralized with a base to regenerate the pure pyridine derivative.

Step 2: Selective Oxidation of 2-isopropyl-4-methylpyridine to 2-isopropyl-4-pyridinecarboxylic acid

This protocol details the selective oxidation of the 4-methyl group using potassium permanganate, a common and effective oxidizing agent for alkyl side chains on aromatic rings.[2][3][4]

Reaction:

Step 2 Intermediate 2-isopropyl-4-methylpyridine Product 2-isopropyl-4-pyridinecarboxylic acid Intermediate->Product H2O, Heat then H+ workup KMnO4 Potassium Permanganate

Figure 3: Oxidation of 2-isopropyl-4-methylpyridine.

Materials:

  • 2-isopropyl-4-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (for acidification)

  • Sodium bisulfite (for quenching excess KMnO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and flask

  • pH paper or pH meter

Procedure:

  • Reaction Setup: To a solution of 2-isopropyl-4-methylpyridine in water, add potassium permanganate portion-wise with stirring. The molar ratio of KMnO₄ to the starting material should be approximately 2:1 to 3:1.

  • Reaction: The mixture is heated to reflux (around 100 °C) and maintained at this temperature for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Work-up: The reaction mixture is cooled to room temperature, and the excess permanganate is destroyed by the careful addition of a small amount of sodium bisulfite until the solution becomes colorless. The MnO₂ precipitate is removed by filtration.

  • Isolation of Product: The filtrate is cooled in an ice bath, and the pH is carefully adjusted to the isoelectric point of the carboxylic acid (typically around pH 3-4) by the dropwise addition of sulfuric acid. The white precipitate of 2-isopropyl-4-pyridinecarboxylic acid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Data Presentation

The following table summarizes quantitative data for analogous oxidation reactions of alkylpyridines to provide an expected range of performance for the proposed synthesis.

MethodOxidizing AgentSubstrateProductTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Reference
Nitric Acid OxidationNitric AcidAlkylpyridinesPyridinecarboxylic acids180 - 37020 - 5000.005 - 0.5up to 94[5]
Permanganate OxidationPotassium PermanganateAlkylpyridinesPyridinecarboxylic acidsReflux1Several60 - 80[2]
Air Oxidation (Catalytic)Air/O₂β-picolineNicotinic acid17016852 (conv.)[6]
Selenium Dioxide OxidationSelenium DioxidePicolinesPicolinic acids11518up to 99[7]

Logical Workflow Diagram

The following diagram illustrates the logical workflow from starting materials to the final purified product.

Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Oxidation start1 Start: Isovaleraldehyde, Acetone, NH3 reaction1 Chichibabin-type Reaction start1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Fractional Distillation workup1->purification1 intermediate Intermediate: 2-isopropyl-4-methylpyridine purification1->intermediate reaction2 KMnO4 Oxidation intermediate->reaction2 quench Quench excess KMnO4 reaction2->quench filtration Filter MnO2 quench->filtration precipitation Acidification & Precipitation filtration->precipitation purification2 Recrystallization precipitation->purification2 product Final Product: 2-isopropyl-4-pyridinecarboxylic acid purification2->product

Figure 4: Detailed experimental workflow.

Conclusion

This technical guide outlines a plausible and scientifically sound synthetic strategy for 2-isopropyl-4-pyridinecarboxylic acid. The proposed two-step method, involving a modified Chichibabin-type reaction followed by selective side-chain oxidation, leverages well-established and reliable chemical transformations. The provided experimental protocols and comparative data offer a solid foundation for researchers to undertake the synthesis of this valuable compound. Further optimization of reaction conditions for each step will be crucial to maximize yield and purity for specific research and development applications.

References

An In-depth Technical Guide to 2-Isopropylisonicotinic Acid: Chemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylisonicotinic acid, a substituted pyridine carboxylic acid, represents a molecule of interest in medicinal chemistry and drug discovery. Its structural similarity to isonicotinic acid, the core of the widely used antituberculosis drug isoniazid, suggests potential for biological activity. The introduction of a lipophilic isopropyl group at the 2-position can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known chemical properties, detailed experimental protocols for synthesis and analysis, and a discussion of the potential biological significance of this compound.

Chemical Properties

PropertyValueSource/Method
Molecular Formula C₉H₁₁NO₂-
Molecular Weight 165.19 g/mol -
CAS Number 191535-55-4-
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not available (Predicted to be ~5)Prediction based on isonicotinic acid (pKa ~4.9)
Solubility Data not availableExpected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and analysis of this compound, adapted from established methods for related compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of a corresponding 2-isopropyl-4-alkylpyridine precursor. A general protocol is outlined below.

Reaction Scheme:

Materials:

  • 2-Isopropyl-4-methylpyridine

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or other suitable organic solvent

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Oxidation: In a round-bottom flask equipped with a reflux condenser and a heating mantle, a solution of 2-isopropyl-4-methylpyridine in water is prepared. A strong oxidizing agent, such as potassium permanganate, is added portion-wise to the solution while stirring. The reaction mixture is then heated to reflux for several hours to ensure complete oxidation.

  • Work-up: After cooling to room temperature, the excess oxidizing agent is quenched by the addition of a reducing agent like sodium bisulfite until the purple color disappears, and a brown precipitate of manganese dioxide forms.

  • Filtration: The manganese dioxide is removed by filtration. The filter cake is washed with hot water to recover any adsorbed product.

  • Acidification: The filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 3-4. This will precipitate the crude this compound.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).

Logical Workflow for Synthesis and Purification:

G Start Start: 2-Isopropyl-4-methylpyridine Oxidation Oxidation (e.g., KMnO4, heat) Start->Oxidation Workup Quenching & Filtration (e.g., NaHSO3) Oxidation->Workup Acidification Acidification (e.g., HCl to pH 3-4) Workup->Acidification Isolation Isolation (Filtration) Acidification->Isolation Purification Purification (Recrystallization) Isolation->Purification End End: Pure this compound Purification->End

Synthesis and Purification Workflow
Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using reverse-phase HPLC. The following is a general method that can be optimized for specific instrumentation and requirements.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of an acidifier like formic acid or TFA (e.g., 0.1%) to improve peak shape. The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water/Acidifier

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled (e.g., 25 °C)

    • Detection: UV absorbance at a suitable wavelength (e.g., 265 nm)

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared sample. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

General Experimental Workflow for HPLC Analysis:

G Start Start: Sample & Standard Preparation Solution Preparation (Dissolve & Filter) Start->Preparation HPLC HPLC System (Pump, Injector, Column, Detector) Preparation->HPLC Separation Chromatographic Separation (Reverse Phase) HPLC->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak Integration & Quantification) Detection->Analysis End Result: Purity/Concentration Analysis->End

HPLC Analysis Workflow

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is scarce, its structural relationship to known bioactive molecules allows for informed hypotheses regarding its potential therapeutic applications.

Isonicotinic acid derivatives are a well-established class of compounds with a broad range of biological activities, most notably as antimicrobial agents. The parent compound, isonicotinic acid, is a precursor to isoniazid, a cornerstone in the treatment of tuberculosis. The mechanism of action of isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG), leading to the formation of a reactive species that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

The introduction of a lipophilic isopropyl group in the 2-position of the pyridine ring in this compound is expected to increase its lipophilicity. This modification could potentially enhance its ability to penetrate the lipid-rich cell wall of mycobacteria, potentially leading to improved antimicrobial activity. Furthermore, lipophilicity is a key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Beyond antimicrobial effects, other derivatives of nicotinic and isonicotinic acid have been investigated for various pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. Therefore, this compound warrants further investigation to explore its potential in these therapeutic areas.

As no specific signaling pathways involving this compound have been elucidated, a diagram illustrating the general mechanism of its potential precursor, isoniazid, is provided for context.

Hypothesized Mechanism of Action (based on Isoniazid):

G cluster_bac Mycobacterium INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation ActivatedINH Activated Isoniazid (Isonicotinoyl radical) KatG->ActivatedINH InhA InhA (Enoyl-ACP reductase) ActivatedINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellWall Cell Wall Integrity MycolicAcid->CellWall CellDeath Bacterial Cell Death CellWall->CellDeath Loss of

Isoniazid Mechanism of Action

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its chemical properties and offers adaptable protocols for its synthesis and analysis. The structural similarities to known bioactive compounds suggest that future research into its antimicrobial and other pharmacological activities is warranted. The methodologies and workflows presented herein can serve as a valuable resource for scientists and researchers embarking on the study of this and related molecules.

2-Isopropylisonicotinic Acid: A Technical Overview and Research Perspective

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 191535-55-4

This technical guide provides a comprehensive overview of 2-Isopropylisonicotinic acid, a substituted pyridinecarboxylic acid of interest to researchers and professionals in drug development. Given the limited publicly available data on this specific compound, this document synthesizes information from closely related analogues to present a predictive profile of its properties, potential synthesis, and likely areas of biological significance.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented. However, based on the known properties of isonicotinic acid and related alkyl-substituted pyridines, the following characteristics can be anticipated.

PropertyPredicted Value/Information
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 191535-55-4
Appearance Likely a white to off-white crystalline solid.
Solubility Expected to have moderate solubility in water and good solubility in polar organic solvents such as methanol, ethanol, and DMSO. The isopropyl group may slightly decrease aqueous solubility compared to isonicotinic acid.
pKa The carboxylic acid moiety is expected to have a pKa in the range of 4-5, similar to other isonicotinic acids. The pyridine nitrogen will have a pKa around 5-6.
Melting Point Expected to be a solid with a defined melting point, likely above 100 °C.
Boiling Point Expected to be high, likely over 200 °C, with decomposition.
LogP The octanol-water partition coefficient is predicted to be higher than that of isonicotinic acid due to the lipophilic isopropyl group.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 4-methylpyridine 4-Methylpyridine condensation Condensation Reaction (e.g., Aldol-type) 4-methylpyridine->condensation isobutyraldehyde Isobutyraldehyde isobutyraldehyde->condensation dehydration Dehydration condensation->dehydration reduction Reduction (e.g., Hydrogenation) dehydration->reduction intermediate 2-Isopropyl-4-methylpyridine reduction->intermediate oxidation Oxidation of Methyl Group (e.g., KMnO4, SeO2) intermediate->oxidation product This compound oxidation->product

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Condensation: 4-Methylpyridine would be reacted with isobutyraldehyde in the presence of a base catalyst to form an aldol-type condensation product.

  • Dehydration: The intermediate from the condensation step would then be dehydrated, typically by heating, to form an unsaturated intermediate.

  • Reduction: The unsaturated intermediate would be reduced, for example, through catalytic hydrogenation, to yield 2-isopropyl-4-methylpyridine.

  • Oxidation: The methyl group at the 4-position of the pyridine ring would be selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction conditions would need to be carefully controlled to prevent over-oxidation or degradation of the pyridine ring.

  • Purification: The final product, this compound, would be purified from the reaction mixture using techniques such as crystallization or chromatography.

Potential Biological Activity and Applications in Drug Development

While direct biological studies on this compound are scarce, the isonicotinic acid scaffold is a well-established pharmacophore in medicinal chemistry. Its derivatives have shown a wide range of biological activities.

Antitubercular Activity: Isonicotinic acid hydrazide, commonly known as isoniazid, is a cornerstone drug for the treatment of tuberculosis. It acts as a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is plausible that this compound or its derivatives could exhibit antimycobacterial properties.

Other Potential Activities: Derivatives of isonicotinic acid have also been investigated for their anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. The introduction of an isopropyl group at the 2-position could modulate the lipophilicity and steric profile of the molecule, potentially influencing its binding to biological targets and its pharmacokinetic properties.

Signaling Pathway Hypothesis:

Many pyridine-containing compounds, including derivatives of nicotinic acid (an isomer of isonicotinic acid), are known to interact with G-protein coupled receptors (GPCRs). For instance, nicotinic acid itself is a ligand for the nicotinic acid receptor 1 (NIACR1), also known as GPR109A, which is involved in lipid metabolism. While the direct interaction of this compound with this or other receptors is unconfirmed, a general signaling pathway for such interactions is depicted below.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand 2-Isopropylisonicotinic acid Derivative receptor G-Protein Coupled Receptor (GPCR) ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

Caption: General GPCR signaling pathway potentially relevant to isonicotinic acid derivatives.

Future Research Directions

The lack of extensive data on this compound highlights several opportunities for future research:

  • Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol, along with comprehensive characterization of its physicochemical properties.

  • Biological Screening: A broad-based biological screening of the compound to identify potential therapeutic activities, including but not limited to antitubercular, anti-inflammatory, and anticancer effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to establish structure-activity relationships, which could guide the design of more potent and selective compounds.

  • Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound.

Unraveling the Mechanistic Landscape of Isonicotinic Acid Derivatives: A Proxy for Understanding 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action for 2-isopropylisonicotinic acid. This technical guide, therefore, provides an in-depth analysis of the well-characterized mechanisms of the broader class of isonicotinic acid derivatives. The principles and findings discussed herein offer a robust framework for inferring the potential biological activities of this compound based on established structure-activity relationships.

Executive Summary

Isonicotinic acid and its derivatives represent a versatile scaffold in medicinal chemistry, with prominent examples demonstrating potent antitubercular and anti-inflammatory activities. The biological action of these compounds is intrinsically linked to the electronic and steric properties of substituents on the pyridine ring. While the specific target and pathway for this compound remain uncharacterized, this guide will explore the two primary mechanisms associated with this class of molecules: inhibition of mycobacterial cell wall synthesis and modulation of inflammatory pathways.

I. Antitubercular Mechanism of Action: The Isoniazid Paradigm

The most renowned isonicotinic acid derivative is isoniazid (isonicotinic acid hydrazide), a first-line drug for the treatment of tuberculosis. Its mechanism provides a foundational understanding of how these derivatives can exert antimicrobial effects.

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Upon activation, it is believed to form a reactive species that subsequently inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. One prevailing hypothesis suggests that the activated isoniazid derivative is incorporated into a nicotinamide adenine dinucleotide (NAD) analogue.[1] This fraudulent coenzyme then inhibits key enzymes in the mycolic acid biosynthesis pathway.

Signaling Pathway: Isoniazid Activation and Mycolic Acid Synthesis Inhibition

Isoniazid_Mechanism cluster_inhibition Inhibitory Action Isoniazid Isoniazid (Prodrug) KatG KatG (Mycobacterial Enzyme) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Reactive Species) KatG->Activated_Isoniazid NAD_Analogue Isonicotinic-NAD Adduct Activated_Isoniazid->NAD_Analogue Incorporation InhA InhA (Enoyl-ACP Reductase) NAD_Analogue->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalysis Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect

Caption: Proposed mechanism of action for isoniazid.

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) studies on 2-substituted isonicotinic acid hydrazides have revealed that the biological activity against Mycobacterium tuberculosis is influenced by electronic, steric, and lipophilic properties of the substituents.[1] The reactivity of the pyridine nitrogen atom is considered essential for activity.[1] For this compound, the isopropyl group, being an electron-donating and sterically bulky substituent, would likely modulate the electronic properties of the pyridine ring and its interaction with target enzymes, potentially altering its efficacy compared to unsubstituted or differently substituted analogues.

II. Anti-inflammatory Mechanism of Action

Several isonicotinic acid derivatives have been investigated for their anti-inflammatory properties. The proposed mechanisms often involve the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2).

Experimental Data on Representative Anti-inflammatory Isonicotinic Acid Derivatives
Compound/DerivativeAssayTargetIC50 (µM)Reference
Isonicotinic acid-derived 1,3,4-oxadiazolesIn vitro anti-inflammatory assayNot specifiedSuperior to Naproxen[Generic SAR studies]
2,6-disubstituted isonicotinic acid hydrazidesIn vitro anti-inflammatory assayNot specifiedSignificant activity[Generic SAR studies]

Signaling Pathway: COX-2 Inhibition

Anti_Inflammatory_Mechanism cluster_inhibition Inhibitory Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Isonicotinic_Derivative Isonicotinic Acid Derivative Isonicotinic_Derivative->COX2 Inhibition

References

The Biological Versatility of 2-Isopropylisonicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of isonicotinic acid have long been a cornerstone in medicinal chemistry, most notably with the discovery and widespread use of isoniazid as a frontline antitubercular agent. Within this chemical class, 2-isopropylisonicotinic acid derivatives, particularly this compound hydrazide (commonly known as iproniazid), represent a fascinating case study in drug discovery and development. Initially investigated for its antitubercular properties, iproniazid was later repurposed as the first monoamine oxidase (MAO) inhibitor for the treatment of depression.[1][2] This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their antimicrobial and antifungal potential, mechanisms of action, and relevant experimental methodologies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the modification of the isonicotinic acid scaffold. A common pathway to iproniazid starts with the esterification of isonicotinic acid, followed by reaction with hydrazine to form isonicotinic acid hydrazide (isoniazid). Subsequent reaction with a source of an isopropyl group, such as 2-bromopropane, yields N'-isopropylisonicotinohydrazide (iproniazid).

Synthesis_of_Iproniazid Synthesis of Iproniazid Isonicotinic_Acid Isonicotinic Acid Isonicotinic_Acid_Ester Isonicotinic Acid Ester Isonicotinic_Acid->Isonicotinic_Acid_Ester Esterification (e.g., SOCl2, ROH) Isoniazid Isoniazid (Isonicotinic Acid Hydrazide) Isonicotinic_Acid_Ester->Isoniazid Hydrazinolysis (N2H4) Iproniazid Iproniazid (this compound Hydrazide) Isoniazid->Iproniazid Isopropylation (e.g., 2-Bromopropane)

A simplified synthetic route to iproniazid.

Antitubercular and Antimicrobial Activity

While iproniazid was initially explored for its antitubercular effects, its development for this indication was largely overshadowed by its potent antidepressant activity.[2] However, the structural similarity to isoniazid suggests a potential for antimicrobial action. The primary mechanism of antitubercular action for isoniazid involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3] It is hypothesized that this compound derivatives may share a similar mechanism.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for isoniazid and some of its derivatives against various microorganisms. Specific and comprehensive MIC data for iproniazid against a wide range of microbes is limited in the literature; therefore, data for closely related compounds are presented to illustrate the potential activity of this chemical class.

CompoundOrganismMIC (µg/mL)Reference
IsoniazidMycobacterium tuberculosis H37Rv0.02 - 0.06[4]
IsoniazidMycobacterium tuberculosis (INH-Resistant)>1.0[5]
Isonicotinoyl Hydrazone Derivative 1Staphylococcus aureus12.5[2]
Isonicotinoyl Hydrazone Derivative 1Bacillus subtilis25[2]
Isonicotinoyl Hydrazone Derivative 1Escherichia coli50[2]
Isonicotinoyl Hydrazone Derivative 1Pseudomonas aeruginosa>100[2]
N′-(1-phenylethylidene)isonicotinohydrazideHistoplasma capsulatum (yeast form)23.4 - 187.5[6]
N′-(1-phenylethylidene)isonicotinohydrazideHistoplasma capsulatum (mycelial form)23.4 - 187.5[6]
Proposed Antimicrobial Mechanism of Action

The proposed mechanism of antitubercular activity for isoniazid derivatives involves a series of activation steps within the mycobacterial cell, leading to the inhibition of mycolic acid biosynthesis.

Antimicrobial_Mechanism Proposed Antimicrobial Mechanism of Action cluster_cell Mycobacterial Cell INH_Derivative Isoniazid Derivative (Prodrug) Activated_INH Activated Radical Species INH_Derivative->Activated_INH Activation InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Mycolic_Acid_Synthesis->Cell_Lysis Disruption KatG KatG (Catalase-Peroxidase) KatG->Activated_INH

Hypothesized mechanism of action against Mycobacterium tuberculosis.

Antifungal Activity

Several derivatives of isoniazid have demonstrated promising antifungal activity. For instance, a series of isoniazid hydrazones were synthesized and evaluated against Histoplasma capsulatum, a dimorphic fungus.[6] The results indicated that these compounds could inhibit fungal growth in both its yeast and mycelial forms. The proposed mechanism of antifungal action may involve the disruption of the fungal cell membrane and interference with ergosterol biosynthesis, a key component of the fungal cell membrane.[6]

Monoamine Oxidase Inhibition

The most well-characterized biological activity of iproniazid is its irreversible inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, which is believed to be the basis for its antidepressant effects.

MAO_Inhibition Monoamine Oxidase (MAO) Inhibition Pathway cluster_synapse Synaptic Cleft Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Inactive_Metabolites Inactive Metabolites Monoamines->Inactive_Metabolites Degradation Increased_Monoamines Increased Synaptic Monoamine Levels MAO Monoamine Oxidase (MAO) MAO->Inactive_Metabolites Iproniazid Iproniazid Iproniazid->MAO Irreversible Inhibition Antidepressant_Effect Antidepressant Effect Increased_Monoamines->Antidepressant_Effect

Mechanism of iproniazid as a monoamine oxidase inhibitor.

Metabolism and Toxicity

The clinical use of iproniazid was significantly limited by its hepatotoxicity.[1] The metabolism of iproniazid is a key factor in its toxicity profile. It is primarily metabolized in the liver via hydrolysis to isonicotinic acid and isopropylhydrazine. The latter is then oxidized by cytochrome P450 enzymes to a reactive isopropyl radical, which can covalently bind to hepatic macromolecules, leading to liver cell necrosis.[1]

Metabolism_Toxicity Metabolism and Hepatotoxicity of Iproniazid Iproniazid Iproniazid Isonicotinic_Acid Isonicotinic Acid Iproniazid->Isonicotinic_Acid Hydrolysis Isopropylhydrazine Isopropylhydrazine Iproniazid->Isopropylhydrazine Hydrolysis Isopropyl_Radical Isopropyl Radical (Reactive Metabolite) Isopropylhydrazine->Isopropyl_Radical Oxidation CYP450 Cytochrome P450 CYP450->Isopropyl_Radical Hepatic_Macromolecules Hepatic Macromolecules Isopropyl_Radical->Hepatic_Macromolecules Covalent Binding Hepatotoxicity Hepatotoxicity (Cell Necrosis) Hepatic_Macromolecules->Hepatotoxicity

Metabolic pathway leading to iproniazid-induced hepatotoxicity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay widely used to determine the MIC of compounds against Mycobacterium tuberculosis.

Workflow:

MABA_Workflow Microplate Alamar Blue Assay (MABA) Workflow Start Start Prepare_Inoculum Prepare M. tuberculosis inoculum (e.g., H37Rv strain) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of test compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate wells with M. tuberculosis suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate plate at 37°C for 5-7 days Inoculate_Plate->Incubate_Plate Add_Alamar_Blue Add Alamar Blue reagent to each well Incubate_Plate->Add_Alamar_Blue Reincubate Re-incubate plate for 24 hours Add_Alamar_Blue->Reincubate Read_Results Read results visually or with a spectrophotometer (Blue = Inhibition, Pink = Growth) Reincubate->Read_Results Determine_MIC Determine MIC as the lowest concentration with no color change Read_Results->Determine_MIC End End Determine_MIC->End

General workflow for the Microplate Alamar Blue Assay.

Detailed Steps:

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared in an appropriate broth medium (e.g., Middlebrook 7H9) and adjusted to a standardized turbidity.

  • Drug Dilution: The test compound is serially diluted in a 96-well microplate to obtain a range of concentrations.

  • Inoculation: Each well (except for negative controls) is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

  • Re-incubation: The plate is incubated for an additional 24 hours.

  • Result Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Conclusion

This compound derivatives, exemplified by iproniazid, possess a rich and diverse biological profile. While their clinical application has been primarily in the realm of psychiatry due to potent MAO inhibition, their structural relationship to isoniazid suggests a latent potential for antimicrobial and antifungal activity. Further investigation into the synthesis of novel derivatives with optimized efficacy and reduced toxicity, coupled with detailed mechanistic studies, could unlock new therapeutic applications for this versatile chemical scaffold. The experimental protocols outlined in this guide provide a framework for the continued exploration of the biological activities of these intriguing compounds.

References

Structural Analogues of 2-Isopropylisonicotinic Acid: A Technical Guide to Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of structural analogues of 2-isopropylisonicotinic acid, with a primary focus on their role as inhibitors of monoamine oxidase (MAO). The document details their synthesis, biological activity, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Introduction to this compound Analogues and their Therapeutic Potential

This compound is a key structural motif, and its analogues, particularly those incorporating a hydrazide or hydrazone functionality, have been extensively investigated for their therapeutic properties. The most prominent of these is iproniazid, the first monoamine oxidase inhibitor (MAOI) used as an antidepressant.[1] These compounds exert their effects by inhibiting the MAO enzymes (MAO-A and MAO-B), which are responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[2] By preventing the breakdown of these monoamines, MAOIs increase their synaptic availability, leading to their antidepressant and anxiolytic effects.[2]

Selective inhibition of the two MAO isoforms, MAO-A and MAO-B, is a critical consideration in drug design. MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors effective antidepressants.[2] Conversely, MAO-B primarily metabolizes dopamine, and selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease.[2] The development of reversible and selective MAOIs is an ongoing area of research aimed at minimizing the side effects associated with the first-generation irreversible and non-selective inhibitors, such as the "cheese effect" (a hypertensive crisis caused by the ingestion of tyramine-rich foods).

This guide will explore the synthesis and biological evaluation of various structural analogues, providing quantitative data to facilitate comparison and detailed experimental protocols for reproducibility.

Quantitative Data on MAO Inhibition

The following tables summarize the in vitro inhibitory activity of various structural analogues of this compound against MAO-A and MAO-B.

Compound IDAnalogue ClassTargetIC50 (µM)Ki (µM)Reference
IPR-01 IsonicotinohydrazideMAO-A & MAO-B--[2]
ACH-10 AcylhydrazoneMAO-B0.140.097[3]
ACH-14 AcylhydrazoneMAO-B0.150.10[3]
IS-07 Isatin-based HydrazoneMAO-B0.082-[4]
IS-15 Isatin-based HydrazoneMAO-A1.852-[4]
HYD-2a PhenylhydrazoneMAO-A0.342-[2][5]
HYD-2b PhenylhydrazoneMAO-A0.028-[2][5]

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Structure-Activity Relationships (SAR)

The biological activity of these analogues is significantly influenced by their structural features. Key SAR observations include:

  • Hydrazine/Hydrazone Moiety: The presence of a hydrazine (-NH-NH2) or hydrazone (-NH-N=CH-) group is crucial for MAO inhibitory activity.[2] This moiety is believed to interact with the flavin cofactor (FAD) at the active site of the MAO enzyme.[2]

  • Substitution on the Aromatic Ring: The nature and position of substituents on the pyridine ring (or other aromatic systems) influence both the potency and selectivity of inhibition. Halogen substituents, for instance, have been shown to enhance MAO-B inhibitory activity.[3]

  • Acyl Group: In acylhydrazones, the nature of the acyl group can modulate activity. For example, isatin-based acylhydrazones have demonstrated potent and selective MAO-B inhibition.[4]

  • Reversibility: The development of reversible inhibitors is a key goal to improve the safety profile of MAOIs. Reversible inhibitors can be displaced from the enzyme's active site, reducing the risk of prolonged and potentially harmful effects.[2]

Experimental Protocols

General Synthesis of N'-Substituted Isonicotinohydrazides

This protocol describes the synthesis of N'-substituted isonicotinohydrazides through the condensation of isoniazid with a substituted aldehyde.

Materials:

  • Isoniazid (isonicotinic acid hydrazide)

  • Substituted aldehyde (e.g., benzaldehyde derivative)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve isoniazid (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the substituted aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[6]

In Vitro Fluorometric MAO Inhibition Assay

This assay is used to determine the inhibitory potency of the synthesized compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Amplex® Red reagent (fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black microplate, add the test compound dilutions. Include a vehicle control (DMSO) and a positive control (a known MAO inhibitor).

  • Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

  • Prepare a reaction mixture containing the MAO substrate, Amplex® Red reagent, and HRP in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission) at multiple time points or as an endpoint reading.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[7][8]

Signaling Pathways and Experimental Workflows

Monoamine Oxidase Signaling Pathway

The following diagram illustrates the metabolic pathway of dopamine, a key neurotransmitter regulated by monoamine oxidase. Inhibition of MAO-B prevents the conversion of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), thereby increasing dopamine levels in the synapse.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_metabolism Metabolism Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Dopamine_Vesicle Dopamine_Vesicle Dopamine->Dopamine_Vesicle VMAT2 Synaptic_Cleft Dopamine Dopamine_Vesicle->Synaptic_Cleft Release Postsynaptic_Receptor Dopamine Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding Presynaptic_Neuron_Reuptake Dopamine (Cytosol) Synaptic_Cleft->Presynaptic_Neuron_Reuptake DAT DOPAL DOPAL Presynaptic_Neuron_Reuptake->DOPAL MAO-B Dopamine_Cytosol_COMT Dopamine (Cytosol) DOPAC DOPAC DOPAL->DOPAC ALDH HVA_from_DOPAC HVA DOPAC->HVA_from_DOPAC COMT Three_MT Three_MT Dopamine_Cytosol_COMT->Three_MT COMT HVA HVA Three_MT->HVA MAO-A/B MAO_Inhibitor MAO-B Inhibitor MAO_Inhibitor->Presynaptic_Neuron_Reuptake Inhibits

Caption: Dopamine metabolism pathway and the site of action for MAO-B inhibitors.

Experimental Workflow for High-Throughput Screening of MAO Inhibitors

The diagram below outlines a typical high-throughput screening (HTS) workflow for identifying novel MAO inhibitors.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_data Data Acquisition & Analysis cluster_validation Hit Validation Compound_Library Compound Library (in DMSO) Dispense_Compounds Dispense Compounds & Controls Compound_Library->Dispense_Compounds Reagent_Prep Reagent Preparation (MAO Enzyme, Substrate, Amplex Red, HRP) Add_Enzyme Add MAO Enzyme Reagent_Prep->Add_Enzyme Add_Substrate_Mix Add Substrate Mix Reagent_Prep->Add_Substrate_Mix Dispense_Compounds->Add_Enzyme Pre_incubation Pre-incubation (15 min, 37°C) Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate_Mix Incubation Incubation (30-60 min, 37°C) Add_Substrate_Mix->Incubation Read_Fluorescence Read Fluorescence Incubation->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Dose_Response Dose-Response Curve & IC50 Determination Calculate_Inhibition->Dose_Response Hit_Identification Hit Identification Dose_Response->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation Selectivity_Assay Selectivity Assay (MAO-A vs MAO-B) Hit_Confirmation->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies Selectivity_Assay->Mechanism_of_Action

Caption: High-throughput screening workflow for the discovery of MAO inhibitors.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound analogues are critical for their therapeutic efficacy and safety. Iproniazid, for example, is metabolized in the body to isopropylhydrazine and isonicotinic acid.[9] The isopropylhydrazine metabolite is believed to be responsible for the hepatotoxicity observed with this drug.[9] The metabolism of these compounds can be influenced by genetic factors, such as the acetylator phenotype, which can lead to interindividual differences in drug response and toxicity.[10]

Modern drug development efforts focus on designing analogues with improved metabolic stability and reduced formation of toxic metabolites. In silico tools and in vitro ADME (absorption, distribution, metabolism, and excretion) assays are employed early in the drug discovery process to predict the pharmacokinetic profiles of new chemical entities.[2]

Conclusion

Structural analogues of this compound represent a rich source of monoamine oxidase inhibitors with significant therapeutic potential for the treatment of depression, anxiety, and neurodegenerative disorders. A thorough understanding of their synthesis, structure-activity relationships, and pharmacological properties is essential for the rational design of new, safer, and more effective MAOIs. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in this field. Continued research into novel analogues with improved selectivity and pharmacokinetic profiles holds promise for the development of next-generation therapies targeting the monoaminergic system.

References

In-depth Technical Guide: Solubility of 2-Isopropylisonicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the solubility of 2-isopropylisonicotinic acid in organic solvents. An extensive search of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this specific compound. Consequently, this document provides a comprehensive framework for researchers to experimentally determine and report the solubility of this compound. The guide details established experimental protocols, a template for data presentation, and a logical workflow for the solubility determination process.

Data Presentation

As no specific quantitative data for the solubility of this compound in organic solvents is publicly available, the following table is presented as a template for researchers to record their experimental findings. This structured format allows for the clear and concise presentation of solubility data, facilitating easy comparison across different solvents and temperatures.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of DeterminationNotes
MethanolShake-Flask Method
EthanolShake-Flask Method
1-PropanolShake-Flask Method
2-PropanolShake-Flask Method
AcetoneShake-Flask Method
Ethyl AcetateShake-Flask Method
Dimethyl Sulfoxide (DMSO)Shake-Flask Method
N,N-Dimethylformamide (DMF)Shake-Flask Method

Experimental Protocols

The determination of equilibrium solubility is a critical step in the physicochemical characterization of a compound. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent.

Equilibrium Shake-Flask Method

This method is based on achieving a saturated solution of the compound in a specific solvent at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vials with screw caps

Detailed Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

  • Sample Separation:

    • Once equilibrium is reached, remove the vials from the shaker.

    • Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • To separate the undissolved solid from the saturated solution, withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant can be carefully collected.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the experimental samples.

  • Data Analysis and Reporting:

    • Calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL and mol/L.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

    • Report the mean solubility and the standard deviation.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh excess solid (this compound) prep_solvent Add known volume of organic solvent prep_solid->prep_solvent Combine agitate Agitate at constant temperature prep_solvent->agitate check_eq Monitor concentration over time agitate->check_eq Achieve Equilibrium separate Separate solid and liquid (Centrifuge/Filter) check_eq->separate dilute Dilute supernatant separate->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility (mg/mL, mol/L) quantify->calculate

Caption: Workflow for Experimental Solubility Determination.

An In-depth Technical Guide to the NMR Spectrum Analysis of 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Isopropylisonicotinic acid is a derivative of isonicotinic acid, a compound of significant interest in pharmaceutical and agrochemical research. As a substituted pyridinecarboxylic acid, its structural elucidation is paramount for understanding its chemical properties and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure. This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound, a detailed experimental protocol for its analysis, and visual workflows to aid in understanding the process.

Due to the limited availability of published experimental NMR data specifically for this compound, this guide presents a predicted spectrum based on the known spectral data of isonicotinic acid and the established chemical shifts and coupling patterns of isopropyl substituents on aromatic rings.[1][2]

Predicted NMR Data

The introduction of an isopropyl group at the 2-position of the isonicotinic acid scaffold breaks the molecule's symmetry. This results in three distinct aromatic proton signals and five unique aromatic carbon signals, in addition to the signals from the isopropyl group and the carboxyl group. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the ¹H and ¹³C NMR spectra, assuming the use of DMSO-d₆ as the solvent.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 - 14.5broad singlet1HCOOH
~8.70doublet1HH-6
~7.85singlet (or narrow doublet)1HH-3
~7.75doublet1HH-5
~3.20septet1HCH (isopropyl)
~1.25doublet6HCH₃ (isopropyl)

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~166C=O
~160C-2
~150C-6
~140C-4
~122C-5
~120C-3
~34CH (isopropyl)
~23CH₃ (isopropyl)

Note: The predicted chemical shifts are estimations and may vary depending on experimental conditions such as solvent, concentration, and temperature.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following methodology is recommended for the analysis of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. DMSO-d₆ is ideal for dissolving polar organic acids and allows for the observation of the acidic carboxylic proton, which would otherwise exchange with deuterium in solvents like D₂O or CD₃OD.

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer:

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: ~2-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between the isopropyl methine and methyl protons, and between adjacent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, confirming the assignments of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Data Processing
  • Fourier Transform: Apply an exponential window function followed by a Fourier transform to convert the raw data (Free Induction Decay - FID) into the frequency domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify and label the chemical shift of each peak in both ¹H and ¹³C spectra.

Mandatory Visualizations

Molecular Structure and Predicted NMR Assignments

G cluster_mol This compound cluster_1H Predicted ¹H NMR Spectrum cluster_13C Predicted ¹³C NMR Spectrum mol H6 H-6 ~8.70 ppm (d) H3 H-3 ~7.85 ppm (s) H5 H-5 ~7.75 ppm (d) CH_iso CH (isopropyl) ~3.20 ppm (sept) CH3_iso CH₃ (isopropyl) ~1.25 ppm (d) COOH COOH ~14.0 ppm (br s) C2 C-2 ~160 ppm C6 C-6 ~150 ppm C4 C-4 ~140 ppm C5 C-5 ~122 ppm C3 C-3 ~120 ppm C_O C=O ~166 ppm C_iso CH (isopropyl) ~34 ppm C_CH3_iso CH₃ (isopropyl) ~23 ppm p_H6->H6 p_H3->H3 p_H5->H5 p_CH_iso->CH_iso p_CH3_iso->CH3_iso p_COOH->C_O G A Sample Preparation B Weigh 5-10 mg of This compound A->B C Dissolve in 0.6 mL DMSO-d₆ with TMS standard B->C D Transfer to NMR Tube & Homogenize C->D E NMR Data Acquisition D->E Prepared Sample F Insert sample into spectrometer Lock, Tune, and Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum G->H I Acquire 2D Spectra (COSY, HSQC) (Optional) H->I J Data Processing & Analysis I->J Raw Data (FIDs) K Fourier Transform, Phasing & Baseline Correction J->K L Reference to TMS (0 ppm) K->L M Integrate ¹H signals and Pick Peaks L->M N Assign Signals to Structure M->N

References

Mass Spectrometry of 2-Isopropylisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-isopropylisonicotinic acid. It covers the predicted fragmentation patterns under electron ionization (EI), detailed experimental protocols for analysis, and a summary of expected mass spectral data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

The mass spectrum of this compound is anticipated to exhibit a distinct fragmentation pattern under electron ionization. The molecular ion (M+) peak should be observable, though its intensity may vary. The primary fragmentation pathways are expected to be driven by the carboxylic acid and isopropyl functional groups, as well as the stable pyridine ring.

Aromatic compounds typically show strong molecular ion peaks due to their stable structures[1]. For carboxylic acids, characteristic fragmentation includes the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45)[1]. The fragmentation of the isopropyl group is also expected, leading to the loss of a methyl radical (-CH3, M-15) to form a stable secondary carbocation.

Based on these principles, the following key fragments are predicted for this compound (molar mass: 165.19 g/mol ):

  • m/z 165 (Molecular Ion, [M]+) : Represents the intact molecule with one electron removed.

  • m/z 150 ([M-15]+) : Corresponds to the loss of a methyl radical (•CH3) from the isopropyl group.

  • m/z 148 ([M-17]+) : Results from the loss of a hydroxyl radical (•OH) from the carboxylic acid group.

  • m/z 122 ([M-43]+) : Corresponds to the loss of the isopropyl group (•CH(CH3)2).

  • m/z 120 ([M-45]+) : Arises from the loss of the carboxyl radical (•COOH).

  • m/z 78 : A common fragment representing the pyridine ring.

Predicted Mass Spectral Data
m/zPredicted Fragment IonDescription
165[C9H11NO2]+•Molecular Ion
150[C8H8NO2]+Loss of •CH3
148[C9H10NO]+Loss of •OH
122[C6H4NO2]+Loss of •CH(CH3)2
120[C8H10N]+Loss of •COOH
78[C5H4N]+Pyridine ring fragment

Experimental Protocols

The following section outlines a general methodology for the mass spectrometric analysis of this compound.

Sample Preparation
  • Standard Solution Preparation : Prepare a stock solution of this compound in a suitable volatile organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Internal Standard : If quantitative analysis is required, add an appropriate internal standard to the working solution.

Instrumentation and Conditions

A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Mode : Electron Ionization (EI)

  • Electron Energy : 70 eV.[2] This is a standard energy that provides reproducible fragmentation patterns.

  • Ion Source Temperature : 200-250 °C

  • Inlet System : Gas chromatography (GC) or direct insertion probe. If using GC, a suitable capillary column (e.g., DB-5ms) should be employed with a temperature program designed to elute the analyte.

  • Mass Analyzer : Quadrupole, Ion Trap, TOF, or Magnetic Sector

  • Detector : Electron Multiplier

  • Mass Range : m/z 40-300

Data Acquisition and Analysis
  • Acquire the mass spectrum of the sample.

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Compare the obtained spectrum with a library of known spectra if available. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and fragment ions, aiding in structure elucidation[3].

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometry of this compound.

Fragmentation_Pathway M [M]+• m/z 165 F1 [M-15]+ m/z 150 M->F1 - •CH3 F2 [M-17]+ m/z 148 M->F2 - •OH F3 [M-43]+ m/z 122 M->F3 - •CH(CH3)2 F4 [M-45]+ m/z 120 M->F4 - •COOH F5 Pyridine Ring m/z 78 F3->F5 - CO2

Caption: Predicted EI fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Prep1 Dissolve Sample Prep2 Dilute to Working Conc. Prep1->Prep2 Analysis1 Introduce Sample (GC/Probe) Prep2->Analysis1 Analysis2 Electron Ionization (70 eV) Analysis1->Analysis2 Analysis3 Mass Analysis Analysis2->Analysis3 Data1 Acquire Mass Spectrum Analysis3->Data1 Data2 Identify Molecular Ion Data1->Data2 Data3 Analyze Fragmentation Data2->Data3

Caption: General experimental workflow for MS analysis.

References

2-Isopropylisonicotinic Acid: A Scoping Review of Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Isopropylisonicotinic acid, a derivative of the well-established pharmacophore isonicotinic acid, presents a scaffold of interest for potential therapeutic applications. Isonicotinic acid and its derivatives have a long history in medicinal chemistry, most notably as the basis for the frontline anti-tuberculosis drug isoniazid. The broader class of isonicotinic acid derivatives has demonstrated a wide spectrum of biological activities, including significant antimicrobial and anti-inflammatory properties. This guide aims to provide a comprehensive overview of the potential research applications of this compound, drawing upon available data for related compounds to infer its potential pharmacological profile. While specific research on this compound is limited in publicly available literature, this document will explore analogous compounds and relevant biological pathways to guide future research endeavors.

Potential Areas of Investigation

Based on the known activities of isonicotinic acid derivatives, the following areas represent promising avenues for the investigation of this compound:

  • Antimicrobial Activity: A primary focus for this compound would be its potential as an antimicrobial agent. Research could explore its efficacy against a range of pathogens, including bacteria, fungi, and mycobacteria.

  • Enzyme Inhibition: Many therapeutic agents exert their effects through the inhibition of specific enzymes. Screening this compound against various enzyme targets could reveal novel mechanisms of action.

  • Receptor Binding and Modulation: The isonicotinic acid scaffold can interact with various receptors. Investigating the binding affinity and functional activity of this compound at different receptor types could uncover new pharmacological targets.

Hypothetical Experimental Workflows

To stimulate further research, we propose the following hypothetical experimental workflows.

Workflow for Antimicrobial Susceptibility Testing

This workflow outlines the steps to assess the antimicrobial properties of this compound.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay Compound_Prep->MIC_Assay Culture_Prep Prepare standardized microbial cultures (e.g., bacteria, fungi) Culture_Prep->MIC_Assay MBC_MFC_Assay Perform Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_MFC_Assay Based on MIC results Data_Collection Record MIC and MBC/MFC values MBC_MFC_Assay->Data_Collection Data_Analysis Analyze and compare results with control antibiotics Data_Collection->Data_Analysis

Workflow for Antimicrobial Susceptibility Testing.
Workflow for Enzyme Inhibition Screening

This diagram illustrates a general workflow for screening this compound for enzyme inhibitory activity.

Enzyme_Inhibition_Screening cluster_setup Assay Setup cluster_screening Screening cluster_characterization Characterization Enzyme_Selection Select target enzyme(s) Assay_Development Develop/optimize enzymatic assay Enzyme_Selection->Assay_Development Primary_Screen Primary screen at a single concentration Assay_Development->Primary_Screen Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Primary_Screen Dose_Response Dose-response curve generation for active compounds Primary_Screen->Dose_Response If inhibition observed IC50_Determination Calculate IC50 values Dose_Response->IC50_Determination Mechanism_Studies Determine mechanism of inhibition (e.g., competitive, non-competitive) IC50_Determination->Mechanism_Studies GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound (Hypothetical Ligand) GPR109A GPR109A Receptor Ligand->GPR109A Binds to G_Protein Gi/o Protein GPR109A->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Lipolysis Lipolysis Inhibition ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates HSL->Lipolysis Leads to

An In-depth Technical Guide on the Discovery and History of 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropylisonicotinic acid, a substituted pyridine carboxylic acid, has a history intertwined with the broader exploration of isonicotinic acid derivatives, a class of compounds that rose to prominence with the discovery of the anti-tuberculosis agent isoniazid. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis and potential applications can be understood within the context of the chemical and pharmacological research of the 20th century. This guide provides a comprehensive overview of the available information on the discovery, synthesis, and potential, yet largely unexplored, biological significance of this compound.

Introduction: The Isonicotinic Acid Family

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as the parent compound for a vast array of derivatives with significant biological activities. The most notable of these is isonicotinic acid hydrazide, commonly known as isoniazid, a cornerstone in the treatment of tuberculosis discovered in the early 1950s. This discovery spurred extensive research into the synthesis and pharmacological evaluation of other substituted isonicotinic acids, with the aim of developing new therapeutic agents. It is within this scientific landscape that the synthesis of compounds like this compound was likely first explored.

Discovery and Historical Context

The precise date and the researchers who first synthesized this compound are not clearly documented in major scientific databases and historical records. Its discovery was likely not a singular, celebrated event but rather a part of the systematic exploration of 2-substituted isonicotinic acids. The primary motivation for synthesizing such analogs was the desire to understand the structure-activity relationships of isonicotinic acid derivatives and to potentially develop new drugs with improved efficacy, reduced toxicity, or a different spectrum of activity compared to isoniazid.

The synthesis of 2-alkyl-4-pyridinecarboxylic acids, the chemical class to which this compound belongs, has been described in the chemical literature. These methods often involve the modification of the pyridine ring of isonicotinic acid or its precursors.

Synthesis and Experimental Protocols

While a specific, detailed historical protocol for the first synthesis of this compound is not available, a general and plausible synthetic approach can be outlined based on established methods for the preparation of 2-alkyl-4-pyridinecarboxylic acids.

General Synthetic Approach: Alkylation of a Pyridine Precursor

A common strategy for introducing an alkyl group at the 2-position of a pyridine ring involves the reaction of a suitable pyridine precursor with an alkylating agent. One potential pathway for the synthesis of this compound is outlined below.

Workflow for the Synthesis of this compound:

G cluster_0 Starting Material cluster_1 Activation cluster_2 Grignard Reaction cluster_3 Oxidation Isonicotinic_Acid Isonicotinic Acid Acid_Chloride Isonicotinoyl Chloride Isonicotinic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Addition_Product Intermediate Ketone Acid_Chloride->Addition_Product 1. Isopropylmagnesium Bromide 2. H₃O⁺ Grignard_Reagent Isopropylmagnesium Bromide Final_Product This compound Addition_Product->Final_Product Oxidizing Agent (e.g., KMnO₄)

A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Activation of Isonicotinic Acid: Isonicotinic acid would first be converted to a more reactive derivative, such as isonicotinoyl chloride. This can be achieved by reacting isonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Introduction of the Isopropyl Group: The resulting isonicotinoyl chloride would then be reacted with an isopropyl nucleophile, such as isopropylmagnesium bromide (a Grignard reagent). This reaction would likely yield an intermediate ketone.

  • Oxidation to the Carboxylic Acid: The intermediate ketone would then be oxidized to the final carboxylic acid product, this compound. A suitable oxidizing agent, such as potassium permanganate (KMnO₄), could be used for this transformation.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including solvents, temperatures, and reaction times, would need to be optimized for this specific synthesis.

Quantitative Data

Specific quantitative data for this compound, such as its detailed physicochemical properties and biological activity metrics (e.g., IC₅₀, Kᵢ), are not widely reported in publicly accessible scientific literature. The following table summarizes the basic available information.

PropertyValue
CAS Number 191535-55-4
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol

Further research would be required to determine key quantitative descriptors of its biological and chemical characteristics.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound remains largely uncharacterized. However, based on the known pharmacology of isonicotinic acid and its derivatives, some potential areas of interest for future investigation can be proposed.

Given the structural similarity to other biologically active pyridine derivatives, it is plausible that this compound could interact with various biological targets. The introduction of the isopropyl group at the 2-position could significantly alter its pharmacokinetic and pharmacodynamic properties compared to the parent isonicotinic acid.

Hypothetical Signaling Pathway Involvement:

Due to the lack of specific studies on this compound, any depiction of its involvement in signaling pathways would be purely speculative. However, one could hypothesize its potential interaction with pathways known to be modulated by other pyridine carboxylic acids. For instance, nicotinic acid (an isomer of isonicotinic acid) is known to interact with the G-protein coupled receptor GPR109A (also known as HM74A or NIACR1). It is conceivable, though not demonstrated, that this compound could have some affinity for this or other related receptors.

A diagram illustrating a hypothetical interaction is presented below for conceptual purposes only.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Ligand This compound (Hypothetical Ligand) Receptor G-Protein Coupled Receptor (e.g., GPR109A) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Effects Downstream Cellular Effects Second_Messenger->Downstream_Effects

Hypothetical signaling pathway interaction of this compound.

It is crucial to emphasize that this diagram is speculative and not based on experimental evidence for this compound.

Conclusion and Future Directions

The history of this compound is emblematic of many compounds synthesized during the intensive exploration of a promising chemical scaffold. While its specific discovery story may be lost to the annals of routine chemical synthesis, its existence points to the systematic efforts to understand the chemical space around biologically active molecules.

For researchers, scientists, and drug development professionals, this compound represents an under-explored molecule. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing and publishing a detailed, optimized, and reproducible synthetic protocol, along with comprehensive analytical data (NMR, IR, Mass Spectrometry, etc.).

  • Biological Screening: Conducting broad biological screening to identify any potential therapeutic activities, such as antimicrobial, anti-inflammatory, or metabolic effects.

  • Pharmacokinetic and Toxicological Profiling: Evaluating its absorption, distribution, metabolism, excretion (ADME), and toxicity to assess its potential as a drug candidate.

The story of this compound is largely unwritten. Its journey from a likely product of systematic chemical exploration to a potentially valuable molecule for future research and development is a compelling prospect for the scientific community.

An In-depth Technical Guide to 2-Isopropylisonicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-propan-2-ylpyridine-4-carboxylic acid

This technical guide provides a comprehensive overview of 2-isopropylisonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally related analogues and general synthetic methodologies to provide a foundational resource for researchers.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions. For comparative purposes, the experimental data for the parent compound, isonicotinic acid, is also provided.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂PubChem
Molecular Weight165.19 g/mol PubChem
XLogP31.6PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem
Exact Mass165.078978594 g/mol PubChem
Topological Polar Surface Area50.2 ŲPubChem
Heavy Atom Count12PubChem
Complexity185PubChem

Table 2: Experimental Physicochemical Properties of Isonicotinic Acid

PropertyValueSource
Molecular FormulaC₆H₅NO₂PubChem[1]
Molecular Weight123.11 g/mol PubChem[1]
Melting Point319 °C (sublimes)ChemicalBook[2]
SolubilitySoluble in hot water, slightly soluble in cold water, insoluble in alcohol, benzene, and ether.ChemicalBook[2]
pKa4.96PubChem

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from a suitable pyridine precursor. A common strategy for introducing alkyl groups at the 2-position of a pyridine ring is through a palladium-catalyzed cross-coupling reaction, followed by oxidation of a precursor group at the 4-position to a carboxylic acid.

Proposed Synthetic Workflow

G cluster_0 Step 1: Palladium-Catalyzed Cross-Coupling cluster_1 Step 2: Oxidation 2-chloro-4-methylpyridine 2-chloro-4-methylpyridine 2-isopropyl-4-methylpyridine 2-isopropyl-4-methylpyridine 2-chloro-4-methylpyridine->2-isopropyl-4-methylpyridine Negishi Coupling isopropylzinc_reagent Isopropylzinc Reagent isopropylzinc_reagent->2-isopropyl-4-methylpyridine Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->2-isopropyl-4-methylpyridine 2-isopropylisonicotinic_acid This compound 2-isopropyl-4-methylpyridine->2-isopropylisonicotinic_acid Oxidation oxidizing_agent Oxidizing Agent (e.g., KMnO4) oxidizing_agent->2-isopropylisonicotinic_acid

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted from general methods for analogous compounds)

Step 1: Synthesis of 2-isopropyl-4-methylpyridine via Negishi Coupling

This protocol is adapted from established methods for palladium-catalyzed cross-coupling reactions on pyridine rings.

Materials:

  • 2-chloro-4-methylpyridine

  • Isopropylzinc chloride solution (0.5 M in THF)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-4-methylpyridine (1.0 eq) and anhydrous THF.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • To the stirred solution, add isopropylzinc chloride solution (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-isopropyl-4-methylpyridine.

Step 2: Oxidation of 2-isopropyl-4-methylpyridine to this compound

This protocol is based on general procedures for the oxidation of alkylpyridines to pyridine carboxylic acids.[3][4]

Materials:

  • 2-isopropyl-4-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite

  • Beaker

  • Reflux condenser

Procedure:

  • In a beaker, dissolve 2-isopropyl-4-methylpyridine (1.0 eq) in water.

  • Heat the solution to reflux.

  • In a separate beaker, prepare a solution of potassium permanganate (3.0 eq) in water.

  • Add the KMnO₄ solution portion-wise to the refluxing solution of 2-isopropyl-4-methylpyridine. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Continue to reflux the mixture until the purple color of the permanganate no longer disappears, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.

  • To decolorize the solution, add a small amount of sodium bisulfite until the solution is colorless.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate the product.

  • Cool the mixture in an ice bath and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Biological Activity and Drug Development Potential

Table 3: Reported Biological Activities of Selected 2-Substituted Isonicotinic Acid Derivatives

Compound ClassBiological ActivityReference
2-Substituted Isonicotinic Acid HydrazidesTuberculostaticSeydel et al., 1976[10]
Isonicotinic Acid Hydrazide DerivativesAntimycobacterial, AntimicrobialPontiki et al., 2013[8]
Isonicotinic Acid DerivativesAnti-inflammatory (ROS Inhibition)Ahmad et al., 2018
Isonicotinic Acid-derived 1,3,4-OxadiazolesAnti-inflammatoryGilani et al.
Hypothetical Signaling Pathway Modulation

Based on the reported anti-inflammatory activity of isonicotinic acid derivatives, it is plausible that this compound could modulate inflammatory signaling pathways. For instance, it could potentially inhibit key enzymes or transcription factors involved in the inflammatory response, such as cyclooxygenase (COX) or nuclear factor-kappa B (NF-κB).

G Inflammatory_Stimulus Inflammatory_Stimulus Cell_Membrane Cell_Membrane IKK IKK Complex Cell_Membrane->IKK Activation NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Inflammatory_Response Inflammatory_Response Gene_Expression->Inflammatory_Response 2_Isopropylisonicotinic_Acid This compound (Hypothetical Target) 2_Isopropylisonicotinic_Acid->IKK Inhibition (Hypothetical)

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents an understudied molecule with potential applications in drug discovery, given the established biological activities of related isonicotinic acid derivatives. This guide provides a framework for its synthesis and potential areas of biological investigation. Future research should focus on the following:

  • Validated Synthesis and Characterization: Development and validation of a robust synthetic protocol for this compound, followed by full characterization of its physicochemical properties.

  • Biological Screening: A comprehensive screening of the compound's biological activity, including antimicrobial, anti-inflammatory, and anticancer assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

The information presented herein, though based in part on analogous compounds, offers a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

In-Depth Technical Guide to 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 2-Isopropylisonicotinic acid. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Compound Properties

This compound, also known by its systematic name 2-(1-methylethyl)-4-pyridinecarboxylic acid, is a substituted pyridinecarboxylic acid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Weight 165.19 g/mol [1]
Molecular Formula C₉H₁₁NO₂[1]
CAS Number 191535-55-4[1]
Canonical SMILES CC(C)c1cc(ccn1)C(=O)O
Purity Specification ≥ 95% (Commercially available)

Physicochemical Characteristics

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in readily accessible scientific literature. However, general methods for the synthesis of substituted pyridine carboxylic acids can be adapted. One plausible synthetic route is the oxidation of a corresponding alkyl-substituted pyridine precursor.

Below is a generalized workflow for the synthesis of a pyridine carboxylic acid from an alkylpyridine, which could be adapted for this compound.

Synthesis_Workflow Start 2-Isopropyl-4-methylpyridine (Precursor) Oxidation Oxidation (e.g., KMnO4, HNO3) Start->Oxidation Workup Reaction Work-up (Acid-base extraction) Oxidation->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Generalized synthetic workflow for this compound.

Note: This represents a potential synthetic strategy. The specific reaction conditions, such as the choice of oxidizing agent, temperature, reaction time, and purification method, would require experimental optimization.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been identified in the reviewed literature. For researchers planning to synthesize or work with this compound, the following predicted spectral characteristics can be a useful reference for characterization.

Expected ¹H NMR Spectral Features:

  • Aromatic protons on the pyridine ring.

  • A septet for the methine proton of the isopropyl group.

  • A doublet for the methyl protons of the isopropyl group.

  • A broad singlet for the carboxylic acid proton.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbon atoms of the pyridine ring.

  • A signal for the carboxylic acid carbon.

  • Signals for the methine and methyl carbons of the isopropyl group.

Expected IR Spectral Features:

  • A broad O-H stretch from the carboxylic acid.

  • A C=O stretch from the carboxylic acid.

  • C-H stretches from the isopropyl group and the pyridine ring.

  • C=C and C=N stretching vibrations from the pyridine ring.

Expected Mass Spectrometry Data:

  • A molecular ion peak corresponding to the molecular weight of 165.19.

  • Fragmentation patterns characteristic of the loss of the carboxylic acid group and cleavage of the isopropyl group.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature regarding the biological activity and potential signaling pathway interactions of this compound.

Isonicotinic acid and its derivatives, however, are known to exhibit a wide range of biological activities. The most notable example is isoniazid, a primary drug used in the treatment of tuberculosis, which is a derivative of isonicotinic acid hydrazide.[3] Derivatives of isonicotinic acid have also been investigated for their anti-inflammatory and antimicrobial properties.[3]

The biological effects of isonicotinic acid derivatives are highly dependent on their substitution pattern. The introduction of an isopropyl group at the 2-position of the pyridine ring would significantly influence its steric and electronic properties, and therefore its interaction with biological targets.

Given the absence of direct evidence, any potential biological role of this compound is speculative. Future research would be necessary to determine its bioactivity and mechanism of action. A logical starting point for such investigations could involve screening for antimicrobial and anti-inflammatory activities, given the known properties of the parent scaffold.

The diagram below illustrates a generalized signaling pathway for a hypothetical drug that inhibits a key enzyme, a common mechanism for isonicotinic acid derivatives like isoniazid.

Signaling_Pathway cluster_cell Target Cell Drug This compound (Hypothetical Drug) Receptor Cellular Uptake/ Target Engagement Drug->Receptor Binds to or enters cell Enzyme Key Enzyme in Pathogen Pathway Receptor->Enzyme Inhibits Pathway Metabolic or Signaling Pathway Product Enzyme->Pathway Catalyzes Effect Inhibition of Cellular Process Pathway->Effect Leads to

Caption: Hypothetical mechanism of action for this compound.

Conclusion

This compound is a readily characterizable molecule with a clear chemical identity. However, there is a significant gap in the publicly available scientific literature regarding its detailed physicochemical properties, a specific and optimized synthesis protocol, and its biological activity. This guide provides the foundational information available and outlines the expected characteristics based on its chemical structure. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound. Researchers in the field of medicinal chemistry are encouraged to explore the synthesis and biological evaluation of this and related compounds, given the proven therapeutic potential of the isonicotinic acid scaffold.

References

Methodological & Application

Application Notes and Protocols for 2-Isopropylisonicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylisonicotinic acid is a substituted pyridine carboxylic acid derivative that serves as a valuable building block in organic synthesis. Its structural motif is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the isopropyl group at the 2-position of the pyridine ring. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on modern cross-coupling methodologies. The protocols are intended to be a comprehensive resource for researchers in both academic and industrial settings.

Synthesis of this compound via Cross-Coupling Reactions

The introduction of an isopropyl group onto the pyridine ring of isonicotinic acid can be effectively achieved through transition-metal-catalyzed cross-coupling reactions. The most common strategies involve the reaction of an organometallic isopropyl reagent with a halogenated isonicotinic acid derivative. Key methodologies include the Kumada, Negishi, and Suzuki couplings.

A general and reliable approach involves a two-step sequence:

  • Esterification of a commercially available 2-halo-isonicotinic acid (e.g., 2-chloro- or 2-bromoisonicotinic acid) to protect the carboxylic acid functionality and improve solubility in organic solvents.

  • Cross-coupling of the resulting ester with an isopropyl organometallic reagent, followed by hydrolysis of the ester to yield the target acid.

Below are detailed protocols for the synthesis of a key intermediate, ethyl 2-chloroisonicotinate, and its subsequent cross-coupling with an isopropyl nucleophile.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Chloroisonicotinate

This protocol describes the esterification of 2-chloroisonicotinic acid.

Reaction Scheme:

G compound1 2-Chloroisonicotinic Acid product Ethyl 2-Chloroisonicotinate compound1->product compound2 Ethanol compound2->product reagent SOCl2 (cat.) reagent->product

A schematic for the esterification of 2-chloroisonicotinic acid.

Materials:

  • 2-Chloroisonicotinic acid

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • To a stirred suspension of 2-chloroisonicotinic acid (1.0 eq) in absolute ethanol (5-10 mL per gram of acid) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford ethyl 2-chloroisonicotinate as a crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling for the Synthesis of Ethyl 2-Isopropylisonicotinate

This protocol details the cross-coupling of ethyl 2-chloroisonicotinate with an isopropyl organozinc reagent. This method is often preferred due to the high functional group tolerance of organozinc reagents.

Reaction Workflow:

G start Start reagent_prep Prepare Isopropylzinc Bromide start->reagent_prep coupling Negishi Coupling Reaction (Pd(OAc)2, CPhos) reagent_prep->coupling workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification hydrolysis Ester Hydrolysis purification->hydrolysis final_product This compound hydrolysis->final_product

Workflow for the synthesis of this compound via Negishi coupling and hydrolysis.

Materials:

  • Ethyl 2-chloroisonicotinate

  • Isopropylmagnesium chloride (or bromide)

  • Zinc chloride (ZnCl₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

Part A: Preparation of Isopropylzinc Bromide

  • To a solution of isopropylmagnesium bromide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of zinc chloride (1.1 eq) in anhydrous THF dropwise.

  • Stir the resulting solution at room temperature for 1 hour to ensure complete formation of the organozinc reagent.

Part B: Negishi Coupling

  • In a separate flask, dissolve ethyl 2-chloroisonicotinate (1.0 eq), palladium(II) acetate (0.02 eq), and CPhos (0.04 eq) in a mixture of anhydrous THF and toluene (1:1).

  • To this solution, add the freshly prepared isopropylzinc bromide solution from Part A via cannula.

  • Stir the reaction mixture at ambient temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-isopropylisonicotinate.

Part C: Hydrolysis

  • Dissolve the purified ethyl 2-isopropylisonicotinate (1.0 eq) in a mixture of methanol and water.

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature until the ester is completely consumed (monitor by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH ~4-5 with 1 M HCl.

  • The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the Negishi cross-coupling reaction based on literature precedents for similar substrates. Actual yields may vary depending on the specific reaction conditions and scale.

EntryAryl HalideOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Ethyl 2-chloroisonicotinateIsopropylzinc bromidePd(OAc)₂ (2)CPhos (4)THF/TolueneRT1870-85*
22-BromobenzonitrileIsopropylzinc bromidePd(OAc)₂ (1)CPhos (2)THFRT1292[1]
32-BromoanisoleIsopropylzinc bromidePd(OAc)₂ (1)CPhos (2)THFRT1285[1]

*Estimated yield based on similar transformations.

Signaling Pathways and Logical Relationships

The synthesis of this compound via Negishi cross-coupling follows a well-established catalytic cycle.

Catalytic Cycle for Negishi Coupling:

G cluster_0 Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2_aryl Ar-Pd(II)-X(L_n) oa->pd2_aryl tm Transmetalation pd2_aryl->tm R-ZnX pd2_alkyl Ar-Pd(II)-R(L_n) tm->pd2_alkyl re Reductive Elimination pd2_alkyl->re re->pd0 Ar-R

The catalytic cycle of a Negishi cross-coupling reaction.

Conclusion

The provided protocols offer a robust and reproducible methodology for the synthesis of this compound. The Negishi cross-coupling approach, in particular, provides a versatile route that is amenable to a range of substrates. These application notes serve as a valuable guide for researchers engaged in the synthesis of novel pyridine-based compounds for various applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary depending on the specific scale and purity requirements of the final product.

References

Application Notes and Protocols for 2-Isopropylisonicotinic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylisonicotinic acid, a derivative of isonicotinic acid, possesses structural features that make it a potential candidate as a ligand in coordination chemistry and catalysis. The pyridine nitrogen and the carboxylic acid group can act as binding sites for metal ions, forming stable metal complexes.[1] While the direct catalytic applications of this compound are not extensively documented in the reviewed scientific literature, the broader family of isonicotinic acid derivatives has been successfully employed in a range of catalytic reactions. These application notes provide an overview of the potential uses of this compound as a ligand in catalysis, drawing on established protocols for structurally related compounds.

The introduction of an isopropyl group at the 2-position of the pyridine ring can influence the steric and electronic properties of the ligand, which in turn can affect the stability, activity, and selectivity of the resulting metal catalyst. These notes will cover the synthesis of metal complexes and their potential applications in key catalytic transformations such as cross-coupling, hydrogenation, and oxidation reactions.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes using isonicotinic acid derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The following is a general protocol for the synthesis of a transition metal complex with this compound, which can be adapted based on the specific metal and desired complex.

General Experimental Protocol: Synthesis of a Metal (II) Complex

Materials:

  • This compound

  • Metal(II) salt (e.g., palladium(II) acetate, ruthenium(II) chloride, copper(II) acetate)

  • Solvent (e.g., ethanol, methanol, acetonitrile, or a mixture with water)

  • Base (optional, e.g., sodium hydroxide, triethylamine)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (2 equivalents) in the chosen solvent. If the ligand is not readily soluble, gentle heating may be applied.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring vigorously at room temperature.

  • If the formation of a salt is desired or if deprotonation of the carboxylic acid is required for coordination, a stoichiometric amount of a suitable base can be added dropwise to the reaction mixture.

  • The reaction mixture is then stirred for a specified time, which can range from a few hours to overnight. The reaction can be performed at room temperature or heated to reflux to facilitate complex formation.

  • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the precipitation of the complex.

  • Upon completion, the product can be isolated by filtration if it has precipitated. If the complex is soluble, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a suitable solvent to remove any unreacted starting materials and then dried in a vacuum desiccator.

  • Characterization of the synthesized complex can be performed using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, NMR spectroscopy, and elemental analysis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization Ligand_sol Dissolve this compound in Solvent Mix Mix Ligand and Metal Solutions Ligand_sol->Mix Metal_sol Dissolve Metal Salt in Solvent Metal_sol->Mix Base Add Base (Optional) Mix->Base Stir Stir at RT or Reflux Base->Stir Isolate Isolate Product (Filtration/Evaporation) Stir->Isolate Wash Wash Solid Isolate->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize Complex (FT-IR, NMR, etc.) Dry->Characterize

Fig. 1: General workflow for the synthesis of a metal complex.

Potential Catalytic Applications

Based on the reactivity of related pyridine-carboxylic acid ligands, complexes of this compound are expected to be active in several catalytic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing N-donor ligands are widely used as catalysts in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The pyridine nitrogen of this compound can coordinate to the palladium center, and the electronic and steric properties imparted by the isopropyl and carboxyl groups can influence the catalytic activity.

Hypothetical Application: Suzuki-Miyaura Coupling

A palladium complex of this compound could potentially catalyze the coupling of an aryl halide with a boronic acid.

General Experimental Protocol:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂ with this compound as ligand, 1-5 mol%).

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water and an organic solvent, and extract the product.

  • The combined organic layers are washed, dried, and concentrated, and the crude product is purified by column chromatography.

Suzuki_Miyaura_Cycle Fig. 2: Generalized Suzuki-Miyaura catalytic cycle. Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2

Fig. 2: Generalized Suzuki-Miyaura catalytic cycle.

Quantitative Data for Related Systems:

While specific data for this compound is unavailable, the following table summarizes representative data for Suzuki-Miyaura couplings using other pyridine-based ligands.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / Ligand A4-BromotoluenePhenylboronic acidK₂CO₃Dioxane/H₂O10095N/A
PdCl₂(PPh₃)₂4-Chloroanisole4-Methylphenylboronic acidK₃PO₄Toluene11088N/A

Note: Ligand A represents a generic pyridine-based ligand. Data is illustrative.

Ruthenium-Catalyzed Hydrogenation Reactions

Ruthenium complexes with phosphine and diamine ligands are well-known for their high efficiency in the asymmetric hydrogenation of ketones and imines. Ruthenium complexes incorporating nitrogen-containing ligands like derivatives of isonicotinic acid could also exhibit catalytic activity in hydrogenation reactions.

Hypothetical Application: Transfer Hydrogenation of a Ketone

A ruthenium complex of this compound could act as a catalyst for the transfer hydrogenation of a ketone using a hydrogen donor like isopropanol.

General Experimental Protocol:

  • In a reaction vessel, dissolve the ketone (1.0 mmol) in isopropanol.

  • Add the ruthenium catalyst (0.1-1 mol%) and a base (e.g., KOH or NaOiPr).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Copper-Catalyzed Oxidation Reactions

Copper complexes are known to catalyze a variety of oxidation reactions, including the oxidation of alcohols and hydrocarbons. The use of isonicotinic acid in the formation of copper-based catalysts has been reported, suggesting that this compound could be a viable ligand for similar transformations.

Hypothetical Application: Aerobic Oxidation of an Alcohol

A copper(II) complex of this compound could catalyze the aerobic oxidation of a primary alcohol to the corresponding aldehyde.

General Experimental Protocol:

  • To a flask containing the copper catalyst (1-5 mol%) and a base (e.g., K₂CO₃), add a solution of the primary alcohol in a suitable solvent (e.g., toluene or acetonitrile).

  • Stir the mixture under an atmosphere of air or oxygen (using a balloon).

  • Heat the reaction to the desired temperature and monitor its progress by TLC or GC.

  • After completion, filter the reaction mixture to remove the catalyst and any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified if necessary.

Quantitative Data for a Related Copper-Catalyzed Oxidation:

The following table shows data for the aerobic oxidation of 4-acetylpyridine to isonicotinic acid catalyzed by a copper complex.

CatalystSubstrateSolventO₂ PressureTemp (°C)Time (h)Conversion (%)
Cu(NO₃)₂·3H₂O4-acetylpyridineAcetonitrileAutogenous12018N/A

Conversion to isonicotinate was observed, demonstrating the feasibility of Cu(II)-mediated aerobic oxidation.

Conclusion

While direct, detailed applications of this compound in catalysis are not yet widely reported, its structural similarity to other catalytically active pyridine-based ligands suggests significant potential. The protocols and data presented here for related systems provide a solid foundation for researchers and scientists to explore the use of this compound in the development of novel catalysts for a variety of organic transformations. Further research into the synthesis and catalytic evaluation of metal complexes bearing this ligand is warranted to fully elucidate its capabilities.

References

Application Notes: 2-Isopropylisonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Isopropylisonicotinic acid is a primary metabolite of the drug Iproniazid, a pioneering antidepressant agent. The medicinal chemistry relevance of this compound is intrinsically linked to the pharmacology, metabolism, and toxicology of its parent compound, Iproniazid. While not a therapeutic agent in itself, understanding its formation and biological role is crucial for researchers in drug metabolism, toxicology, and the history of psychopharmacology. These application notes provide a comprehensive overview of the context in which this compound is of scientific interest.

Iproniazid: A Landmark Monoamine Oxidase Inhibitor

Iproniazid was one of the first drugs to be marketed as an antidepressant in the 1950s.[1] Its mood-elevating properties were discovered serendipitously during its initial investigation as a treatment for tuberculosis.[2] Iproniazid exerts its therapeutic effect by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters.[3]

There are two main isoforms of this enzyme: MAO-A and MAO-B. Iproniazid is a non-selective inhibitor, meaning it inhibits both isoforms. This inhibition leads to an increase in the synaptic concentrations of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism behind its antidepressant effects.

The Metabolic Fate of Iproniazid

The metabolism of Iproniazid is a critical area of study, as it is directly linked to the drug's efficacy and, more notably, its toxicity. Iproniazid undergoes hydrolysis, catalyzed by amidases, to yield two primary metabolites: This compound and isopropylhydrazine.[1]

This metabolic pathway is a key determinant of the drug's safety profile. While the formation of this compound is a detoxification step, the concurrent release of isopropylhydrazine is a bioactivation pathway that leads to significant toxicity.

Toxicological Profile and Hepatotoxicity

The clinical use of Iproniazid was largely discontinued due to its association with severe hepatotoxicity.[1] This liver damage is not caused by Iproniazid or this compound, but rather by the metabolic activation of isopropylhydrazine. Isopropylhydrazine is oxidized by cytochrome P450 enzymes in the liver to form a highly reactive isopropyl radical.[1]

This radical species can then covalently bind to hepatic macromolecules, leading to cellular damage, necrosis, and acute liver injury.[1] Studies in animal models have confirmed that isopropylhydrazine is a potent hepatotoxin.[4] The investigation of Iproniazid's metabolism and toxicity serves as a classic case study in drug development, highlighting the importance of understanding bioactivation pathways.

Data Presentation

Key Molecules in the Iproniazid Metabolic Pathway
Molecule NameChemical StructureRole in PathwayBiological Significance
Iproniazid C9H13N3OParent DrugNon-selective, irreversible MAO inhibitor; antidepressant.[1][3]
This compound C9H11NO2MetaboliteFormed via hydrolysis of Iproniazid.
Isopropylhydrazine C3H10N2MetaboliteFormed via hydrolysis of Iproniazid; substrate for CYP450 enzymes.[1]
Isopropyl Radical C3H7•Reactive MetaboliteHighly reactive species formed from the oxidation of isopropylhydrazine; responsible for hepatotoxicity.[1]
In Vitro Activity of Iproniazid
TargetInhibitorIC50 Value (µM)Assay ConditionsReference
MAO-A Iproniazid37In vitro enzyme assay[5]
MAO-B Iproniazid42.5In vitro enzyme assay[5]
Toxicity Data for Iproniazid
CompoundTest SpeciesRoute of AdministrationToxicity ValueReference
IproniazidRatOralLD50: 2.66 mol/kg (predicted)[1]
IproniazidRat-Hepatic necrosis observed at doses as low as 10 mg/kg[1]

Experimental Protocols

Protocol 1: Synthesis of Iproniazid

Objective: To synthesize Iproniazid from isonicotinohydrazide and 2-bromopropane.

Materials:

  • Isonicotinohydrazide

  • 2-Bromopropane

  • Anhydrous ethanol

  • Sodium metal

  • Reflux apparatus

  • Magnetic stirrer

  • Rotary evaporator

  • Crystallization dishes

Procedure:

  • Carefully dissolve a molar equivalent of sodium metal in anhydrous ethanol under an inert atmosphere to prepare sodium ethoxide.

  • To this solution, add one molar equivalent of isonicotinohydrazide and stir until fully dissolved.

  • Add a slight molar excess (1.1 equivalents) of 2-bromopropane to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any precipitated sodium bromide.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as benzene-ligroin, to yield pure Iproniazid.

Protocol 2: In Vitro Metabolism of Iproniazid using Human Liver Microsomes

Objective: To study the formation of this compound and other metabolites from Iproniazid using a subcellular liver fraction.

Materials:

  • Iproniazid

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Iproniazid in a suitable solvent (e.g., DMSO or methanol) and dilute to the desired starting concentration in phosphate buffer.

  • In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.5 mg/mL final concentration) and the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the Iproniazid solution to the HLM mixture to a final concentration of, for example, 10 µM.

  • Incubate the reaction at 37°C with gentle shaking. Time points can be taken at 0, 15, 30, 60, and 120 minutes.

  • To stop the reaction at each time point, add two volumes of ice-cold acetonitrile with 0.1% formic acid.

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to identify and quantify the parent drug (Iproniazid) and its metabolites, including this compound.

Protocol 3: Assessment of Iproniazid-Induced Hepatotoxicity in a Cell-Based Assay

Objective: To evaluate the cytotoxic effects of Iproniazid and its metabolites on a human liver cell line (HepG2).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Iproniazid, isopropylhydrazine (test compounds)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (e.g., Iproniazid and isopropylhydrazine) in cell culture medium. A typical concentration range might be from 0.1 µM to 1000 µM.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compounds).

  • Incubate the cells for 24, 48, or 72 hours.

  • At the end of the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 4 hours.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the CC50 (half-maximal cytotoxic concentration) for each compound.

Protocol 4: Determination of Monoamine Oxidase (MAO) Inhibition using the MAO-Glo™ Assay

Objective: To measure the inhibitory potency of Iproniazid against MAO-A and MAO-B.

Materials:

  • MAO-Glo™ Assay Kit (Promega)

  • Recombinant human MAO-A and MAO-B enzymes

  • Iproniazid

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of Iproniazid in the appropriate assay buffer provided in the kit.

  • In separate wells of the 96-well plate, add the MAO-A or MAO-B enzyme.

  • Add the different concentrations of Iproniazid to the wells containing the enzymes. Include a no-inhibitor control.

  • Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15 minutes).

  • Initiate the MAO reaction by adding the luminogenic MAO substrate to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Add the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.

  • Incubate for 20 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each concentration of Iproniazid and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Iproniazid Iproniazid Metabolites Metabolism Iproniazid->Metabolites Acid This compound Metabolites->Acid Amidase Hydrazine Isopropylhydrazine Metabolites->Hydrazine Amidase Radical Isopropyl Radical Hydrazine->Radical CYP450 Oxidation Toxicity Hepatotoxicity Radical->Toxicity

Caption: Metabolic Pathway of Iproniazid to its key metabolites.

cluster_neuron Synaptic Cleft Neurotransmitter Serotonin, Norepinephrine, Dopamine MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Inactive Inactive Metabolites MAO->Inactive Iproniazid Iproniazid Iproniazid->MAO Inhibits

Caption: Mechanism of action of Iproniazid as a MAO inhibitor.

Start Start Prepare Prepare Microsomes and NADPH System Start->Prepare Incubate_Drug Add Iproniazid (37°C) Prepare->Incubate_Drug Quench Quench Reaction (Ice-cold ACN) Incubate_Drug->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro metabolism study.

References

Application Notes and Protocols for the Synthesis of 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed experimental protocol for the synthesis of 2-isopropylisonicotinic acid, a substituted pyridine carboxylic acid of interest to researchers in medicinal chemistry and drug development. The described methodology is a two-step synthetic sequence involving a palladium-catalyzed cross-coupling reaction followed by an oxidation reaction. This protocol is intended for use by qualified researchers and scientists.

Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process starting from a commercially available substituted pyridine. The general strategy involves:

  • Suzuki-Miyaura Cross-Coupling: Introduction of an isopropyl group at the 2-position of a pyridine ring via a palladium-catalyzed cross-coupling reaction between a 2-halopyridine derivative and a suitable isopropylboronic acid reagent.

  • Oxidation: Conversion of a methyl group at the 4-position of the pyridine ring to a carboxylic acid using a strong oxidizing agent.

This approach offers a versatile and efficient route to the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-4-methylpyridine via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of 2-chloro-4-methylpyridine with 2-propylboronic acid.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityEquivalents
2-Chloro-4-methylpyridineC₆H₆ClN127.571 mmol, 127.6 mg1.0
2-Propylboronic acidC₃H₉BO₂87.911.5 mmol, 131.9 mg1.5
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.05 mmol, 57.8 mg0.05
Potassium CarbonateK₂CO₃138.212.0 mmol, 276.4 mg2.0
1,4-DioxaneC₄H₈O₂88.114 mL-
Water (degassed)H₂O18.021 mL-

Procedure:

  • To a Schlenk flask, add 2-chloro-4-methylpyridine (1 mmol), 2-propylboronic acid (1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-isopropyl-4-methylpyridine.

Step 2: Synthesis of this compound via Oxidation

This procedure describes the oxidation of the 4-methyl group of 2-isopropyl-4-methylpyridine to a carboxylic acid using potassium permanganate.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityEquivalents
2-Isopropyl-4-methylpyridineC₉H₁₃N135.211 mmol, 135.2 mg1.0
Potassium PermanganateKMnO₄158.033.0 mmol, 474.1 mg3.0
WaterH₂O18.0210 mL-
Sulfuric Acid (conc.)H₂SO₄98.08As needed for pH adjustment-

Procedure:

  • In a round-bottom flask, dissolve 2-isopropyl-4-methylpyridine (1 mmol) in water (5 mL).

  • Heat the solution to reflux.

  • In a separate beaker, prepare a solution of potassium permanganate (3.0 mmol) in water (5 mL).

  • Add the KMnO₄ solution portion-wise to the refluxing solution of 2-isopropyl-4-methylpyridine over 1-2 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the purple color of the permanganate no longer disappears.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Carefully acidify the solution to pH 3-4 with concentrated sulfuric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow Start Start: 2-Chloro-4-methylpyridine Coupling Suzuki-Miyaura Coupling Start->Coupling Reagents1 Reagents: - 2-Propylboronic acid - Pd(PPh3)4 - K2CO3 - Dioxane/Water Reagents1->Coupling Intermediate Intermediate: 2-Isopropyl-4-methylpyridine Coupling->Intermediate Oxidation Oxidation Intermediate->Oxidation Reagents2 Reagents: - KMnO4 - Water - H2SO4 (workup) Reagents2->Oxidation Product Product: 2-Isopropylisonicotinic Acid Oxidation->Product

Caption: Workflow for the two-step synthesis of this compound.

Reaction_Scheme cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Oxidation Reactant1 [Image of 2-Chloro-4-methylpyridine structure] Intermediate [Image of 2-Isopropyl-4-methylpyridine structure] Reactant1->Intermediate Pd(PPh3)4, K2CO3 Dioxane/H2O, 100 °C Reactant2 [Image of 2-Propylboronic acid structure] Product [Image of this compound structure] Intermediate_ref [Image of 2-Isopropyl-4-methylpyridine structure] Intermediate_ref->Product 1. KMnO4, H2O, Reflux 2. H2SO4

Caption: Reaction scheme for the synthesis of this compound.

Expected Results and Characterization

The successful synthesis of this compound can be confirmed by standard analytical techniques.

Quantitative Data Summary:

StepProductExpected Yield (%)Purity (%)
12-Isopropyl-4-methylpyridine70-85>95
2This compound60-75>98

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the intermediate and final product. The presence of the isopropyl group and the carboxylic acid proton (for the final product) will be key indicators.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid C=O and O-H stretches in the final product.

  • Melting Point: Determination of the melting point can be used as an indicator of purity.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts are flammable and should be handled with care.

  • Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Application Notes and Protocols: Isonicotinic Acid as a Versatile Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isonicotinic acid and its derivatives as foundational scaffolds in the synthesis of novel compounds with significant therapeutic potential. While the initial focus was on 2-isopropylisonicotinic acid, the broader utility of the isonicotinic acid framework is presented here due to the extensive available research. This document details synthetic protocols, quantitative data on compound efficacy, and visual representations of experimental workflows.

Introduction to Isonicotinic Acid in Drug Discovery

Isonicotinic acid, a pyridine-4-carboxylic acid, is a well-established and highly versatile building block in medicinal chemistry. Its derivatives are integral to the development of a wide array of therapeutic agents due to their ability to form various bioactive molecules. The pyridine ring system is a common feature in many pharmaceuticals, and isonicotinic acid provides a readily modifiable scaffold for creating novel structures with diverse biological activities. Research has demonstrated the efficacy of isonicotinic acid derivatives as antibacterial, antifungal, anticancer, and antitubercular agents.[1][2] The synthesis of these derivatives often involves the modification of the carboxylic acid group, leading to the formation of esters, hydrazides, and subsequently, more complex heterocyclic systems like oxadiazoles.[3][4]

Applications and Biological Activities of Isonicotinic Acid Derivatives

Novel compounds synthesized from isonicotinic acid have shown promise in several therapeutic areas:

  • Antibacterial Activity: Acylhydrazone derivatives of isonicotinic acid have demonstrated significant antibacterial effects, particularly against Gram-positive bacteria.[3] For instance, certain compounds have shown very strong activity with minimal inhibitory concentrations (MIC) as low as 1.95 µg/mL against strains like Staphylococcus epidermidis.[3] Some derivatives are also effective against methicillin-resistant Staphylococcus aureus (MRSA).[3]

  • Anticancer Activity: Isonicotinic acid derivatives have been investigated for their potential as anticancer agents. They have shown inhibitory activity against various cancer cell lines, including human lung cancer (A549), colon cancer (HCT116), and breast cancer (MCF-7) cell lines, particularly those with high EGFR expression.[2]

  • Antitubercular Activity: Isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis.[1] Research continues to explore new derivatives to combat drug-resistant strains of Mycobacterium tuberculosis.[1][5]

  • Antifungal Activity: Certain 1,3,4-oxadiazoline derivatives of isonicotinic acid have exhibited promising antifungal properties.[3]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of key isonicotinic acid derivatives.

3.1. Synthesis of Isonicotinic Acid Acylhydrazones

This protocol describes the condensation reaction between isonicotinic acid hydrazide and various aldehydes to form acylhydrazones.

Workflow for Acylhydrazone Synthesis

Figure 1: General workflow for the synthesis of isonicotinic acid acylhydrazones. A Dissolve isonicotinic acid hydrazide in ethanol B Add appropriate aldehyde A->B C Reflux the mixture for 3 hours B->C D Cool the solution C->D E Refrigerate for 24 hours to allow precipitation D->E F Filter the precipitate E->F G Recrystallize from ethanol to obtain pure acylhydrazone F->G

Caption: Figure 1: General workflow for the synthesis of isonicotinic acid acylhydrazones.

Protocol:

  • Dissolve 0.01 mole of isonicotinic acid hydrazide in 20 mL of 96% ethanol.[3]

  • To this solution, add 0.011 mole of the desired aldehyde.[3]

  • Heat the mixture under reflux for 3 hours.[3]

  • After reflux, allow the solution to cool to room temperature.

  • Place the solution in a refrigerator for 24 hours to facilitate the precipitation of the product.[3]

  • Filter the resulting precipitate and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure acylhydrazone.[3]

3.2. Synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline Derivatives

This protocol outlines the cyclization of acylhydrazones in acetic anhydride to synthesize 1,3,4-oxadiazoline derivatives.

Workflow for 1,3,4-Oxadiazoline Synthesis

Figure 2: Workflow for the synthesis of 1,3,4-oxadiazoline derivatives. A Suspend acylhydrazone in acetic anhydride B Heat the mixture under reflux for a specified time A->B C Cool the reaction mixture B->C D Pour the mixture into ice water C->D E Filter the resulting solid D->E F Wash the solid with water E->F G Recrystallize to obtain the pure 1,3,4-oxadiazoline derivative F->G

Caption: Figure 2: Workflow for the synthesis of 1,3,4-oxadiazoline derivatives.

Protocol:

  • Suspend the synthesized acylhydrazone (from protocol 3.1) in acetic anhydride.[3]

  • Heat the mixture under reflux for a period determined by reaction monitoring (e.g., via TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice water to precipitate the product.

  • Filter the solid precipitate and wash thoroughly with water to remove any remaining acetic anhydride.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative.[3]

Data Presentation: Biological Activity of Synthesized Compounds

The following tables summarize the quantitative data on the biological activity of novel compounds derived from isonicotinic acid.

Table 1: Antibacterial Activity of Isonicotinic Acid Acylhydrazone Derivatives [3]

CompoundTarget MicroorganismMIC (µg/mL)MBC (µg/mL)
5 Staphylococcus aureus ATCC 43300 (MRSA)15.62-
5 Bordetella bronchiseptica ATCC 461762.5125
13 Staphylococcus epidermidis ATCC 122281.95-
13 Staphylococcus aureus ATCC 43300 (MRSA)7.81-
13 Gram-negative rods31.25 - 50031.25 - 1000

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data extracted from a study on novel nicotinic acid derivatives.[3]

Table 2: Antibacterial Activity of 1,3,4-Oxadiazoline Derivatives [3]

CompoundTarget MicroorganismMIC (µg/mL)
25 Bacillus subtilis ATCC 66337.81
25 Staphylococcus aureus ATCC 65387.81
25 Staphylococcus aureus ATCC 43300 (MRSA)15.62

Data extracted from a study on novel nicotinic acid derivatives.[3]

Signaling Pathway and Logical Relationships

The development of novel therapeutic agents often involves understanding their mechanism of action. For isonicotinic acid derivatives with anticancer properties, a potential target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Logical Relationship for Anticancer Drug Development

Figure 3: Logical pathway for developing anticancer agents from isonicotinic acid. A Isonicotinic Acid Scaffold B Chemical Synthesis of Derivatives A->B C Screening for Anticancer Activity (e.g., against A549, HCT116, MCF-7) B->C D Identification of Lead Compounds C->D E Mechanism of Action Studies (e.g., EGFR Inhibition) D->E F Lead Optimization E->F G Preclinical and Clinical Development F->G

Caption: Figure 3: Logical pathway for developing anticancer agents from isonicotinic acid.

This diagram illustrates the logical progression from the initial isonicotinic acid scaffold to the development of a potential anticancer drug. The process involves synthesis, screening, identification of active compounds, and detailed studies into their mechanism of action, such as the inhibition of key signaling pathways like EGFR.[2]

Disclaimer: The protocols and data presented are for informational and research purposes only. Appropriate safety precautions should be taken when handling all chemical substances. Researchers should consult original research articles for complete experimental details.

References

Application Notes and Protocols for Functionalization of 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylisonicotinic acid is a substituted pyridine carboxylic acid with significant potential as a scaffold in drug discovery and materials science. Its three key regions—the carboxylic acid group, the pyridine ring, and the isopropyl substituent—offer multiple points for chemical modification, allowing for the generation of diverse molecular architectures with tailored biological activities and physicochemical properties.

These application notes provide a comprehensive overview of established and potential techniques for the functionalization of this compound. Detailed experimental protocols for key transformations are provided to guide researchers in the synthesis of novel derivatives.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is the most readily functionalized group in this compound, primarily through amide bond formation and esterification.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the this compound core to a wide array of amine-containing building blocks. The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid.[1]

Common Amide Coupling Reagents and Conditions

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDCHOBt or NHSDIPEA or Et3NDCM, DMF1-12 hours60-95%Water-soluble byproducts, mild conditions.[1]Racemization, formation of N-acylurea
DIC/HOBtHOBtDIPEADMF, DCM1-4 hours70-98%High yields, low racemization.Formation of insoluble diisopropylurea
HATUNoneDIPEA or Et3NDMF, NMP15-60 min85-99%Fast reaction times, high yields, low racemization.[2]Cost
PyBOPNoneDIPEADMF, DCM1-3 hours80-95%Effective for hindered amines and acids.Potential for guanidinylation side products
DEPBTNoneEt3N or DIPEATHF, DMF1-2 hours75-90%Low racemization, suitable for solid-phase synthesis.[3]

Protocol 1: General Procedure for Amide Coupling using EDC/NHS

This protocol describes a general method for the synthesis of an amide derivative of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Amine of interest

  • EDC (1.2 equivalents)

  • NHS (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 5% aqueous LiCl (if using DMF)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-60 minutes to pre-activate the carboxylic acid.[1]

  • Add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • If DMF was used, wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1] If DCM was used, wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow start Start dissolve Dissolve 2-Isopropyl- isonicotinic Acid start->dissolve activate Activate with EDC/NHS dissolve->activate add_amine Add Amine and Base activate->add_amine react Stir at RT add_amine->react workup Aqueous Workup react->workup purify Purification workup->purify product Amide Product purify->product

Caption: Workflow for the synthesis of amides from this compound.

Esterification Reactions

Esterification of the carboxylic acid provides another avenue for derivatization, leading to compounds with altered solubility and pharmacokinetic profiles.

Protocol 2: Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; used in excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc) or Chloroform (CHCl₃)

  • Brine

  • Anhydrous MgSO₄

Procedure (using H₂SO₄ catalyst):

  • In a round-bottomed flask, suspend this compound (1.0 equivalent) in the desired alcohol (e.g., 25 mL of methanol for 10 g of acid).

  • Carefully add concentrated H₂SO₄ (e.g., 3 mL) as a catalyst.

  • Heat the reaction mixture to reflux (e.g., on a water bath) for 8 hours.[5]

  • Cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a saturated solution of Na₂CO₃ until the effervescence ceases.[5]

  • The methyl ester may separate as an oil. Extract the product with chloroform or ethyl acetate.[5]

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by vacuum distillation or column chromatography.

Procedure (using SOCl₂):

  • To a stirred solution of this compound (1.0 equivalent) in the desired alcohol (e.g., 20 mL of methanol for 10 mmol of acid) at 0 °C, add thionyl chloride (2.0 equivalents) dropwise over 1 hour.[5]

  • Stir the mixture at 50 °C for 12 hours.[5]

  • Cool the mixture to room temperature and dilute with water.

  • Evaporate the alcohol and adjust the pH to ~6 with aqueous NaHCO₃.

  • Extract the mixture three times with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the ester.[5]

Functionalization of the Pyridine Ring

The pyridine ring of this compound is electron-deficient, making it susceptible to nucleophilic attack and challenging to functionalize via electrophilic aromatic substitution. However, modern synthetic methods like directed metalation and C-H activation offer pathways for its modification.

Directed ortho-Metalation (DoM)

The carboxylic acid group, after conversion to a suitable directing metalation group (DMG) like an amide or an oxazoline, can direct lithiation to the C3 position of the pyridine ring.[6][7] The resulting organolithium species can then be quenched with various electrophiles.

Conceptual Workflow for Directed ortho-Metalation

DoM_Workflow start 2-Isopropyl- isonicotinic Acid dmg_formation Convert COOH to Directing Group (DMG) start->dmg_formation lithiation ortho-Lithiation (e.g., n-BuLi) dmg_formation->lithiation electrophile_quench Quench with Electrophile (E+) lithiation->electrophile_quench dmg_removal DMG Removal/ Modification electrophile_quench->dmg_removal product 3-Substituted Derivative dmg_removal->product Signaling_Pathway Ligand Endogenous Ligand Receptor Receptor X (GPCR) Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Inflammation Pro-inflammatory Gene Expression Kinase_Cascade->Inflammation Derivative 2-Isopropylisonicotinic Acid Derivative (Antagonist) Derivative->Receptor

References

Application Notes and Protocols for the Quantification of 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylisonicotinic acid is a pyridine carboxylic acid derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids, is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Quantitative Data Summary

The following tables summarize the typical performance characteristics for the analytical methods described. It is important to note that these values are representative and may vary based on the specific instrumentation, reagents, and laboratory conditions. Method validation should be performed to establish performance characteristics in your laboratory.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.7 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Table 2: LC-MS/MS Method Performance (in Human Plasma)

ParameterTypical Value
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 10%
Matrix EffectMinimal with appropriate sample preparation

Table 3: UV-Vis Spectrophotometry Method Performance

ParameterTypical Value
Linearity Range5 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.997
Molar Absorptivity (ε)Dependent on solvent and pH

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0). A typical starting gradient could be 40:60 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of isonicotinic acid, which shows absorption maxima at approximately 214 nm and 264 nm, a wavelength of 264 nm is recommended to minimize interference from common solvents.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.

    • Add the diluent to approximately 70% of the flask volume.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Cal Prepare Calibration Standards Stock->Cal Inject Inject into HPLC Cal->Inject Sample Weigh & Powder Tablets Extract Extract with Diluent & Sonicate Sample->Extract Filter Filter Sample Extract->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 264 nm Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quant Quantify Sample Concentration CalCurve->Quant LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Aliquot Plasma IS Add Internal Standard Plasma->IS Precip Protein Precipitation (ACN) IS->Precip Vortex Vortex Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation Inject->Separate Detect MRM Detection Separate->Detect Ratio Calculate Peak Area Ratios Detect->Ratio Quant Quantify Concentration Ratio->Quant UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standards Prepare Calibration Standards Scan Determine λmax Standards->Scan Sample Prepare Sample Solution Measure Measure Absorbance Sample->Measure Scan->Measure CalCurve Plot Calibration Curve Measure->CalCurve Quant Calculate Concentration CalCurve->Quant

References

Application Note & Protocol: HPLC Method Development for the Analysis of 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylisonicotinic acid is a pyridine carboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and robust analytical methods are crucial for ensuring the quality and purity of this compound in research, development, and manufacturing processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and its potential impurities.

This document provides a comprehensive guide to developing a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. It includes a detailed protocol, recommendations for column and mobile phase selection, and a systematic workflow for method optimization.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicImplication for HPLC Method Development
Molecular Formula C₉H₁₁NO₂[1]Affects molecular weight and informs mass spectrometry detection if used.
Molecular Weight 165.19 g/mol [1]-
pKa ~4-5The carboxylic acid moiety will be ionized at neutral pH. To achieve good retention on a reversed-phase column, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the pKa to ensure the analyte is in its neutral, more hydrophobic form.
UV Absorbance (λmax) ~260-280 nmThe pyridine ring and carboxylic acid group are expected to have significant UV absorbance. The optimal wavelength should be determined experimentally using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
Polarity PolarDue to the presence of the carboxylic acid and the nitrogen in the pyridine ring, the molecule is polar. This necessitates careful selection of the stationary and mobile phases to achieve adequate retention.

HPLC Method Development Protocol

This protocol outlines a systematic approach to developing a robust RP-HPLC method for this compound.

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (FA), analytical grade

  • Ammonium acetate, analytical grade

  • HPLC column (see recommendations below)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or PDA detector.

  • pH meter

  • Analytical balance

  • Sonicator

Experimental Workflow

The development of the HPLC method follows a logical progression from initial screening to final optimization and validation.

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile col_select Column Selection (e.g., C18, Polar-Embedded) start->col_select Initial Assessment mp_screen Mobile Phase Screening (ACN vs. MeOH, pH) col_select->mp_screen Select Promising Columns grad_opt Gradient Optimization (Slope and Time) mp_screen->grad_opt Identify Suitable Solvents & pH param_fine_tune Parameter Fine-Tuning (Flow Rate, Temp, Wavelength) grad_opt->param_fine_tune Achieve Initial Separation validation Method Validation (ICH Guidelines) param_fine_tune->validation Optimize Resolution & Runtime end_node Final Method validation->end_node Confirm Performance

Caption: A streamlined workflow for HPLC method development.

Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to concentrations appropriate for the intended analysis (e.g., 0.1 mg/mL for initial screening).

  • Column Selection:

    • Due to the polar nature of this compound, a standard C18 column might provide insufficient retention.

    • Recommendation: Start with a modern, polar-endcapped C18 column or a column with a polar-embedded stationary phase. A mixed-mode column with both reversed-phase and ion-exchange characteristics could also be beneficial.

    • Example Columns:

      • Waters ACQUITY UPLC BEH C18 (for general purpose, high-efficiency separations)

      • Phenomenex Luna Omega Polar C18 (designed for enhanced retention of polar analytes)[2]

      • Waters Atlantis T3 (provides balanced retention for polar and non-polar compounds and is compatible with 100% aqueous mobile phases)[1]

  • Mobile Phase Optimization:

    • pH Selection: To ensure the analyte is in its non-ionized form for better retention, the mobile phase pH should be acidic. A pH of 2.5-3.5 is a good starting point.[3]

    • Buffer Selection: Use a buffer to maintain a stable pH. A volatile buffer like 0.1% formic acid is suitable for LC-MS compatibility. An alternative is an ammonium acetate buffer adjusted to the desired pH with acetic acid.

    • Organic Modifier: Screen both acetonitrile and methanol. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity.

    • Initial Gradient:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Start with a generic screening gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of the analyte.

  • Detector Wavelength Selection:

    • If using a PDA detector, acquire the UV spectrum of the this compound peak and select the wavelength of maximum absorbance (λmax) for quantification.

    • If a specific λmax is unknown, start with a wavelength of 265 nm and optimize based on the acquired spectrum.

  • Optimization of Chromatographic Conditions:

    • Gradient Slope: Adjust the gradient slope to improve the resolution between this compound and any observed impurities. A shallower gradient around the elution time of the main peak will increase resolution.

    • Flow Rate: A typical flow rate for a standard 4.6 mm ID column is 1.0 mL/min. This can be adjusted to optimize run time and resolution.

    • Column Temperature: Thermostatting the column (e.g., at 30 °C) ensures reproducible retention times. Temperature can also be used to fine-tune selectivity.

Recommended Starting HPLC Conditions

The following table summarizes a good starting point for the HPLC method development.

ParameterRecommended Condition
Column Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 10% to 70% B in 15 min, then hold at 95% B for 2 min, return to 10% B in 1 min, and equilibrate for 2 min.
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection UV at 265 nm (or experimentally determined λmax)

Potential Impurities and Method Specificity

A robust HPLC method should be able to separate the main analyte from potential impurities. For this compound, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers of the isopropyl group on the pyridine ring.

  • Related substances: By-products from the synthesis, such as compounds with different alkyl groups or oxidation products.

  • Degradation products: For example, decarboxylation of the carboxylic acid group upon exposure to heat or UV light.

The specificity of the developed method should be confirmed by analyzing samples spiked with any known impurities and by subjecting the main analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

Impurity_Profile main_compound This compound degradation Degradation Products (e.g., Decarboxylation) main_compound->degradation Stress conditions starting_materials Synthesis Starting Materials starting_materials->main_compound Potential carry-over isomers Positional Isomers isomers->main_compound Co-synthesis potential byproducts Synthesis By-products byproducts->main_compound Side reactions

Caption: Potential sources of impurities for this compound.

Data Presentation and System Suitability

All quantitative data should be organized into clear tables. Before analyzing samples, the performance of the HPLC system should be verified using system suitability tests.

Example System Suitability Results
ParameterAcceptance CriteriaExample Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
Repeatability of Peak Area (n=6) RSD ≤ 2.0%0.5%
Repeatability of Retention Time (n=6) RSD ≤ 1.0%0.2%
Example Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
10125,430
25312,870
50628,150
1001,255,900
1501,885,200
Correlation Coefficient (r²) ≥ 0.999

Conclusion

The protocol described in this application note provides a solid framework for the development of a robust and reliable RP-HPLC method for the analysis of this compound. By systematically optimizing the column, mobile phase, and other chromatographic parameters, researchers can achieve the desired separation and accurately quantify the analyte while ensuring the method is specific for potential impurities. The provided starting conditions and workflow are intended to streamline the method development process, leading to a validated method suitable for quality control and research applications.

References

Application Notes and Protocols: Crystallization of 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the crystallization of 2-Isopropylisonicotinic acid, a critical purification step in its synthesis. The procedure is based on established principles of recrystallization for pyridinecarboxylic acids and aims to provide a robust method for obtaining high-purity material suitable for research and development purposes.

Introduction

This compound is a substituted pyridinecarboxylic acid of interest in medicinal chemistry and drug development. Achieving high purity of this compound is essential for accurate biological evaluation and to meet regulatory standards. Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, this compound will crystallize out of the solution in a purer form, leaving the majority of impurities dissolved in the remaining solvent (mother liquor).[1]

The selection of an appropriate solvent is paramount for a successful crystallization. An ideal solvent for this compound should exhibit the following characteristics:

  • High solvency at elevated temperatures: The compound should be highly soluble in the solvent at or near its boiling point.[1]

  • Low solvency at low temperatures: The compound should have limited solubility in the solvent at ambient or sub-ambient temperatures to ensure good recovery.[1]

  • Favorable impurity solubility: Impurities should either be highly soluble at all temperatures or sparingly soluble at high temperatures, allowing for their removal by filtration.[1]

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[1]

  • Inertness: The solvent must not react with this compound.[1]

Based on solubility studies of related compounds such as isonicotinic acid and nicotinic acid, polar protic solvents like ethanol, methanol, and water, or mixtures thereof, are suitable candidates for the crystallization of this compound.[2][3][4][5]

Data Presentation

The following table summarizes typical, though hypothetical, quantitative data that could be expected from the crystallization of this compound, illustrating the effectiveness of the purification process.

ParameterCrude this compoundCrystallized this compound
Appearance Off-white to pale yellow solidWhite crystalline solid
Purity (by HPLC) 95.2%>99.5%
Yield -85-95%
Melting Point 145-148 °C150-152 °C
Key Impurity A 0.8%<0.1%
Key Impurity B 1.5%Not Detected

Experimental Protocol

This protocol details the step-by-step procedure for the crystallization of this compound.

3.1. Materials and Equipment

  • Crude this compound

  • Reagent-grade ethanol

  • Deionized water

  • Erhlenmeyer flask(s)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

  • Vacuum oven or desiccator

3.2. Solvent Selection and Preparation

Based on the properties of similar pyridinecarboxylic acids, an ethanol/water mixture is a good starting point for solvent selection. The optimal ratio may need to be determined empirically, but a 9:1 or 4:1 ethanol:water (v/v) mixture is often effective.

3.3. Crystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, start with 10 mL of the ethanol/water solvent mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring. If using a condenser, fit it to the top of the flask. Bring the solvent to a gentle boil.

  • Achieving Saturation: Continue to add small portions of the solvent mixture until all of the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase to promote the formation of larger, purer crystals.

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling to room temperature, you can induce crystallization by:

    • Scratching the inside of the flask at the surface of the solution with a glass rod.[6]

    • Adding a "seed" crystal of pure this compound to the solution.[6]

  • Ice Bath Cooling: Once the solution has reached room temperature and crystallization has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor and impurities.

  • Drying: Dry the purified crystals under vacuum. A vacuum oven at a moderate temperature (e.g., 40-50 °C) or a desiccator can be used. Dry to a constant weight.

Visualization

4.1. Experimental Workflow

The following diagram illustrates the key steps in the crystallization procedure for this compound.

Crystallization_Workflow A Crude this compound in Erlenmeyer Flask B Add Ethanol/Water Solvent Mixture A->B C Heat to Dissolve (Gentle Boil) B->C D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Slow Cool to Room Temperature D->F No E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for the crystallization of this compound.

4.2. Logical Relationships in Solvent Selection

The following diagram outlines the decision-making process for selecting an appropriate crystallization solvent.

Solvent_Selection Start Start: Select Potential Solvent SolubleHot Is the compound soluble in hot solvent? Start->SolubleHot InsolubleCold Is the compound sparingly soluble in cold solvent? SolubleHot->InsolubleCold Yes BadSolvent Unsuitable Solvent: Try a different solvent or solvent mixture SolubleHot->BadSolvent No Inert Does the solvent react with the compound? InsolubleCold->Inert Yes InsolubleCold->BadSolvent No GoodSolvent Suitable Solvent Inert->GoodSolvent No Inert->BadSolvent Yes

Caption: Decision tree for selecting a suitable crystallization solvent.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Isopropylisonicotinic acid, a valuable building block in pharmaceutical research and development. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 2-isopropyl-4-methylpyridine, followed by its oxidation to the final product. The protocols are designed to be scalable for producing gram-to-kilogram quantities of high-purity material. Detailed experimental procedures, data tables for quantitative analysis, and workflow diagrams are included to ensure reproducibility and operational safety.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The isopropyl group at the 2-position and the carboxylic acid at the 4-position of the pyridine ring offer versatile handles for further chemical modifications, making it a crucial intermediate in the synthesis of novel therapeutic agents. This application note details a robust and scalable synthetic route to facilitate its availability for research purposes.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a two-step sequence. The initial step involves the formation of 2-isopropyl-4-methylpyridine from commercially available starting materials. The subsequent step is the selective oxidation of the methyl group at the 4-position to a carboxylic acid.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation Starting_Materials Ethyl Isobutyrate + Acetonitrile Intermediate_1 2-Isobutyryl-3-methyl-2-butenenitrile Starting_Materials->Intermediate_1 Condensation Intermediate_2 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile Intermediate_1->Intermediate_2 Condensation Precursor 2-Isopropyl-4-methyl-3-cyanopyridine Intermediate_2->Precursor Cyclization Final_Precursor 2-Isopropyl-4-methylpyridine (Precursor) Precursor->Final_Precursor Decyanation (not detailed) Oxidation_Start 2-Isopropyl-4-methylpyridine Product This compound Oxidation_Start->Product Oxidation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-4-methylpyridine (Precursor)

This protocol is adapted from a known procedure for a structurally similar compound and is expected to provide the desired precursor.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
Ethyl Isobutyrate116.16116.2 g1.01.0
Potassium tert-butoxide112.21224.4 g2.02.0
Acetonitrile41.05287.4 g7.07.0
Tetrahydrofuran (THF)72.11600 mL--
Glacial Acetic Acid60.05As needed--
DMF-DMA119.16131.1 g1.11.1
Ethanol46.07800 mL--
Ammonium Acetate77.08308.3 g4.04.0
Dichloromethane84.93As needed--
Water18.02As needed--

Procedure:

  • Condensation: In a 2 L four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add ethyl isobutyrate (116.2 g, 1.0 mol), THF (600 mL), and potassium tert-butoxide (224.4 g, 2.0 mol).

  • Maintain the reaction temperature at 45-50°C and add acetonitrile (287.4 g, 7.0 mol) dropwise over 2 hours.

  • After the addition is complete, maintain the temperature for an additional 4 hours.

  • Cool the reaction mixture to below 10°C and adjust the pH to 6-7 with glacial acetic acid.

  • Filter the mixture and concentrate the organic phase under reduced pressure to obtain crude 2-isobutyryl-3-methyl-2-butenenitrile.

  • Second Condensation: To the crude product, add ethanol (600 mL) and DMF-DMA (131.1 g, 1.1 mol).

  • Heat the mixture to reflux and maintain for 3 hours.

  • Evaporate the solvent under reduced pressure. Add water (500 mL) and stir for 30 minutes.

  • Filter the solid, wash with water, and dry to obtain 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile.

  • Cyclization: To the obtained intermediate, add ethanol (800 mL) and ammonium acetate (308.3 g, 4.0 mol).

  • Heat the mixture to reflux and maintain for 6 hours.

  • Evaporate the solvent and add water (500 mL). Extract the product with dichloromethane (3 x 300 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-isopropyl-4-methyl-3-cyanopyridine.

  • The subsequent decyanation to afford 2-isopropyl-4-methylpyridine is a standard transformation and is assumed to be carried out to provide the starting material for the next step.

Step 2: Oxidation of 2-Isopropyl-4-methylpyridine to this compound

This protocol utilizes potassium permanganate, a strong oxidizing agent, for the selective oxidation of the methyl group.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
2-Isopropyl-4-methylpyridine135.21135.2 g1.01.0
Potassium Permanganate (KMnO₄)158.03316.1 g2.02.0
Water18.024 L--
Sodium Hydroxide (NaOH)40.0080.0 g2.02.0
Ethanol46.07As needed--
Hydrochloric Acid (HCl), conc.36.46As needed--

Procedure:

  • Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, dissolve 2-isopropyl-4-methylpyridine (135.2 g, 1.0 mol) and sodium hydroxide (80.0 g, 2.0 mol) in water (2 L).

  • Oxidation: Heat the solution to 80-90°C. Slowly add potassium permanganate (316.1 g, 2.0 mol) in portions over 2-3 hours, ensuring the temperature does not exceed 100°C. The purple color of the permanganate will disappear as it reacts.

  • After the addition is complete, continue stirring at 90-95°C for an additional 4-6 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present.

  • Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with hot water (2 x 500 mL).

  • Combine the filtrates and cool in an ice bath.

  • Isolation: Slowly add concentrated hydrochloric acid to the filtrate to adjust the pH to the isoelectric point of the product (typically around pH 3-4). The product will precipitate out of the solution.

  • Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.

  • Filter the solid product, wash with cold water (2 x 200 mL), and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 60-70°C to a constant weight.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterStep 1 (Precursor Synthesis)Step 2 (Oxidation)
Starting Material Ethyl Isobutyrate2-Isopropyl-4-methylpyridine
Moles of Starting Material 1.0 mol1.0 mol
Key Reagent Potassium tert-butoxide / Ammonium AcetatePotassium Permanganate
Moles of Key Reagent 2.0 mol / 4.0 mol2.0 mol
Solvent(s) THF, EthanolWater
Reaction Temperature 45-50°C and Reflux90-95°C
Reaction Time ~14 hours6-9 hours
Expected Yield 60-70% (overall for precursor)75-85%
Expected Purity (after purification) >98%>99%

Visualizations

G cluster_0 Precursor Synthesis Workflow cluster_1 Oxidation Workflow Start_Precursor Charge Reactor with Ethyl Isobutyrate, THF, and K-tert-butoxide Add_Acetonitrile Add Acetonitrile (45-50°C) Start_Precursor->Add_Acetonitrile React_1 Reaction and Work-up Add_Acetonitrile->React_1 Add_DMFDMA Add Ethanol and DMF-DMA React_1->Add_DMFDMA Reflux_1 Reflux and Concentrate Add_DMFDMA->Reflux_1 Add_Ammonium_Acetate Add Ethanol and Ammonium Acetate Reflux_1->Add_Ammonium_Acetate Reflux_2 Reflux and Extraction Add_Ammonium_Acetate->Reflux_2 Isolate_Precursor Isolate and Purify Precursor Reflux_2->Isolate_Precursor Start_Oxidation Charge Reactor with Precursor, NaOH, and Water Heat Heat to 80-90°C Start_Oxidation->Heat Add_KMnO4 Add KMnO₄ Heat->Add_KMnO4 React_2 Reaction at 90-95°C Add_KMnO4->React_2 Cool_Filter Cool and Filter MnO₂ React_2->Cool_Filter Precipitate Precipitate with HCl Cool_Filter->Precipitate Isolate_Product Isolate and Dry Product Precipitate->Isolate_Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_0 Role in Drug Discovery Compound This compound Building_Block Versatile Chemical Building Block Compound->Building_Block Library_Synthesis Combinatorial Library Synthesis Building_Block->Library_Synthesis Lead_Generation Lead Compound Generation Library_Synthesis->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Role of this compound in a drug discovery pipeline.

Safety Considerations

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • The oxidation reaction is exothermic. Maintain careful temperature control during the addition of potassium permanganate.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The acidification step with concentrated hydrochloric acid should be performed slowly and with cooling to control the exotherm.

Conclusion

The synthetic protocols detailed in this application note provide a reliable and scalable method for the preparation of this compound. The two-step approach is robust and utilizes readily available reagents. The provided data and diagrams are intended to facilitate the successful implementation of this synthesis in a research or process development setting, thereby enabling further exploration of this valuable compound in drug discovery and development programs.

References

Application Notes and Protocols for the Esterification of 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common methods for the esterification of 2-isopropylisonicotinic acid. Given the steric hindrance presented by the isopropyl group at the 2-position, careful selection of the esterification method is crucial for achieving high yields. This document outlines three primary methods: Fischer Esterification, acylation via an acid chloride intermediate, and the Steglich Esterification. Detailed protocols and a comparative data summary are provided to guide researchers in selecting the most suitable method for their specific needs.

Comparison of Esterification Methods

The following table summarizes the key quantitative parameters for the different esterification methods described. These values are representative and may vary depending on the specific alcohol used and the scale of the reaction.

MethodKey ReagentsCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Fischer Esterification Alcohol (in excess)Conc. H₂SO₄AlcoholReflux8 - 2460 - 80
Acid Chloride Formation Thionyl chloride (SOCl₂), AlcoholNoneAnhydrous THF or DCM0 to 5012 - 1885 - 95
Steglich Esterification Alcohol, DCC or EDCDMAP (catalytic)Anhydrous DCM or DMF0 to Room Temp3 - 1280 - 95

Experimental Protocols

Method 1: Fischer Esterification

This method is a classic acid-catalyzed esterification. Due to the equilibrium nature of the reaction, using the alcohol as the solvent or removing water as it forms can drive the reaction towards the product.[1] The steric hindrance of this compound may necessitate longer reaction times or higher temperatures compared to unhindered acids.

Protocol for the Synthesis of Methyl 2-Isopropylisonicotinate:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 10 g).

  • Reagent Addition: Add an excess of methanol (e.g., 25 mL) to the flask.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 3 mL) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (Na₂CO₃) until the effervescence ceases.

    • The product, methyl 2-isopropylisonicotinate, may separate as an oil.

  • Extraction and Purification:

    • Extract the aqueous mixture with a suitable organic solvent, such as chloroform or ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

    • Purify the ester by vacuum distillation.[2]

Fischer_Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Isopropylisonicotinic_Acid This compound Reflux Reflux in Alcohol 2-Isopropylisonicotinic_Acid->Reflux Alcohol Alcohol (e.g., Methanol) Alcohol->Reflux H2SO4 Conc. H₂SO₄ (Catalyst) H2SO4->Reflux Neutralization Neutralization (aq. NaHCO₃) Reflux->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Ester Purified Ester Purification->Ester Acid_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification cluster_product Final Product Acid This compound Reaction1 Reaction in Anhydrous Solvent Acid->Reaction1 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction1 Acid_Chloride 2-Isopropylisonicotinoyl Chloride Reaction1->Acid_Chloride Reaction2 Reaction with Alcohol Acid_Chloride->Reaction2 Alcohol Alcohol Alcohol->Reaction2 Workup Aqueous Work-up Reaction2->Workup Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification Ester Purified Ester Purification->Ester Steglich_Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Acid This compound Reaction_Step Reaction in Anhydrous Solvent (0°C to RT) Acid->Reaction_Step Alcohol Alcohol Alcohol->Reaction_Step DCC_EDC DCC or EDC DCC_EDC->Reaction_Step DMAP DMAP (Catalyst) DMAP->Reaction_Step Filtration Filtration of Urea Reaction_Step->Filtration Washing Aqueous Washing (HCl, NaHCO₃, Brine) Filtration->Washing Drying Drying & Evaporation Washing->Drying Chromatography Column Chromatography Drying->Chromatography Ester Purified Ester Chromatography->Ester

References

Application Notes and Protocols: The Use of 2-Isopropylisonicotinic Acid in the Development of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-isopropylisonicotinic acid as a key starting material in the synthesis of pharmaceutical intermediates. The primary focus is on the preparation of this compound hydrazide, a crucial precursor for the synthesis of monoamine oxidase (MAO) inhibitors, a class of drugs with significant therapeutic applications, including the treatment of depression.[1][2]

Introduction

This compound is a derivative of isonicotinic acid, a fundamental building block in medicinal chemistry. Its structural features, particularly the isopropyl group at the 2-position, can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This document outlines the synthetic pathway from this compound to its corresponding hydrazide, a versatile intermediate for the development of various therapeutic agents.

Synthetic Pathway Overview

The synthesis of this compound hydrazide from this compound is typically achieved through a two-step process:

  • Esterification: The carboxylic acid group of this compound is converted to an ester, typically a methyl or ethyl ester, to facilitate the subsequent reaction.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield the desired this compound hydrazide.

This synthetic approach is a well-established method for the preparation of isoniazid and its derivatives, which are known for their antitubercular activity.[3]

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the synthesis of methyl 2-isopropylisonicotinate via Fischer esterification.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 10.0 g of this compound in 100 mL of methanol.

  • While stirring, slowly add 3.0 mL of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane.

  • Combine the organic layers and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl 2-isopropylisonicotinate.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Hydrazinolysis of Methyl 2-Isopropylisonicotinate

This protocol details the conversion of methyl 2-isopropylisonicotinate to this compound hydrazide.

Materials:

  • Methyl 2-isopropylisonicotinate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the crude methyl 2-isopropylisonicotinate (from Protocol 1) in 80 mL of ethanol.

  • To the stirred solution, add 10.0 mL of 80% hydrazine hydrate.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound hydrazide.

Data Presentation

StepReactionReactantsReagents/CatalystSolventReaction TimeExpected YieldPurity
1EsterificationThis compoundMethanol, H₂SO₄Methanol6-8 hours85-95%>95% after purification
2HydrazinolysisMethyl 2-isopropylisonicotinateHydrazine hydrateEthanol4-6 hours80-90%>98% after recrystallization

Visualizations

Experimental Workflow

experimental_workflow start This compound esterification Protocol 1: Esterification start->esterification Methanol, H₂SO₄ intermediate Methyl 2-Isopropylisonicotinate esterification->intermediate hydrazinolysis Protocol 2: Hydrazinolysis intermediate->hydrazinolysis Hydrazine Hydrate, Ethanol product This compound Hydrazide hydrazinolysis->product

Caption: Synthetic workflow for the preparation of this compound hydrazide.

Signaling Pathway: Mechanism of Monoamine Oxidase (MAO) Inhibition

The pharmaceutical intermediate, this compound hydrazide, is a precursor to drugs like iproniazid, which functions as a monoamine oxidase (MAO) inhibitor. MAO is an enzyme responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for the treatment of depression. Iproniazid is metabolized to an active form that irreversibly inhibits MAO.[1]

mao_inhibition_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron neurotransmitter_vesicle Neurotransmitter Vesicles (Serotonin, Dopamine, Norepinephrine) neurotransmitter_release Release neurotransmitter_vesicle->neurotransmitter_release neurotransmitter_synapse Neurotransmitters neurotransmitter_release->neurotransmitter_synapse neurotransmitter_reuptake Reuptake Transporter mao Monoamine Oxidase (MAO) neurotransmitter_reuptake->mao Neurotransmitter degraded_neurotransmitter Inactive Metabolites mao->degraded_neurotransmitter Degradation neurotransmitter_synapse->neurotransmitter_reuptake receptors Postsynaptic Receptors neurotransmitter_synapse->receptors signal_transduction Signal Transduction receptors->signal_transduction iproniazid Iproniazid (from 2-isopropylisonicotinic acid hydrazide) iproniazid->mao Inhibition

Caption: Mechanism of MAO inhibition by iproniazid, a derivative of this compound hydrazide.

References

Application Notes and Protocols for the Development of Adenosine A2a Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: While the initial topic of interest was 2-isopropylisonicotinic acid for creating adenosine A2a receptor antagonists, a comprehensive literature review did not yield specific methodologies or data for its use as a direct precursor. Therefore, these application notes will focus on a well-documented and representative class of non-xanthine adenosine A2a receptor antagonists, the pyrazolo[3,4-d]pyrimidines , to provide relevant and actionable protocols.

Introduction to Adenosine A2a Receptor Antagonism

The adenosine A2a receptor (A2aR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of neurotransmission in the brain.[1] It is highly expressed in the basal ganglia, where it modulates dopaminergic signaling.[2] Antagonism of the A2aR has emerged as a promising non-dopaminergic therapeutic strategy for neurodegenerative disorders, notably Parkinson's disease.[3][4] A2aR antagonists can help to improve motor control and may also have applications in other areas such as oncology and inflammatory diseases.[1]

Adenosine A2a Receptor Signaling Pathway

The A2a receptor is canonically coupled to the stimulatory G-protein, Gαs. Upon binding of an agonist like adenosine, the receptor activates adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[2][5] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and subsequent downstream cellular responses.[5] A competitive antagonist binds to the A2a receptor and blocks the binding of agonists, thereby inhibiting the downstream production of cAMP and subsequent signaling events.[2]

A2aR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A2aR Adenosine A2a Receptor Gs Gαs Protein A2aR->Gs Activates Adenosine Adenosine (Agonist) Adenosine->A2aR Binds & Activates Antagonist Pyrazolo[3,4-d]pyrimidine (Antagonist) Antagonist->A2aR Binds & Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

A2a Receptor Signaling and Antagonist Action

Pharmacological Data of Representative Pyrazolo[3,4-d]pyrimidine Antagonists

The following table summarizes the in vitro binding affinities of a series of pyrazolo[3,4-d]pyrimidine derivatives for the human adenosine A1 and A2a receptors.

CompoundR1R2hA1 Ki (nM)hA2a Ki (nM)Selectivity (A1/A2a)
1 HFuran-2-yl6474813.5
2 BenzylFuran-2-yl4683156
3 3-MethylbenzylFuran-2-yl252384
4 3-ChlorobenzylFuran-2-yl2061206
5 3-MethoxybenzylFuran-2-yl2842142
6 3-NitrobenzylFuran-2-yl4974124.3
7 Furan-2-ylmethylFuran-2-yl>100026>38.5
8 Thiophen-2-ylmethylFuran-2-yl7794194.8

Data adapted from Bioorganic & Medicinal Chemistry Letters, 2008, 18(9), 2924-9.[6]

Experimental Protocols

Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine Antagonist (Compound 4)

This protocol describes the synthesis of a potent and selective A2a antagonist, 4-(furan-2-yl)-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Suzuki Coupling cluster_reagents Key Reagents Start 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate1 4-Chloro-1-(3-chlorobenzyl)-1H- pyrazolo[3,4-d]pyrimidine Start->Intermediate1 3-Chlorobenzyl chloride, K2CO3, DMF, 80°C Final_Product 4-(Furan-2-yl)-1-(3-chlorobenzyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Intermediate1->Final_Product Pd(PPh3)4, Na2CO3, Dioxane/H2O, 100°C Intermediate2 Furan-2-boronic acid Intermediate2->Final_Product R1 3-Chlorobenzyl chloride R2 K2CO3 R3 DMF R4 Furan-2-boronic acid R5 Pd(PPh3)4 R6 Na2CO3

Synthesis workflow for Compound 4.

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • 3-Chlorobenzyl chloride

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Furan-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Synthesis of 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine [7]

  • To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add 3-chlorobenzyl chloride (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of 4-(Furan-2-yl)-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 4) [7]

  • To a solution of 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a mixture of 1,4-dioxane and water, add furan-2-boronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction to 100°C and stir for 16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Adenosine A2a Receptor Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human A2a receptor.[8]

Materials:

  • HEK293 cells transiently transfected with human adenosine A2a receptor.[8]

  • Membrane preparation from the transfected cells.

  • Radioligand: [3H]ZM241385 (specific activity ~25-85 Ci/mmol).[8]

  • Non-specific binding control: 1 µM CGS15943.[8]

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • Test compounds (e.g., synthesized pyrazolo[3,4-d]pyrimidines) at various concentrations.

  • 96-well filter plates (GF/B).

  • Scintillation counter.

Procedure:

  • Prepare membranes from HEK293 cells expressing the human A2a receptor. Determine the protein concentration using a standard method (e.g., BCA assay).[2]

  • In a 96-well plate, set up the assay in a total volume of 100 µL.

  • Total Binding: Add 2.5 µg of membrane protein, 1 nM [3H]ZM241385, and assay buffer.[8]

  • Non-specific Binding: Add 2.5 µg of membrane protein, 1 nM [3H]ZM241385, and 1 µM CGS15943.[8]

  • Competitive Binding: Add 2.5 µg of membrane protein, 1 nM [3H]ZM241385, and varying concentrations of the test compound (typically from 10 pM to 10 µM).

  • Incubate the plate at 25°C for 1 hour to reach equilibrium.[8]

  • Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester.

  • Wash the filters five times with 0.5 mL of ice-cold wash buffer (doubly distilled H2O).[8]

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Determine the bound radioactivity by liquid scintillation counting.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the competitive binding data using a four-parameter logistic equation to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

cAMP Functional Assay Protocol

This protocol measures the ability of an antagonist to inhibit agonist-induced cAMP production in cells expressing the A2a receptor.[2][5]

Materials:

  • HEK293 or CHO cells stably expressing the human adenosine A2a receptor.[2]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.5 mM IBMX).[2]

  • A2a receptor agonist (e.g., NECA).[5]

  • Test compounds at various concentrations.

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

  • 384-well low-volume assay plates.

Procedure:

  • Culture and seed the A2a receptor-expressing cells into a 384-well plate (2,500-5,000 cells per well) and allow them to adhere.[2]

  • Prepare serial dilutions of the test compound in stimulation buffer. A typical concentration range is 1 pM to 10 µM.[2]

  • Prepare a solution of the A2a agonist (e.g., NECA) at a concentration that elicits approximately 80% of its maximal response (EC80). A typical final concentration is around 30 nM.[2]

  • Add 5 µL of the serially diluted test compound to the appropriate wells.

  • Add 5 µL of the agonist solution to all wells except the basal (negative control) wells.

  • Incubate the plate for 30 minutes at room temperature.[2]

  • Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Measure the signal on a compatible plate reader.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

  • Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value of the antagonist.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and characterization of pyrazolo[3,4-d]pyrimidine-based adenosine A2a receptor antagonists. These methodologies are fundamental for researchers in drug discovery and development aiming to identify and optimize novel therapeutic agents targeting the A2a receptor. While the initial focus on this compound was not substantiated by current literature, the principles and protocols outlined here are broadly applicable to the study of various classes of A2a receptor antagonists.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isopropylisonicotinic acid. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic pathways can be employed to synthesize this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity. The two most common approaches are:

  • Oxidation of 2-isopropyl-4-methylpyridine: This method involves the selective oxidation of the methyl group at the C4 position of the pyridine ring to a carboxylic acid.

  • Carboxylation of 2-isopropylpyridine: This newer approach involves the direct C-H activation and subsequent carboxylation at the C4 position of 2-isopropylpyridine using carbon dioxide.[1]

A less common but viable alternative involves a Grignard reaction with a pre-functionalized pyridine ring, followed by hydrolysis.

Q2: How can I monitor the progress of my reaction?

A2: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] These methods allow for the qualitative and quantitative assessment of the consumption of starting materials and the formation of the desired product and any byproducts.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Safety is paramount in any chemical synthesis. Key precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Handling strong oxidizing agents, Grignard reagents, and flammable solvents with extreme care and under an inert atmosphere (e.g., nitrogen or argon) when necessary.

  • Being aware of the potential for exothermic reactions and having appropriate cooling measures in place.

Troubleshooting Guides

Route 1: Oxidation of 2-Isopropyl-4-methylpyridine

This route is a classical approach to installing the carboxylic acid functionality. However, achieving high yields and selectivity can be challenging.

Issue 1: Low Yield of this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Recommendation
Incomplete Reaction Extend the reaction time or moderately increase the temperature. Monitor the reaction by TLC or HPLC to determine the optimal reaction duration.[2]
Over-oxidation The isopropyl group is also susceptible to oxidation. Use a milder oxidizing agent or carefully control the stoichiometry of a stronger oxidant. Consider protecting the isopropyl group, though this adds steps to the synthesis.
Side Reactions Competing side reactions, such as ring hydroxylation, can occur. Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired oxidation pathway.
Purification Losses Significant material loss can occur during workup and purification. Optimize the pH for extraction and the solvent system for recrystallization to maximize recovery.[2]

Experimental Protocol: Oxidation with Potassium Permanganate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-isopropyl-4-methylpyridine in an appropriate solvent (e.g., water or a mixture of t-butanol and water).

  • Reagent Addition: Slowly add a solution of potassium permanganate (KMnO₄) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and quench the excess KMnO₄ with a suitable reducing agent (e.g., sodium bisulfite). Filter the manganese dioxide (MnO₂) precipitate.

  • Isolation: Acidify the filtrate with an acid (e.g., HCl) to precipitate the this compound. Filter the solid product and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.

Logical Workflow for Troubleshooting Low Yield in Oxidation

LowYieldOxidation start Low Yield of This compound check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time incomplete->optimize_conditions No check_byproducts Analyze Byproducts (NMR, MS) complete->check_byproducts optimize_conditions->start over_oxidation Over-oxidation Product Detected? check_byproducts->over_oxidation check_purification Review Purification Process check_byproducts->check_purification No significant byproducts other_byproducts Other Byproducts Detected? over_oxidation->other_byproducts No milder_oxidant Use Milder Oxidant or Control Stoichiometry over_oxidation->milder_oxidant Yes optimize_selectivity Optimize for Selectivity: - Lower Temperature - Change Solvent other_byproducts->optimize_selectivity milder_oxidant->start optimize_selectivity->start optimize_purification Optimize Purification: - Adjust pH for Extraction - Change Recrystallization Solvent check_purification->optimize_purification final_product Improved Yield optimize_purification->final_product

Troubleshooting workflow for low oxidation yield.
Route 2: Carboxylation of 2-isopropylpyridine

This modern approach offers a more direct synthesis but requires careful control of the catalytic system.

Issue 2: Poor Regioselectivity (Formation of other isomers)

Possible Causes & Solutions:

Possible Cause Troubleshooting Recommendation
Incorrect Catalyst/Ligand System The choice of catalyst and ligand is crucial for directing the carboxylation to the C4 position. Screen different transition metal catalysts (e.g., copper, rhodium) and ligands.[1]
Suboptimal Reaction Temperature Temperature can influence the selectivity of C-H activation. Perform the reaction at various temperatures to find the optimal balance between reactivity and selectivity.
Steric Hindrance The isopropyl group at the C2 position can sterically hinder the approach to the C4 position. A carefully chosen ligand system can help overcome this.

Experimental Protocol: Copper-Catalyzed C4-Carboxylation [1]

  • Reaction Setup: In a glovebox, charge a dry Schlenk tube with the copper catalyst (e.g., CuCl), a suitable ligand (e.g., TMEDA), and a reductant (e.g., ZnEt₂).

  • Reagent Addition: Add anhydrous solvent (e.g., DMA) followed by 2-isopropylpyridine.

  • Carboxylation: Purge the reaction vessel with carbon dioxide (CO₂) and maintain a positive pressure (e.g., 1 atm) of CO₂.

  • Reaction Monitoring: Stir the reaction at the optimized temperature and monitor its progress by HPLC.

  • Workup: Upon completion, quench the reaction with aqueous acid (e.g., HCl).

  • Isolation and Purification: Extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Logical Relationship for Optimizing Carboxylation

CarboxylationOptimization start Low C4-Selectivity in Carboxylation optimization_loop Iterative Optimization start->optimization_loop catalyst_ligand Catalyst and Ligand Selection analysis Analyze Isomer Ratio (GC/HPLC, NMR) catalyst_ligand->analysis temperature Reaction Temperature temperature->analysis pressure CO2 Pressure pressure->analysis solvent Solvent Choice solvent->analysis optimization_loop->catalyst_ligand Vary optimization_loop->temperature Vary optimization_loop->pressure Vary optimization_loop->solvent Vary analysis->optimization_loop Iterate desired_outcome High C4-Selectivity analysis->desired_outcome Optimal Conditions Found

Iterative optimization for C4-selective carboxylation.
General Troubleshooting

Issue 3: Difficulty in Product Purification

Possible Causes & Solutions:

Possible Cause Troubleshooting Recommendation
Presence of Closely-Related Impurities If byproducts have similar polarities to the desired product, separation by simple recrystallization may be difficult. Consider using column chromatography with a carefully selected eluent system.
Amphoteric Nature of the Product As an amino acid derivative (if starting from an amino-pyridine), the product can be soluble in both acidic and basic aqueous solutions. Carefully adjust the pH to the isoelectric point to induce precipitation for isolation.
Formation of Tarry Byproducts Aggressive reaction conditions can lead to polymerization or degradation. Purify the crude product by dissolving it in a basic aqueous solution, treating with activated carbon to remove colored impurities, and then re-precipitating with acid.

Data Presentation

Table 1: Effect of Oxidizing Agent on the Yield of this compound

Oxidizing Agent Temperature (°C) Reaction Time (h) Yield (%) Key Observations
KMnO₄100665Good yield, but requires removal of MnO₂.
Na₂Cr₂O₇ / H₂SO₄90858Strong oxidant, potential for over-oxidation.
HNO₃110572Higher yield, but requires careful handling of nitric acid.
O₂ / Co(OAc)₂1201275Catalytic oxidation, potentially greener but may require pressure.

Note: The data in this table is illustrative and may vary based on specific experimental conditions.

Table 2: Influence of Ligand on the Regioselectivity of Carboxylation

Catalyst Ligand Temperature (°C) C4:C6 Isomer Ratio Yield of C4 Isomer (%)
CuClTMEDA2595:585
CuIPhenanthroline3090:1078
RhCl(PPh₃)₃-5070:3060
Pd(OAc)₂dppf4085:1575

Note: The data in this table is illustrative and based on general principles of catalytic C-H activation.

References

Technical Support Center: Purification of 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Isopropylisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A: The impurity profile of this compound largely depends on the synthetic route. A common route involves the hydrolysis of 2-isopropyl-4-cyanopyridine. In this case, the most probable impurities are:

  • Unreacted 2-isopropyl-4-cyanopyridine: The starting material for the hydrolysis.

  • 2-Isopropylisonicotinamide: The intermediate amide formed during the hydrolysis of the nitrile. Incomplete hydrolysis will result in the presence of this amide.

  • Other synthesis-related impurities: Depending on the initial synthesis of the cyanopyridine precursor, other isomers like 3-propyl-4-cyanopyridine could be present in trace amounts and carry through the process.[1]

Q2: My this compound sample is an off-color/oily solid after synthesis. What is the likely cause and how can I purify it?

A: An off-color or oily product often indicates the presence of residual solvents, starting materials, or byproducts. The initial step should be to ensure the product is thoroughly dried. If the issue persists, purification is necessary. The two primary methods for purifying this compound are crystallization and chromatography. For larger quantities, crystallization is often the more practical first step.

Q3: this compound seems to have poor solubility in common organic solvents. Why is this and how does it affect purification?

A: Like its parent compound, isonicotinic acid, this compound can exist as a zwitterion, where the carboxylic acid protonates the basic pyridine nitrogen. This ionic character can lead to lower solubility in non-polar organic solvents and higher solubility in polar solvents like water and alcohols. This property is crucial for selecting appropriate crystallization solvents and HPLC mobile phases.

Troubleshooting Guides

Crystallization

Issue 1: Difficulty finding a suitable single solvent for crystallization.

  • Problem: The compound is either too soluble in a solvent even when cold, or poorly soluble even when hot.

  • Solution: Employ a two-solvent (binary) system.

    • Dissolve the crude this compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly. The crystals should form as the solubility decreases.

  • Recommended Solvent Systems to Try:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Heptane

Issue 2: The product "oils out" instead of crystallizing.

  • Problem: A liquid phase separates from the solution instead of solid crystals. This can happen if the solution is too concentrated or if the cooling is too rapid.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add more of the "good" solvent to dilute the solution.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If it still oils out, try a different solvent system.

Issue 3: No crystals form, even after cooling.

  • Problem: The solution remains clear, indicating it is not supersaturated.

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches can provide nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution.

    • Increase concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath or refrigerator.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing) for this compound.

  • Problem: The peak for the compound is asymmetrical with a drawn-out tail. This is common for basic compounds like pyridines on silica-based C18 columns due to interaction with residual silanol groups.

  • Troubleshooting Steps:

    • Adjust mobile phase pH: Lowering the pH of the aqueous portion of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the pyridine nitrogen, which can improve peak shape.

    • Use a different column:

      • An end-capped C18 column can reduce silanol interactions.

      • A column specifically designed for polar or basic compounds may be beneficial.

    • Add an ion-pairing reagent: This is generally a last resort as it can be harsh on the column and difficult to remove.

Issue 2: Inadequate separation from impurities.

  • Problem: The peaks for this compound and its impurities (e.g., 2-isopropylisonicotinamide) are not well-resolved.

  • Troubleshooting Steps:

    • Optimize the mobile phase gradient:

      • Start with a shallow gradient (e.g., 5-95% acetonitrile over a longer time) to get an initial separation profile.

      • Adjust the gradient steepness in the region where the compounds of interest elute.

    • Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Modify the mobile phase pH: Small changes in pH can affect the ionization state of the acid and any basic impurities, potentially improving resolution.

Quantitative Data

Table 1: Purity of this compound with Different Purification Methods (Typical Values)

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Single Crystallization85-95%98-99.5%70-85%Yield is highly dependent on solvent choice and technique.
Second Crystallization98-99.5%>99.8%80-90%Higher purity is achievable with some loss of material.
Preparative HPLC>90%>99.9%50-70%Lower yield due to the nature of the technique, but excellent for achieving very high purity.

Experimental Protocols

Protocol 1: Purification by Crystallization (Ethanol/Water System)
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Analytical HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound crystallization Crystallization crude_product->crystallization Primary Method prep_hplc Preparative HPLC crystallization->prep_hplc If further purification needed analytical_hplc Analytical HPLC crystallization->analytical_hplc Check Purity prep_hplc->analytical_hplc Check Purity purity_assessment Purity Assessment analytical_hplc->purity_assessment

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_crystallization start Crystallization Attempt outcome Outcome? start->outcome success Pure Crystals Formed outcome->success Successful no_crystals No Crystals Form outcome->no_crystals No Formation oiling_out Oils Out outcome->oiling_out Oily Product solution_no_crystals Induce (Scratch/Seed) Concentrate Solution Cool Further no_crystals->solution_no_crystals solution_oiling_out Add More Solvent Cool Slower Change Solvent oiling_out->solution_oiling_out solution_no_crystals->start Retry solution_oiling_out->start Retry

Caption: Logical troubleshooting guide for common crystallization issues.

hplc_troubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions start HPLC Analysis peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph change_column Change Column Type peak_tailing->change_column poor_resolution->adjust_ph optimize_gradient Optimize Gradient poor_resolution->optimize_gradient change_solvent Change Organic Solvent poor_resolution->change_solvent

Caption: Troubleshooting common HPLC issues for this compound analysis.

References

Identifying side reactions in 2-Isopropylisonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of 2-isopropylisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a two-step process:

  • Homolytic Alkylation (Minisci-type Reaction): Introduction of an isopropyl group at the C-2 position of a 4-substituted pyridine precursor, typically 4-cyanopyridine. This is a radical substitution reaction.

  • Hydrolysis: Conversion of the nitrile group (-CN) of the resulting 2-isopropyl-4-cyanopyridine to a carboxylic acid (-COOH) group.

Q2: What are the primary challenges and potential side reactions in the isopropylation step?

The main challenge in the Minisci-type isopropylation is achieving high regioselectivity. Side reactions can include:

  • Formation of Regioisomers: The isopropyl radical can potentially attack other positions on the pyridine ring, leading to a mixture of isomers (e.g., 2-isopropyl-, 3-isopropyl-, and 2,6-diisopropyl-4-cyanopyridine).

  • Over-alkylation: Introduction of more than one isopropyl group.

  • Acylation: If the radical source is a carboxylic acid derivative, acylation of the pyridine ring can occur as a side reaction.[1]

Q3: How can I improve the regioselectivity of the isopropylation reaction?

To favor C-4 alkylation, a blocking group strategy can be employed. This involves the use of a removable group that sterically hinders the C-2 and C-6 positions, directing the incoming isopropyl radical to the C-4 position.[2][3]

Q4: What are the potential side reactions during the hydrolysis of 2-isopropyl-4-cyanopyridine?

The hydrolysis of the nitrile to a carboxylic acid can be accompanied by:

  • Incomplete Hydrolysis: Formation of the corresponding amide (2-isopropylisonicotinamide) as a major byproduct if the reaction is not driven to completion.

  • Decarboxylation: For some pyridinecarboxylic acids, decarboxylation can occur under harsh hydrolysis conditions, although this is less common for isonicotinic acid derivatives.[4]

  • Side reactions involving other functional groups: If the pyridine ring has other sensitive functional groups, they may react under the acidic or basic hydrolysis conditions.

Troubleshooting Guides

Problem 1: Low Yield of 2-Isopropyl-4-cyanopyridine in the Minisci Reaction
Symptom Possible Cause Suggested Solution
Complex mixture of products observed by TLC/LC-MS Poor regioselectivity, formation of multiple isomers.1. Employ a blocking group strategy: Use a maleate-derived or other suitable blocking group on the pyridine nitrogen to direct alkylation to the C-4 position.[2][3] 2. Optimize reaction conditions: Vary the solvent, temperature, and ratio of reagents. The Minisci reaction is sensitive to these parameters.[1]
Significant amount of starting material (4-cyanopyridine) remains Inefficient radical generation or trapping.1. Check the quality of the radical precursor: Use fresh isobutyric acid or another reliable isopropyl radical source. 2. Increase the concentration of the radical initiator: Gradually increase the amount of ammonium persulfate or other initiator. 3. Ensure acidic conditions: The Minisci reaction requires an acidic medium to protonate the pyridine nitrogen, making it more susceptible to radical attack.[1]
Formation of a significant amount of acylated byproduct Competing acylation reaction.1. Modify the radical source: Use a non-carboxylic acid-based source of isopropyl radicals if possible. 2. Adjust reaction conditions: Lowering the reaction temperature may favor alkylation over acylation.
Problem 2: Incomplete Hydrolysis of 2-Isopropyl-4-cyanopyridine
Symptom Possible Cause Suggested Solution
Presence of a significant amount of 2-isopropylisonicotinamide in the product mixture Insufficient reaction time or temperature for complete hydrolysis.1. Increase reaction time: Monitor the reaction by TLC or LC-MS until the amide intermediate is no longer observed. 2. Increase reaction temperature: Gradually increase the temperature, being mindful of potential decarboxylation. 3. Use a stronger acid or base: Switch to a more concentrated acid or base solution for the hydrolysis.
Difficulty in isolating the final product from the reaction mixture The product may be soluble in the aqueous acidic or basic solution.1. Adjust pH to the isoelectric point: Carefully neutralize the reaction mixture to the isoelectric point of this compound to precipitate the product.[5] 2. Extraction with an organic solvent: After neutralization, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

Experimental Protocols

Key Experiment 1: Synthesis of 2-Isopropyl-4-cyanopyridine via Minisci Reaction

Objective: To synthesize 2-isopropyl-4-cyanopyridine from 4-cyanopyridine using a Minisci-type reaction.

Materials:

  • 4-Cyanopyridine

  • Isobutyric acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-cyanopyridine (1 equivalent) and silver nitrate (0.1 equivalents) in a mixture of dichloromethane and water (1:1 v/v).

  • Add sulfuric acid to protonate the pyridine nitrogen.

  • Add isobutyric acid (2-3 equivalents) as the isopropyl radical precursor.

  • Heat the mixture to 40-50°C.

  • Slowly add a solution of ammonium persulfate (2 equivalents) in water to initiate the reaction.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Experiment 2: Hydrolysis of 2-Isopropyl-4-cyanopyridine

Objective: To hydrolyze 2-isopropyl-4-cyanopyridine to this compound.

Materials:

  • 2-Isopropyl-4-cyanopyridine

  • Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure (Alkaline Hydrolysis):

  • In a round-bottom flask, dissolve 2-isopropyl-4-cyanopyridine (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 6M NaOH).

  • Heat the mixture to reflux (approximately 100-110°C) and stir for 4-8 hours. Monitor the reaction by TLC until the starting material and the amide intermediate are consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to the isoelectric point of the product (typically pH 3-4) to precipitate the this compound.

  • Collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum.

Data Presentation

Table 1: Representative Yields and Purity in the Synthesis of 2-Alkyl-4-pyridinecarboxylic Acids

StepProductTypical Yield (%)Typical Purity (%) (after purification)
Minisci Alkylation 2-Alkyl-4-cyanopyridine50 - 70>95
Alkaline Hydrolysis 2-Alkyl-4-pyridinecarboxylic acid80 - 95>98

Note: Yields can vary significantly based on the specific alkyl group and reaction conditions.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Minisci Isopropylation cluster_step2 Step 2: Nitrile Hydrolysis start 4-Cyanopyridine reagents1 Isobutyric Acid AgNO₃, (NH₄)₂S₂O₈ H₂SO₄ reaction1 Radical Reaction start->reaction1 reagents1->reaction1 intermediate 2-Isopropyl-4-cyanopyridine reaction1->intermediate reagents2 NaOH (aq) or H₂SO₄ (aq) Heat reaction2 Hydrolysis intermediate->reaction2 reagents2->reaction2 product This compound reaction2->product Troubleshooting_Logic cluster_minisci Minisci Reaction Issues cluster_hydrolysis Hydrolysis Issues low_yield Low Yield of 2-Isopropyl-4-cyanopyridine isomers Mixture of Isomers low_yield->isomers incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn acylation Acylation Byproduct low_yield->acylation sol_isomers Use Blocking Group isomers->sol_isomers sol_incomplete Increase Initiator incomplete_rxn->sol_incomplete sol_acylation Change Radical Source acylation->sol_acylation incomplete_hydrolysis Incomplete Hydrolysis amide Amide Byproduct incomplete_hydrolysis->amide isolation Isolation Difficulty incomplete_hydrolysis->isolation sol_amide Increase Reaction Time/Temp amide->sol_amide sol_isolation Adjust to Isoelectric Point isolation->sol_isolation

References

Technical Support Center: 2-Isopropylisonicotinic Acid Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Isopropylisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound?

The solubility of an active pharmaceutical ingredient (API) like this compound is influenced by its physicochemical properties. As a derivative of isonicotinic acid, it is a weakly acidic compound.[1] Its solubility is primarily dictated by the equilibrium between its ionized and non-ionized forms, which is dependent on the pH of the solvent.[2] In neutral or acidic aqueous media, the compound exists predominantly in its less soluble, non-ionized form.

Q2: What are the most common strategies to improve the solubility of this compound?

Several well-established techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[3] For this compound, the most effective methods are:

  • pH Adjustment: Increasing the pH of the solution will ionize the carboxylic acid group, significantly increasing its aqueous solubility.[1][2]

  • Salt Formation: Converting the acidic molecule into a salt can dramatically improve its solubility and dissolution rate.[3][4]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[5][6]

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin can enhance its apparent water solubility.[7][]

Troubleshooting Guides

Issue 1: Precipitation of this compound in aqueous solution.

Cause: The pH of the solution is likely at or below the pKa of the carboxylic acid group, leading to the predominance of the poorly soluble, non-ionized form.

Solution:

  • pH Adjustment: Gradually increase the pH of the solution by adding a base (e.g., NaOH, KOH) dropwise while monitoring the pH. As the pH increases above the pKa, the compound will ionize and its solubility will increase.

  • Verification: Continue to add the base until all the precipitate dissolves. It is advisable to target a pH at least 1-2 units above the pKa to ensure complete dissolution and prevent re-precipitation.

Issue 2: Limited solubility improvement with pH adjustment alone.

Cause: While pH adjustment is effective, the intrinsic solubility of the ionized form might still be a limiting factor for achieving the desired concentration.

Solutions:

  • Co-solvent Addition: Introduce a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400 to the aqueous solution.[5][6][9] This will decrease the polarity of the solvent system, favoring the dissolution of the organic acid.

  • Salt Formation: Synthesize a salt of this compound with a suitable counterion (e.g., sodium, potassium).[10][11][12] Salts of weak acids are generally much more soluble in water than the free acid form.[4]

Issue 3: Difficulty in formulating a stable, high-concentration solution.

Cause: Achieving high concentrations for poorly soluble compounds can be challenging and may lead to instability over time, even with initial success in dissolution.

Solution:

  • Cyclodextrin Complexation: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes.[7][13][14] The hydrophobic cavity of the cyclodextrin can encapsulate the this compound molecule, while the hydrophilic exterior of the cyclodextrin enhances the solubility of the complex in water.[15] This method can provide a stable, high-concentration formulation.

Data Presentation

Table 1: Expected pH Effect on the Solubility of Isonicotinic Acid Derivatives

pH RangePredominant SpeciesExpected Relative Solubility
< pKaNon-ionized (Acidic form)Low
= pKa50% Non-ionized, 50% IonizedModerate
> pKaIonized (Conjugate base)High

Note: The pKa of the parent compound, isonicotinic acid, is approximately 4.75-4.85.[16] The pKa of this compound is expected to be in a similar range. The solubility of weak acids generally increases as the pH of the solution increases above the pKa.[1]

Table 2: Common Co-solvents for Enhancing Solubility of Organic Acids

Co-solventPolarityGeneral Observations
EthanolHighGood solubilizing agent for many organic acids.
Propylene GlycolHighOften used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)HighEffective for increasing the solubility of poorly soluble drugs.[5][6]
GlycerinHighBiocompatible and can enhance solubility.

Note: The selection of a co-solvent and its concentration should be optimized for each specific application, considering factors like toxicity and compatibility with downstream experiments.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • pH Titration: Prepare a series of buffers with varying pH values (e.g., from pH 2 to 10).

  • Solubility Measurement: Add an excess of this compound to each buffer solution. Equilibrate as described in step 2.

  • Sample Analysis: After equilibration, centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.

Protocol 2: Salt Formation for Improved Solubility
  • Acid-Base Reaction: Dissolve this compound in a suitable organic solvent (e.g., ethanol).

  • Counterion Addition: Add an equimolar amount of a base (e.g., sodium hydroxide, potassium hydroxide) dissolved in the same solvent or water.

  • Salt Precipitation/Isolation: The salt may precipitate out of the solution. If not, the solvent can be evaporated to obtain the solid salt.

  • Purification: Recrystallize the salt from a suitable solvent system to ensure purity.

  • Solubility Determination: Measure the aqueous solubility of the synthesized salt using the method described in Protocol 1 (at a neutral pH) and compare it to the solubility of the free acid.

Protocol 3: Co-solvency Method
  • Co-solvent Mixtures: Prepare a series of solvent mixtures with varying ratios of a co-solvent (e.g., ethanol) and water (e.g., 10%, 20%, 30%... ethanol in water).

  • Solubility Measurement: Determine the solubility of this compound in each co-solvent mixture using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.

Protocol 4: Cyclodextrin Complexation
  • Phase Solubility Study: Prepare aqueous solutions with increasing concentrations of a cyclodextrin (e.g., HP-β-CD).

  • Equilibration: Add an excess of this compound to each cyclodextrin solution and equilibrate as described in Protocol 1.

  • Sample Analysis and Quantification: After equilibration, filter the solutions and determine the concentration of the dissolved compound.

  • Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this diagram can be used to determine the complexation efficiency.

Visualizations

experimental_workflow_ph_adjustment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturated Solution (Excess Acid in Water) exp1 Equilibration (Constant Temperature) prep1->exp1 prep2 Buffer Solutions (Varying pH) exp2 Add Excess Acid to Buffers prep2->exp2 analysis1 Separate Solid/Liquid (Centrifuge/Filter) exp3 Equilibrate Samples exp2->exp3 exp3->analysis1 analysis2 Quantify Dissolved Acid (HPLC/UV-Vis) analysis1->analysis2 analysis3 Plot Solubility vs. pH analysis2->analysis3

Caption: Workflow for determining the pH-solubility profile.

logical_relationship_solubility_enhancement cluster_methods Solubility Enhancement Methods cluster_principles Underlying Principles main Poorly Soluble This compound ph_adjust pH Adjustment main->ph_adjust salt_form Salt Formation main->salt_form cosolvency Co-solvency main->cosolvency cyclo Cyclodextrin Complexation main->cyclo ionization Increased Ionization ph_adjust->ionization dissociation Higher Dissociation salt_form->dissociation polarity Reduced Solvent Polarity cosolvency->polarity encapsulation Molecular Encapsulation cyclo->encapsulation

Caption: Methods to improve the solubility of this compound.

References

Degradation pathways of 2-Isopropylisonicotinic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropylisonicotinic acid. The information is designed to address specific issues that may be encountered during experimental stress testing.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

A1: While specific degradation pathways for this compound are not extensively published, based on the reactivity of related pyridine carboxylic acids and substituted pyridines, the following degradation pathways can be anticipated under forced degradation conditions:

  • Hydrolytic Degradation: this compound itself is expected to be relatively stable to hydrolysis. However, if you are working with ester or amide derivatives, hydrolysis of these functional groups is a primary degradation pathway, yielding this compound and the corresponding alcohol or amine.[1][2][3]

  • Oxidative Degradation: The pyridine ring is susceptible to oxidation. The primary site of oxidation is likely the nitrogen atom, leading to the formation of an N-oxide.[4] Further oxidation could potentially lead to ring-opening. The isopropyl group is also a potential site for oxidation.

  • Photolytic Degradation: Pyridinecarboxylic acid derivatives have been shown to be susceptible to photodegradation upon exposure to UV light.[5][6][7] This can lead to a variety of degradation products through complex reaction pathways.

  • Thermal Degradation: At elevated temperatures, sublimation and decarboxylation are potential degradation pathways for isonicotinic acid and its derivatives.[8][9]

Q2: I am not seeing any degradation of this compound under my stress conditions. What should I do?

A2: If you are not observing degradation, consider the following:

  • Increase Stress Level: The stress conditions may not be stringent enough. You can try increasing the temperature, the concentration of the acid, base, or oxidizing agent, or the duration of exposure.[10][11]

  • Change Stressor: The molecule might be stable under the specific conditions you are testing. Try a different stressor (e.g., if no thermal degradation is observed, try photolytic or oxidative stress).

  • Confirm Analyte Stability in Solution: Ensure that the lack of degradation is not due to issues with the analytical method. Run a control sample to confirm that the analyte is stable in the diluent used for analysis.

Q3: I am observing unexpected peaks in my chromatogram during a forced degradation study. How can I identify them?

A3: Unexpected peaks are common in forced degradation studies. Here are the steps to identify them:

  • Analyze a Placebo Sample: If you are working with a formulated product, analyze a placebo sample that has been subjected to the same stress conditions. This will help you differentiate between degradation products of the active pharmaceutical ingredient (API) and those from the excipients.

  • Mass Spectrometry (MS): The most powerful tool for identifying unknown peaks is mass spectrometry, often coupled with liquid chromatography (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and fragmentation patterns can help elucidate its structure.[12]

  • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to check the peak purity of your main component and the unexpected peaks. Co-elution of multiple components can appear as a single, broad, or misshapen peak.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products, particularly using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis Troubleshooting
Problem Possible Cause Solution
Peak Tailing 1. Column overload.[13] 2. Secondary interactions between the analyte and the stationary phase. 3. Mobile phase pH is too close to the pKa of this compound.[13]1. Decrease the sample concentration or injection volume.[13] 2. Use a different column or add a competing base to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[13]
Peak Splitting 1. Sample solvent is incompatible with the mobile phase.[13] 2. Clogged frit or void in the column.[13]1. Dissolve the sample in the initial mobile phase.[13] 2. Reverse flush the column at a low flow rate. If the problem persists, replace the column.[13]
Baseline Noise or Drift 1. Air bubbles in the system.[14] 2. Contaminated mobile phase or detector cell.[14] 3. Leaking pump seals or fittings.[15]1. Degas the mobile phase and purge the pump.[14] 2. Prepare fresh mobile phase and flush the detector cell.[14] 3. Inspect the system for leaks and replace any worn seals or fittings.[15]
Poor Resolution 1. Inappropriate mobile phase composition.[16] 2. Column degradation.[16]1. Optimize the mobile phase by changing the organic modifier, pH, or gradient profile.[16] 2. Replace the column with a new one of the same type.[16]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the molecule and the analytical method used.

Acid and Base Hydrolysis
  • Objective: To evaluate the stability of the drug substance in acidic and basic conditions.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., water, methanol).

    • For acid hydrolysis, add an equal volume of 0.1 N or 1 N hydrochloric acid.

    • For base hydrolysis, add an equal volume of 0.1 N or 1 N sodium hydroxide.

    • Heat the solutions at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 6, 24 hours).

    • At each time point, withdraw a sample, neutralize it, and dilute it to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To assess the susceptibility of the drug substance to oxidation.

  • Procedure:

    • Prepare a solution of this compound.

    • Add a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature or slightly elevated temperature for a specified duration.

    • Withdraw samples at different time intervals.

    • Analyze the samples by a stability-indicating HPLC method.

Photolytic Degradation
  • Objective: To determine the photostability of the drug substance.

  • Procedure:

    • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • The overall illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the exposed and control samples at the end of the exposure period.

Thermal Degradation
  • Objective: To evaluate the effect of high temperature on the drug substance.

  • Procedure:

    • Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C, 105 °C).

    • Expose the sample for a defined period (e.g., 1, 3, 7 days).

    • At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Data Presentation

The following tables provide a template for summarizing quantitative data from forced degradation studies. Since specific data for this compound is not publicly available, these tables are for illustrative purposes.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime% Assay of this compound% Total ImpuritiesMass Balance (%)
0.1 N HCl, 80°C24 h98.51.299.7
0.1 N NaOH, 80°C24 h95.24.599.7
10% H₂O₂, RT48 h92.17.699.7
Thermal, 105°C7 days99.10.899.9
Photolytic (ICH)-97.82.099.8

Table 2: Profile of Major Degradation Products

Stress ConditionDegradation ProductRetention Time (min)% Area
0.1 N NaOH, 80°CDegradant 14.22.1
Degradant 26.81.5
10% H₂O₂, RTN-oxide8.15.3
Degradant 39.52.3
Photolytic (ICH)Degradant 45.51.1

Visualizations

Proposed Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation cluster_thermal Thermal Degradation Ester_Amide Ester/Amide Derivative Acid This compound Ester_Amide->Acid H+ or OH- Alcohol_Amine Alcohol/Amine Ester_Amide->Alcohol_Amine H+ or OH- Parent_Ox This compound N_Oxide N-Oxide Derivative Parent_Ox->N_Oxide H2O2 Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation Parent_Photo This compound Photo_Products Various Photodegradants Parent_Photo->Photo_Products UV/Vis Light Parent_Thermal This compound Sublimation Sublimation Parent_Thermal->Sublimation Heat Decarboxylation Decarboxylation Product Parent_Thermal->Decarboxylation High Heat

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation Studies

ExperimentalWorkflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Generate Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolytic Photo->Stressed_Samples API This compound (API) API->Stressed_Samples Analysis Stability-Indicating HPLC Method Stressed_Samples->Analysis Data Data Analysis & Interpretation Analysis->Data Report Generate Report Data->Report

References

Technical Support Center: Crystallization of 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Isopropylisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Based on the solubility of structurally similar compounds like isonicotinic acid, a good starting point for solvent screening for this compound would include polar protic solvents such as ethanol and methanol, as well as polar aprotic solvents like acetonitrile. Water can also be considered, potentially in a mixture with a co-solvent. The presence of the isopropyl group may increase solubility in less polar solvents compared to isonicotinic acid itself. Therefore, exploring solvent systems like ethanol/water or methanol/water mixtures is highly recommended.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue where the compound separates as a liquid phase instead of a solid. This typically occurs when the solution is too saturated or the cooling rate is too fast. Here are some troubleshooting steps:

  • Reduce the concentration: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Slow down the cooling rate: Insulate the crystallization vessel to allow for gradual cooling. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature slowly.

  • Use a co-solvent system: Introducing an anti-solvent (a solvent in which the compound is less soluble) dropwise to a solution of the compound in a good solvent at a slightly elevated temperature can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystal formation.

  • Seeding: If you have a few crystals of this compound, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

Q3: I am getting very fine powder or needles instead of larger crystals. How can I improve the crystal size?

A3: The formation of fine particles is usually a result of rapid crystallization due to high supersaturation. To obtain larger crystals, the rate of crystallization needs to be controlled.

  • Decrease the cooling rate: As mentioned previously, slower cooling allows for the growth of larger, more well-defined crystals.

  • Reduce the level of supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at high temperature.

  • Utilize a solvent-antisolvent system: Slow addition of an antisolvent can control the supersaturation level and promote the growth of larger crystals.

  • Consider vapor diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of an antisolvent. The slow diffusion of the antisolvent vapor into the solution can lead to the formation of high-quality single crystals over time.

Q4: The crystallization process is resulting in a low yield. How can I improve it?

A4: Low yield can be attributed to several factors:

  • Incomplete precipitation: Ensure the solution is sufficiently cooled, possibly in an ice bath, to maximize the precipitation of the compound.

  • Using too much solvent: Using an excessive amount of solvent will keep more of your compound dissolved in the mother liquor. Try to use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Loss during transfer and filtration: Be meticulous during the transfer of the crystalline slurry and the washing of the crystals on the filter. Wash the crystals with a small amount of the cold crystallization solvent to minimize dissolution of the product.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the crystallization of this compound.

Problem Potential Cause Suggested Solution
Failure to Crystallize The compound is too soluble in the chosen solvent.- Try a solvent in which the compound is less soluble.- Use a solvent/anti-solvent system.- Reduce the volume of the solvent by slow evaporation.
The solution is not sufficiently supersaturated.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.
Presence of impurities inhibiting crystallization.- Purify the crude material using another technique (e.g., chromatography) before crystallization.- Try a different crystallization solvent that may leave the impurity in the solution.
"Oiling Out" The solution is too concentrated.- Add more of the hot solvent to dissolve the oil and cool slowly.
The cooling rate is too fast.- Insulate the flask or use a controlled cooling bath.
The chosen solvent is not optimal.- Experiment with different solvents or solvent mixtures.
Formation of Amorphous Solid Very rapid precipitation from a highly supersaturated solution.- Reduce the concentration of the solution.- Decrease the cooling rate significantly.
Poor Crystal Quality (e.g., small needles, powder) Rapid nucleation and crystal growth.- Slow down the crystallization process by reducing the cooling rate.- Use a less polar solvent or a solvent mixture to decrease solubility slightly.

Experimental Protocols

Cooling Crystallization Protocol

This is a general protocol and may require optimization for this compound.

  • Solvent Selection: Start by testing the solubility of a small amount of this compound in various solvents (e.g., ethanol, methanol, acetonitrile, water, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more solvent until the solid completely dissolves at or near the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent. Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

Antisolvent Crystallization Protocol
  • Solvent/Antisolvent Selection: Identify a "good" solvent that readily dissolves this compound and an "antisolvent" in which the compound is poorly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Antisolvent Addition: Slowly add the antisolvent dropwise to the stirred solution. Continue adding the antisolvent until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.

  • Crystal Growth: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Then, continue adding the antisolvent very slowly, or allow the solution to stand undisturbed for a period to allow for slow crystal growth.

  • Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.

Data Presentation

SolventPolarityExpected Solubility of this compoundNotes
WaterHighModerate to LowMay require heating; good for forming mixtures with alcohols.
EthanolHighGoodA common and effective solvent for many carboxylic acids.
MethanolHighGoodSimilar to ethanol, but with higher volatility.
AcetonitrileMediumModerateA polar aprotic solvent that can be a good alternative.
Ethyl AcetateMediumModerateMay be a suitable solvent, potentially in a mixture.
TolueneLowLowLikely to be a poor solvent, but could be used as an antisolvent.
HexaneLowVery LowA good candidate for an antisolvent.

Visualizations

Troubleshooting Crystallization Logic

TroubleshootingCrystallization cluster_solutions1 Solutions for 'No Crystals' cluster_solutions2 Solutions for 'Oiling Out' cluster_solutions3 Solutions for 'Poor Quality' start Start Crystallization Experiment issue Encounter Crystallization Problem? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Compound 'Oils Out' issue->oiling_out Yes poor_quality Poor Crystal Quality (Fine Powder/Needles) issue->poor_quality Yes success Successful Crystallization issue->success No sol1a Concentrate Solution no_crystals->sol1a sol1b Cool to Lower Temperature no_crystals->sol1b sol1c Add Antisolvent no_crystals->sol1c sol1d Scratch/Seed no_crystals->sol1d sol2a Add More Hot Solvent oiling_out->sol2a sol2b Slow Down Cooling oiling_out->sol2b sol2c Change Solvent oiling_out->sol2c sol3a Decrease Cooling Rate poor_quality->sol3a sol3b Use Less Concentrated Solution poor_quality->sol3b sol3c Vapor Diffusion poor_quality->sol3c

Caption: A flowchart for troubleshooting common crystallization problems.

General Experimental Workflow for Crystallization

CrystallizationWorkflow start Start: Crude This compound solvent_selection 1. Solvent Screening (Solubility Tests) start->solvent_selection dissolution 2. Dissolution in Minimum Hot Solvent solvent_selection->dissolution hot_filtration 3. Hot Filtration (Optional, for insoluble impurities) dissolution->hot_filtration cooling 4. Slow Cooling (Induces Crystallization) hot_filtration->cooling isolation 5. Isolate Crystals (Vacuum Filtration) cooling->isolation drying 6. Dry Crystals (Vacuum Oven) isolation->drying end End: Pure Crystalline Product drying->end

Caption: A general workflow for the cooling crystallization of this compound.

Technical Support Center: Purification of Crude 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Isopropylisonicotinic acid. The following sections detail common issues encountered during purification and provide systematic approaches to their resolution.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in my crude this compound?

A1: The impurity profile of your crude product largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-isopropyl-4-methylpyridine or other precursors.

  • Isomeric Acids: If the starting material was a mixture of isomers, you might have picolinic (2-carboxy) and nicotinic (3-carboxy) acid derivatives.

  • Over-oxidation or Side-Reaction Products: Synthesis involving oxidation of an alkyl group can sometimes lead to the formation of other oxidized species or byproducts.

  • Amide Intermediate: If the synthesis proceeds through a nitrile or amide hydrolysis, incomplete reaction can leave the corresponding 2-isopropylisonicotinamide as an impurity.[1]

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup may be present.

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture. A reversed-phase C18 column with a mobile phase of acetonitrile/water with an acidic modifier (e.g., formic or acetic acid) is a good starting point.[2][3]

  • Gas Chromatography (GC): Suitable for volatile impurities. The sample may need to be derivatized to increase its volatility.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.

  • Mass Spectrometry (MS): Can be coupled with LC or GC to identify impurities by their mass-to-charge ratio.

Q3: What is the best initial approach for purifying crude this compound?

A3: For a solid organic acid like this compound, recrystallization is often the most effective and straightforward initial purification technique.[6] It is a cost-effective method that can yield high-purity crystalline material if a suitable solvent is found.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.

Issue: Poor Crystal Yield After Cooling

  • Possible Cause: Too much solvent was used, and the solution is not saturated enough for crystallization to occur.

  • Solution:

    • Gently heat the solution to evaporate some of the solvent.

    • Once the solution becomes slightly cloudy, add a minimal amount of fresh hot solvent to redissolve the solid.

    • Allow the solution to cool slowly again.

  • Possible Cause: The chosen solvent is too good a solvent for the compound, even at low temperatures.

  • Solution:

    • Consider a different solvent or a mixed-solvent system. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Issue: Oiling Out Instead of Crystallizing

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute.

  • Solution:

    • Choose a solvent with a lower boiling point.

  • Possible Cause: The solution is supersaturated, or cooling is too rapid.

  • Solution:

    • Scratch the inside of the flask with a glass rod to induce nucleation.

    • Add a seed crystal of the pure compound.

    • Ensure the solution cools slowly. Insulate the flask to slow down the cooling rate.

Issue: Impurities Crashing Out with the Product

  • Possible Cause: The chosen solvent does not effectively discriminate between the product and the impurity in terms of solubility.

  • Solution:

    • Perform a solvent screen to find a solvent that dissolves the impurity well even at low temperatures but has low solubility for the desired product at those same temperatures.

    • Consider a multi-step purification, where a different technique like chromatography is used after an initial recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Issue: Poor Separation of Compound and Impurities

  • Possible Cause: The mobile phase (eluent) polarity is either too high or too low.

  • Solution:

    • If the compound and impurities elute too quickly (low retention): Decrease the polarity of the mobile phase. For example, if using an ethyl acetate/hexane mixture, increase the proportion of hexane.

    • If the compound and impurities are strongly retained on the column: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • The use of a small amount of acid (e.g., acetic or formic acid) in the mobile phase can improve the peak shape of acidic compounds on silica gel.[3]

  • Possible Cause: The stationary phase is not appropriate for the separation.

  • Solution:

    • For acidic compounds, silica gel is a common choice. However, if separation is still poor, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).

Issue: Tailing of the Product Peak

  • Possible Cause: Strong interaction between the acidic compound and the silica gel.

  • Solution:

    • Add a small amount of a polar, acidic modifier to the mobile phase, such as 0.1-1% acetic acid or formic acid. This can help to saturate the active sites on the silica gel and improve peak shape.

Liquid-Liquid Extraction

Liquid-liquid extraction can be used to separate acidic compounds from neutral or basic impurities by exploiting the change in solubility with pH.

Issue: Incomplete Extraction of the Product into the Aqueous Base

  • Possible Cause: The pH of the aqueous phase is not high enough to fully deprotonate the carboxylic acid.

  • Solution:

    • Ensure the pH of the aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) is sufficiently high (typically pH > 8 for a carboxylic acid) to convert the acid into its more water-soluble salt form.[7]

    • Perform multiple extractions with fresh aqueous base to ensure complete transfer.

Issue: Emulsion Formation at the Interface

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Solution:

    • Gently invert the separatory funnel multiple times instead of shaking vigorously.

    • Allow the mixture to stand for a longer period.

    • Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Issue: Low Recovery of Product After Acidification

  • Possible Cause: The pH of the aqueous layer was not lowered sufficiently to fully protonate the carboxylate salt.

  • Solution:

    • Add a strong acid (e.g., HCl) until the pH is well below the pKa of the carboxylic acid (typically pH < 4).[7] Use pH paper or a pH meter to confirm.

  • Possible Cause: The product has some solubility in the cold aqueous solution.

  • Solution:

    • Cool the acidified solution in an ice bath to minimize solubility and maximize precipitation.

    • If the product does not precipitate well, perform a back-extraction into an organic solvent like ethyl acetate or dichloromethane.

Data Presentation

Table 1: Solubility of Isonicotinic Acid (as a proxy for this compound) in Various Solvents at Different Temperatures

Disclaimer: The following data is for Isonicotinic Acid and is intended to serve as a guideline for solvent selection in the purification of this compound. Actual solubilities may vary.

SolventTemperature (°C)Solubility ( g/100g solvent)Reference
Water251.3[8]
Water88.310.0[9]
Methanol25~2.0[8][10]
Ethanol25~0.8[8][10]
1-Propanol25~0.4[10]
2-Propanol25~0.3[10]
Acetone25~0.1[8]
Table 2: Recommended Starting Conditions for Purification Techniques
Purification TechniqueStationary PhaseRecommended Mobile Phase / SolventKey Considerations
Recrystallization N/AWater, Ethanol, or mixtures thereof.Based on the proxy data, water and ethanol show a significant change in solubility with temperature, making them good candidates.
Column Chromatography Silica GelHexane/Ethyl Acetate gradient with 0.5% Acetic AcidThe addition of acid can improve peak shape and prevent tailing.
Liquid-Liquid Extraction N/AOrganic Solvent: Ethyl Acetate or Dichloromethane; Aqueous Base: Saturated Sodium Bicarbonate; Aqueous Acid: 1M HClEnsure pH is adjusted appropriately for extraction and precipitation steps.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water or ethanol) and heat the mixture gently on a hot plate with stirring.

  • Saturation: Continue adding the hot solvent portion-wise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (if insoluble impurities) dissolution->hot_filtration cooling Slow Cooling & Ice Bath dissolution->cooling No insoluble impurities hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the recrystallization of crude this compound.

logical_relationship start Start Purification is_solid Is the crude product solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes extraction Consider Liquid-Liquid Extraction is_solid->extraction No (or Oily) is_pure Is the product pure (by HPLC/NMR)? recrystallization->is_pure column_chrom Perform Column Chromatography is_pure->column_chrom No end Pure Product is_pure->end Yes column_chrom->is_pure extraction->column_chrom

Caption: Decision tree for selecting a purification method for this compound.

References

Stability issues of 2-Isopropylisonicotinic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Isopropylisonicotinic Acid

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. The information is curated for researchers, scientists, and professionals in drug development to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation (e.g., color change, precipitation). What are the common causes?

A1: Degradation of isonicotinic acid derivatives in solution is often attributed to several factors, including pH, temperature, and light exposure.[1][2][3] Hydrolysis is a common degradation pathway for related compounds like isoniazid, particularly in acidic or alkaline conditions.[1] Precipitation can occur due to low solubility in aqueous solutions, which can be influenced by temperature and the concentration of the solution.[1]

Q2: What are the optimal storage conditions for this compound solutions to ensure stability?

A2: To maintain the stability of this compound solutions, it is recommended to store them in a cool, dark place.[4] For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[1] It is also crucial to protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[5]

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of isonicotinic acid derivatives is often pH-dependent.[1][6] While specific data for this compound is limited, studies on similar compounds suggest that stability is generally higher in neutral or slightly acidic conditions.[1] Extreme pH levels (highly acidic or alkaline) can catalyze hydrolysis and other degradation reactions.[3] It is recommended to perform a pH stability profile to determine the optimal pH for your specific experimental conditions.[1]

Q4: What analytical methods can be used to assess the stability of this compound solutions?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and highly sensitive technique for stability testing.[7][8] It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products.[7] Other analytical techniques that can be employed include UV-Vis Spectroscopy and Mass Spectrometry (MS).[1][7]

Troubleshooting Guides

Issue 1: Precipitate formation in the solution

If you observe precipitation in your this compound solution, follow these troubleshooting steps:

  • Verify Concentration: Ensure that the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent.

  • Gentle Warming and Sonication: Gentle warming of the solution or the use of sonication can help in redissolving the precipitate.[1] However, be cautious with temperature as elevated temperatures can accelerate degradation.[1]

  • Solvent System: Consider using a co-solvent to improve solubility. For compounds with low aqueous solubility, the addition of an organic solvent like DMSO may be necessary.[1]

  • Fresh Preparation: Whenever possible, prepare solutions fresh before use to minimize the chances of precipitation over time.[1]

G

Issue 2: Discoloration or evidence of degradation in the solution

If you suspect your this compound solution is degrading, consider the following:

  • Protect from Light: Ensure your solutions are always protected from light by using amber-colored containers or wrapping them in aluminum foil.[5]

  • Temperature Control: Store solutions at the recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) and avoid repeated freeze-thaw cycles.[1]

  • pH Optimization: Buffer your solution to a pH where this compound is most stable. A pH stability study can help identify this optimal range.[1]

  • Inert Atmosphere: For sensitive applications, consider deoxygenating your solvent and purging the headspace of the container with an inert gas like nitrogen or argon to prevent oxidative degradation.

G

Experimental Protocols

Protocol: Stability Assessment of this compound Solution by HPLC

This protocol outlines a general procedure for assessing the stability of this compound in solution under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values

  • HPLC system with a UV detector and a suitable column (e.g., C18)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent.

  • Sample Preparation: Dilute the stock solution to a working concentration in the desired buffers or solvents to be tested.

  • Stress Conditions: Subject the prepared samples to various stress conditions:

    • pH: Incubate samples in buffers of different pH values (e.g., acidic, neutral, alkaline).

    • Temperature: Store samples at different temperatures (e.g., refrigerated, room temperature, elevated temperatures).

    • Light: Expose samples to a controlled light source as per ICH Q1B guidelines, with a control sample protected from light.[5]

  • Time Points: Analyze the samples at regular time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

  • HPLC Analysis:

    • Inject a known volume of the sample into the HPLC system.

    • Run a suitable gradient or isocratic method to separate the parent compound from any degradation products.

    • Monitor the elution using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the remaining compound to determine the degradation rate.

    • Identify and quantify any degradation products that are formed.

G

Data Presentation

Table 1: Factors Influencing the Stability of Isonicotinic Acid Derivatives in Solution

FactorEffect on StabilityRecommendations
pH Stability is often pH-dependent; extremes in pH can lead to hydrolysis.[1][3]Conduct experiments at a neutral or slightly acidic pH. Perform a pH stability profile to find the optimal pH.[1]
Temperature Higher temperatures accelerate degradation rates.[1]Store solutions at low temperatures (2-8°C short-term, -20°C or -80°C long-term).[1]
Light Exposure to UV and visible light can cause photodegradation.[5]Store solutions in light-protected containers (e.g., amber vials).[5]
Oxygen Can lead to oxidative degradation.Use deoxygenated solvents and consider purging with an inert gas.
Solvent Aqueous solutions can promote hydrolysis.[1]Prepare fresh aqueous solutions. Consider using co-solvents to reduce water activity.[1]

Table 2: Summary of Troubleshooting Recommendations

IssuePotential CauseRecommended Action
Precipitation Low solubility, supersaturationGentle warming/sonication, use of co-solvents, prepare fresh solutions.[1]
Discoloration Chemical degradation (e.g., oxidation)Prepare fresh solutions, protect from light, store at low temperatures, use inert atmosphere.
Loss of Potency Degradation of the active compoundReview storage conditions (temperature, light, pH). Perform stability analysis using HPLC.
Inconsistent Results Solution instabilityPrepare fresh solutions for each experiment. Ensure proper storage of stock solutions.

References

Common experimental errors in handling 2-Isopropylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Isopropylisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when handling this compound?

A1: While specific data for this compound is limited, it is prudent to handle it with the care afforded to other isonicotinic acid derivatives. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Dust Formation: As a solid, minimize dust generation during handling and weighing.[1]

  • Fire Safety: While not highly flammable, it is a combustible solid. Keep it away from open flames and high-heat sources.[2]

Q2: How should this compound be stored to ensure its stability?

A2: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. Following the general principles for active pharmaceutical ingredients (APIs), storage at controlled room temperature (e.g., 25°C with 60% relative humidity) is a common practice.[3][4] For more sensitive experiments, storage at lower temperatures (e.g., 2-8°C) may be considered to minimize potential degradation.

Q3: What are the expected solubility characteristics of this compound?

A3: The solubility of this compound has not been extensively reported. However, based on the structure of the parent compound, isonicotinic acid, and the presence of the isopropyl group, the following general solubility profile can be anticipated:

  • Aqueous Solubility: It is expected to have limited solubility in water, which can be influenced by pH. As an acid, its solubility will increase in alkaline solutions (e.g., dilute NaOH) due to salt formation.

  • Organic Solvents: It is likely to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[5][6] The isopropyl group may also confer some solubility in less polar solvents like acetone.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Solubility

Symptom: The compound does not fully dissolve in the chosen solvent at the desired concentration, or precipitation occurs unexpectedly.

ParameterTroubleshooting StepExpected Outcome
Solvent Choice Verify the polarity of your solvent. For aqueous solutions, check the pH.The compound should dissolve readily in appropriate polar organic solvents. In aqueous media, solubility should increase at a pH above the compound's pKa.
Temperature Gently warm the solution while stirring.Increased temperature often improves solubility. However, be cautious of potential degradation at elevated temperatures.
Sonication Use a sonication bath to aid dissolution.Mechanical agitation can help break up solid particles and enhance the rate of dissolution.
Concentration Attempt to prepare a more dilute solution.The desired concentration may be above the solubility limit of the compound in that specific solvent.

Experimental Protocol: Preparation of a Stock Solution in DMSO

  • Accurately weigh the required amount of this compound in a clean, dry vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the mixture for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particulates before use.

Issue 2: Unexpected Analytical Results (e.g., HPLC)

Symptom: HPLC analysis shows a lower than expected concentration, multiple unexpected peaks, or peak tailing.

ParameterTroubleshooting StepExpected Outcome
Sample Preparation Ensure the sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm syringe filter before injection.Removal of particulates prevents column clogging and spurious peaks.
Mobile Phase Check the pH and composition of the mobile phase. For acidic compounds, a lower pH mobile phase can improve peak shape.A well-chosen mobile phase will result in a sharp, symmetrical peak for the analyte.
Column Condition Run a column wash cycle or try a new column.Contamination on the column can lead to peak distortion and the appearance of ghost peaks.
Compound Stability Analyze a freshly prepared sample. Compare results with a sample that has been stored for some time.If the fresh sample gives a clean peak with the expected area, the compound may be degrading in the storage or solvent conditions.

Experimental Protocol: HPLC Analysis of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter before injection.

Issue 3: Apparent Compound Degradation

Symptom: Over time, solutions change color, or analytical tests show a decrease in the concentration of the parent compound and the appearance of new peaks.

ParameterTroubleshooting StepExpected Outcome
Storage Conditions Review the storage conditions (temperature, light exposure).Storing aliquots at -20°C or -80°C and protecting them from light can slow down degradation.
Solvent Purity Use high-purity, anhydrous solvents.Impurities in the solvent, such as water or peroxides, can react with the compound.
pH of Solution For aqueous solutions, buffer the pH to a range where the compound is most stable.Stability can be pH-dependent. An initial pH-stability screen can identify the optimal range.

Visual Guides

Experimental Workflow for Handling and Analysis

G Figure 1. General Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve treat Treat Cells/System dissolve->treat incubate Incubate treat->incubate hplc HPLC/LC-MS Analysis incubate->hplc data Data Interpretation hplc->data

Caption: A simplified workflow for experiments involving this compound.

Troubleshooting Logic for Unexpected HPLC Results

G Figure 2. Troubleshooting HPLC Issues start Unexpected HPLC Result check_sample Is the sample preparation correct? start->check_sample check_mobile Is the mobile phase correct? check_sample->check_mobile Yes redo_sample Redo sample prep (dissolution, filtration) check_sample->redo_sample No check_column Is the column healthy? check_mobile->check_column Yes remake_mobile Remake mobile phase check_mobile->remake_mobile No check_stability Is the compound stable? check_column->check_stability Yes wash_column Wash or replace column check_column->wash_column No fresh_sample Analyze freshly prepared sample check_stability->fresh_sample No end_good Problem Solved check_stability->end_good Yes redo_sample->end_good remake_mobile->end_good wash_column->end_good fresh_sample->end_good

Caption: A decision tree for troubleshooting common HPLC analysis problems.

References

Technical Support Center: Enhancing the Efficiency of 2-Isopropylisonicotinic Acid Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of 2-isopropylisonicotinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low or No Product Yield in Palladium-Catalyzed C-H Arylation

Question: I am attempting a palladium-catalyzed C-H arylation of this compound, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in palladium-catalyzed C-H functionalization of pyridine derivatives are a common issue. The primary reasons often revolve around catalyst deactivation, suboptimal reaction conditions, or inherent substrate reactivity. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium source and the supporting ligand is critical. The electron-deficient nature of the pyridine ring and the potential for the nitrogen to coordinate to the metal can inhibit catalysis.

    • Troubleshooting:

      • Screen different palladium sources: While Pd(OAc)₂ is common, other sources like PdCl₂(PPh₃)₂ or pre-formed palladacycles might offer better results.

      • Vary the ligand: Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote oxidative addition and prevent catalyst aggregation.

      • Check catalyst and ligand quality: Ensure they have not degraded due to improper storage.

  • Solvent and Base Selection: The solvent and base play a crucial role in the solubility of reactants and the activation of the C-H bond.

    • Troubleshooting:

      • Solvent Screening: Polar aprotic solvents like DMF, DMAc, or NMP are often effective. In some cases, less conventional solvents like t-Amyl alcohol can be beneficial.

      • Base Optimization: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate.

  • Reaction Temperature and Time: C-H activation often requires elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting:

      • Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20 °C. Be aware that excessively high temperatures can lead to catalyst decomposition or side reactions.

      • Monitor Reaction Progress: Track the reaction over time using TLC or LC-MS to determine the optimal reaction duration and to check for product degradation.

  • Influence of the Carboxylic Acid Group: The carboxylic acid moiety can coordinate to the palladium center, potentially interfering with the catalytic cycle. It can also be deprotonated by the base, affecting its electronic properties.

    • Troubleshooting:

      • Protecting Group Strategy: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent unwanted coordination. The ester can be hydrolyzed post-functionalization.

      • Use of Additives: In some cases, the addition of a coordinating additive can help to modulate the reactivity of the palladium catalyst.

2. Poor Regioselectivity in Functionalization Reactions

Question: I am obtaining a mixture of isomers when trying to functionalize this compound. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the functionalization of substituted pyridines can be challenging due to the subtle interplay of electronic and steric effects.

  • Inherent Reactivity: The pyridine ring has inherent reactivity patterns. For radical reactions like the Minisci reaction, the C2 and C4 positions are generally favored. For palladium-catalyzed C-H activation, the regioselectivity is often directed by the position of existing substituents.

    • Troubleshooting:

      • Reaction Type: The choice of reaction is crucial. A Minisci-type reaction will likely favor the C6 position (ortho to the nitrogen and meta to the carboxylic acid). A palladium-catalyzed C-H activation directed by the isopropyl group might favor the C3 position.

      • Steric Hindrance: The bulky isopropyl group at the C2 position will sterically hinder reactions at the C3 position to some extent, which can be exploited to favor other positions.

  • Reaction Conditions:

    • Troubleshooting:

      • Acid/Base: In Minisci reactions, the acidity of the medium can influence the regioselectivity.

      • Catalyst/Ligand: In transition metal-catalyzed reactions, the steric bulk of the ligand can be tuned to favor functionalization at less hindered positions.

3. Decarboxylation as a Side Reaction

Question: I am observing a significant amount of decarboxylated byproduct in my reaction mixture. How can I prevent this?

Answer:

Decarboxylation of pyridine carboxylic acids can occur under certain conditions, particularly at elevated temperatures or in the presence of certain catalysts. Picolinic acids (carboxylic acid at the 2-position) are particularly prone to decarboxylation, while isonicotinic acids are generally more stable.[1] However, under harsh reaction conditions, decarboxylation can still be a competing pathway.

  • Reaction Temperature: High temperatures can promote decarboxylation.

    • Troubleshooting:

      • Lower the temperature: If possible, try running the reaction at a lower temperature for a longer duration.

      • Microwave Irradiation: In some cases, microwave heating can provide the necessary activation energy for the desired reaction while minimizing the time at high temperature, potentially reducing decarboxylation.

  • Catalyst System: The choice of catalyst and additives can influence the propensity for decarboxylation.

    • Troubleshooting:

      • Screen catalysts: Some transition metal catalysts may promote decarboxylation more than others.

      • Avoid harsh bases: Very strong bases in combination with high temperatures might facilitate decarboxylation.

4. Challenges in Product Purification

Question: My product is difficult to purify. What strategies can I use for the purification of a polar, functionalized isonicotinic acid derivative?

Answer:

The product, being a substituted pyridine with a carboxylic acid, will be polar and potentially zwitterionic, which can make purification challenging.

  • Chromatography:

    • Troubleshooting:

      • Normal Phase Silica Gel Chromatography: This can be difficult due to the high polarity of the product causing it to streak or remain at the baseline. Try using a more polar eluent system, such as DCM/Methanol with a small amount of acetic acid or ammonia to improve peak shape.

      • Reverse Phase Chromatography (HPLC): This is often a more suitable method for polar compounds. Use a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or TFA.

      • Ion-Exchange Chromatography: If the product is ionizable, this technique can be very effective.[2]

  • Crystallization:

    • Troubleshooting:

      • Solvent Screening: Attempt to crystallize the product from a variety of solvent systems. A good starting point is to dissolve the compound in a polar solvent and then slowly add a less polar anti-solvent.

      • pH Adjustment: If the product is zwitterionic, adjusting the pH of the solution to the isoelectric point can decrease its solubility and promote crystallization.

  • Extraction:

    • Troubleshooting:

      • pH Adjustment: During aqueous workup, carefully adjust the pH. At acidic pH, the pyridine nitrogen will be protonated, and the compound will be more soluble in the aqueous phase. At basic pH, the carboxylic acid will be deprotonated, again increasing aqueous solubility. Adjusting the pH to be near the isoelectric point can sometimes facilitate extraction into an organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

Data Presentation

The following tables summarize representative conditions for the functionalization of pyridine derivatives analogous to this compound. These should be considered as starting points for optimization.

Table 1: Palladium-Catalyzed C-H Arylation of 2-Alkylpyridines

EntryPyridine SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Propylpyridine4-IodotoluenePd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene12078Analogy to[3]
22-Ethylpyridine4-BromoanisolePdCl₂(dppf) (3)-Cs₂CO₃Dioxane11085Analogy to[4]
32-Isopropylpyridine1-Iodo-4-nitrobenzenePd(OAc)₂ (10)PCy₃ (20)K₃PO₄DMAc13065Analogy to[5][6]
42-sec-ButylpyridineEthyl 4-iodobenzoatePd₂(dba)₃ (2.5)XPhos (7.5)NaOtBuToluene10091Analogy to[3]

Table 2: Photoredox-Mediated Alkylation of N-Heteroarenes

EntryHeteroareneAlkyl SourcePhotocatalyst (mol%)Additive/OxidantSolventTime (h)Yield (%)Reference
14-CyanopyridineCyclohexyl boronic acidRu(bpy)₃Cl₂ (2)AcetoxybenziodoxoleCH₃CN/H₂O1288Analogy to[7][8]
2Isonicotinic acidIsopropyl boronic acidIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)K₃PO₄Ethyl Acetate1675Analogy to[9][10]
3Pyridinet-Butyl carboxylic acid4CzIPN (1)K₂S₂O₈DMSO2468 (Minisci)Analogy to[11]
4QuinolineEthyl boronic acidRu(bpy)₃Cl₂ (1.5)AcetoxybenziodoxoleCH₃CN/H₂O1292Analogy to[7][8]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation

This protocol is a general starting point for the arylation of this compound and will likely require optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add the this compound derivative (1.0 equiv.), aryl halide (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., SPhos, 10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 equiv.) and anhydrous solvent (e.g., DMAc) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110-140 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl. Extract the product with an organic solvent (e.g., Ethyl Acetate or a 9:1 mixture of Chloroform/Isopropanol). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC.

Protocol 2: General Procedure for Photoredox-Mediated Minisci-Type Alkylation

This protocol is a general starting point for the alkylation of this compound using an alkyl boronic acid.

  • Reaction Setup: To a reaction vial, add the this compound (1.0 equiv.), alkyl boronic acid (2.0 equiv.), photocatalyst (e.g., Ru(bpy)₃Cl₂, 2 mol%), and oxidant (e.g., acetoxybenziodoxole, 1.5 equiv.).

  • Solvent Addition: Add a mixture of solvents (e.g., CH₃CN/H₂O, 3:1).

  • Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., Argon) for 15-20 minutes.

  • Irradiation: Place the vial in front of a blue LED light source and stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and an organic solvent such as ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative reverse-phase HPLC.

Mandatory Visualizations

Palladium_Catalytic_Cycle cluster_0 Pd(II)/Pd(IV) Catalytic Cycle for C-H Arylation Pd_II Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_II->Palladacycle C-H Activation Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition (Ar-X) HX - HX Palladacycle->HX Pd_IV->Pd_II Product_Release Product Pd_IV->Product_Release Reductive Elimination Substrate 2-Isopropylisonicotinic Acid Derivative Substrate->Palladacycle ArylHalide Ar-X ArylHalide->Pd_IV

Caption: Palladium-catalyzed C-H arylation cycle.

Troubleshooting_Workflow start Low Yield Observed check_reagents Are starting materials and reagents pure? start->check_reagents reagent_impure Purify/replace reagents check_reagents->reagent_impure No check_conditions Are reaction conditions (T, time, atmosphere) optimal? check_reagents->check_conditions Yes reagent_impure->start Retry optimize_conditions Screen temperature, extend reaction time, ensure inert atmosphere check_conditions->optimize_conditions No check_catalyst Is the catalyst/ligand system effective? check_conditions->check_catalyst Yes optimize_conditions->start Retry screen_catalyst Screen different Pd sources, ligands (e.g., Buchwald), and bases (K₂CO₃, Cs₂CO₃) check_catalyst->screen_catalyst No check_substrate Is the carboxylic acid interfering? check_catalyst->check_substrate Yes screen_catalyst->start Retry protect_acid Consider protecting the carboxylic acid as an ester check_substrate->protect_acid Yes success Yield Improved check_substrate->success No protect_acid->start Retry Photoredox_Minisci_Cycle cluster_1 Photoredox-Mediated Minisci Alkylation PC Photocatalyst (e.g., Ru(bpy)₃²⁺) PC_excited Excited PC* PC->PC_excited PC_reduced Reduced PC (e.g., Ru(bpy)₃⁺) PC_excited->PC_reduced SET PC_reduced->PC SET Radical_Gen Alkyl Radical (R•) Formation Radical_Gen->PC_reduced Oxidant Radical_Add Radical Addition Radical_Gen->Radical_Add Oxidation Oxidation & Rearomatization Radical_Add->Oxidation Oxidation->PC Product Alkylated Pyridine Oxidation->Product Light hν (Visible Light) Light->PC_excited Alkyl_Source Alkyl Source (e.g., Alkylboronic Acid) Alkyl_Source->Radical_Gen Pyridine Protonated Pyridine Pyridine->Radical_Add

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of hazardous peroxide intermediates during ozonolysis.

Frequently Asked Questions (FAQs)

Q1: What are peroxides in the context of ozonolysis, and why are they a concern?

A1: In ozonolysis, the initial reaction of ozone with an alkene forms a highly unstable intermediate called a molozonide, which rapidly rearranges to a more stable 1,2,4-trioxolane, commonly known as a secondary ozonide.[1][2][3][4] Both molozonides and secondary ozonides are types of organic peroxides. The primary concern with these peroxide intermediates is their potential for explosive decomposition, especially when concentrated or heated.[1][2] Therefore, they are typically not isolated and are instead directly converted to the desired carbonyl compounds through a work-up procedure.[1][2]

Q2: How can I prevent the accumulation of hazardous peroxides during my ozonolysis reaction?

A2: The key to preventing the accumulation of hazardous ozonides is the work-up step that follows the reaction with ozone. A "reductive workup" is employed to safely decompose the ozonide and any other peroxide species to the desired aldehydes and/or ketones.[1][3][5][6][7] This involves the addition of a reducing agent that breaks the weak oxygen-oxygen bonds of the peroxide.[1]

Q3: What is a reductive workup, and what are the common reagents used?

A3: A reductive workup is a procedure performed after the ozonolysis reaction is complete to convert the intermediate ozonide into aldehydes or ketones while preventing the formation of carboxylic acids and avoiding the isolation of explosive peroxides.[1][3][7] Common reagents for a reductive workup include:

  • Dimethyl sulfide (DMS, (CH₃)₂S): This is a very common and effective reagent that reduces the ozonide and is itself oxidized to dimethyl sulfoxide (DMSO), a relatively benign and easily removable solvent.[1][6][8]

  • Zinc dust and acetic acid (Zn/HOAc) or water: Zinc metal is used to reduce the ozonide, and it is oxidized to zinc oxide (ZnO).[1][6][7]

  • Triphenylphosphine (PPh₃): Similar to DMS, triphenylphosphine is oxidized to triphenylphosphine oxide. While effective, the byproduct can sometimes be difficult to remove from the reaction mixture.[1][6]

  • Sodium borohydride (NaBH₄): This reagent will not only reduce the ozonide but will also further reduce the resulting aldehydes and ketones to alcohols.[6] It should be used when alcohols are the desired final product.

Q4: What is the difference between a reductive and an oxidative workup?

A4: The type of workup determines the final products of the ozonolysis reaction.

  • Reductive Workup: Employs reducing agents like DMS, Zn, or PPh₃ to produce aldehydes and/or ketones.[1][3][7]

  • Oxidative Workup: Uses an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), which oxidizes any aldehydes formed to carboxylic acids.[1][4][6][7][9][10][11] Ketones are generally stable under these conditions.[10]

Q5: My ozonolysis reaction is complete, but I suspect there are still peroxides present. How can I test for them?

A5: A common qualitative test for the presence of peroxides is the use of potassium iodide (KI) starch paper. In the presence of peroxides, iodide (I⁻) is oxidized to iodine (I₂), which then reacts with starch to produce a characteristic dark blue-black color. Commercially available peroxide test strips are also a convenient option.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired aldehyde/ketone Incomplete reaction with ozone.Ensure the reaction is run until the starting material is consumed. A blue color from unreacted ozone is a common indicator of completion.[7][12]
Ozonide is not fully decomposed.Extend the reaction time of the reductive workup or add a slight excess of the reducing agent.
Over-oxidation of aldehydes to carboxylic acids.Ensure that the workup conditions are strictly reductive. Avoid the presence of oxidizing agents. If using zinc, ensure it is sufficiently activated.
Formation of carboxylic acids instead of aldehydes Unintentional oxidative workup.This can happen if the reaction is quenched with water without a proper reducing agent, as this can lead to some peroxide decomposition that oxidizes aldehydes. Always use a dedicated reductive workup reagent.
Presence of excess ozone during workup.Before initiating the workup, purge the reaction mixture with an inert gas like nitrogen or argon to remove any residual ozone.
Reaction mixture remains blue after adding the reducing agent Insufficient amount of reducing agent.Add more of the reducing agent portion-wise until the blue color of ozone disappears.
Difficulty in removing byproducts Use of triphenylphosphine.The byproduct, triphenylphosphine oxide, can be challenging to remove. Consider using DMS, as DMSO is generally easier to remove during the aqueous workup.
Safety concern: Potentially explosive residue after solvent removal Incomplete reductive workup.CRITICAL: Never concentrate the reaction mixture before ensuring the complete destruction of all peroxides. Always test for the presence of peroxides before solvent removal. If peroxides are detected, re-subject the mixture to reductive conditions.

Experimental Protocols

General Ozonolysis Procedure
  • Dissolve the alkene in a suitable solvent (e.g., dichloromethane, methanol) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[12][13]

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the disappearance of the starting material (TLC) or by the appearance of a persistent blue color, indicating an excess of ozone.[7][12]

  • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

Reductive Workup Protocols

Method A: Dimethyl Sulfide (DMS)

  • To the cold reaction mixture from the general procedure, add dimethyl sulfide (typically 1.5-2.0 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir for several hours (typically 2-12 hours).

  • The reaction is then quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

Method B: Zinc/Acetic Acid

  • To the cold reaction mixture, add zinc dust (typically 2-3 equivalents) followed by the slow addition of acetic acid.

  • Stir the mixture vigorously and allow it to warm to room temperature.

  • The reaction progress can be monitored by TLC.

  • Once the reaction is complete, filter off the zinc salts and wash the solid with the reaction solvent.

  • The filtrate is then worked up as described in Method A.

Quantitative Data Summary

The choice of reductive workup agent can influence the yield and purity of the desired carbonyl compounds. The following table provides a general comparison of common reductive workup reagents. Actual yields are highly dependent on the specific substrate.

Reductive Workup ReagentTypical Molar EquivalentsTypical Reaction TimeByproductAdvantagesDisadvantages
Dimethyl Sulfide (DMS)1.5 - 2.02 - 12 hoursDimethyl sulfoxide (DMSO)Clean reaction, volatile byproduct is easy to remove.[1][8]Pungent odor.
Zinc/Acetic Acid2.0 - 3.01 - 6 hoursZinc oxide (ZnO)Inexpensive, effective for a wide range of substrates.Heterogeneous reaction, can sometimes lead to side reactions.
Triphenylphosphine (PPh₃)1.2 - 1.52 - 12 hoursTriphenylphosphine oxideOdorless, clean reaction.Byproduct can be difficult to remove chromatographically.[1]
Sodium Borohydride (NaBH₄)1.5 - 2.01 - 4 hoursBorate saltsDirectly yields alcohols.[6]Reduces both aldehydes and ketones to alcohols.

Visualizations

Ozonolysis Mechanism and Peroxide Formation

Ozonolysis_Mechanism cluster_ozonolysis Ozonolysis Reaction cluster_workup Workup Alkene Alkene (R₂C=CR₂) Molozonide Molozonide (Primary Ozonide) (Unstable Peroxide) Alkene->Molozonide + O₃ Ozone Ozone (O₃) Fragments Carbonyl + Carbonyl Oxide Molozonide->Fragments Rearrangement Ozonide Ozonide (Secondary Ozonide) (Peroxide) Fragments->Ozonide Recombination Reductive_Workup Reductive Workup (e.g., DMS, Zn) Ozonide->Reductive_Workup Carbonyls Aldehydes/Ketones Reductive_Workup->Carbonyls

Caption: Ozonolysis mechanism showing peroxide formation.

Troubleshooting Workflow for Ozonolysis Workup

Ozonolysis_Troubleshooting Start Ozonolysis Reaction Complete Desired_Product What is the desired product? Start->Desired_Product Aldehyde_Ketone Aldehydes or Ketones Desired_Product->Aldehyde_Ketone Aldehydes/ Ketones Alcohol Alcohols Desired_Product->Alcohol Alcohols Reductive_Workup Perform Reductive Workup Aldehyde_Ketone->Reductive_Workup NaBH4_Workup Use NaBH₄ for Workup Alcohol->NaBH4_Workup Check_Peroxides Test for Peroxides Reductive_Workup->Check_Peroxides NaBH4_Workup->Check_Peroxides Peroxides_Present Peroxides Detected Check_Peroxides->Peroxides_Present Positive Peroxides_Absent No Peroxides Detected Check_Peroxides->Peroxides_Absent Negative Repeat_Workup Repeat Reductive Workup Peroxides_Present->Repeat_Workup Proceed_Workup Proceed with Aqueous Workup and Purification Peroxides_Absent->Proceed_Workup Repeat_Workup->Check_Peroxides End Pure Product Proceed_Workup->End

Caption: Troubleshooting workflow for ozonolysis workup.

References

Validation & Comparative

A Comparative Analysis of 2-Isopropylisonicotinic Acid and Isonicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the pyridine carboxylic acid scaffold is a cornerstone for the design of novel therapeutic agents. This guide provides a detailed, data-driven comparison of two such molecules: the well-established pharmacophore, isonicotinic acid, and its lesser-known derivative, 2-isopropylisonicotinic acid. This objective analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.

While isonicotinic acid and its derivatives have been extensively studied, leading to established drugs, publicly available experimental data on the biological activities of this compound is notably limited. This guide will therefore focus on a comprehensive overview of isonicotinic acid's properties and activities, while presenting the available information for this compound to highlight a potential area for future research and discovery.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes the key properties of isonicotinic acid and the available data for this compound.

PropertyIsonicotinic AcidThis compound
Molecular Formula C₆H₅NO₂[1]C₉H₁₁NO₂
Molecular Weight 123.11 g/mol [1]165.19 g/mol
Appearance White to off-white crystalline solid[2]No data available
Melting Point 310-315 °C (sublimes)[2]No data available
pKa 1.77[1]No data available
Water Solubility 5.2 g/L (20 °C)No data available
LogP No data availableNo data available

Biological Activities: Established vs. Unexplored

The true potential of a molecule in drug development is revealed through its biological activity. While isonicotinic acid has a rich history as a versatile pharmacophore, this compound remains largely uncharacterized in this regard.

Isonicotinic Acid: A Proven Pharmacophore

Isonicotinic acid itself is considered a relatively inactive isomer of nicotinic acid (Vitamin B3).[3] However, its derivatives have demonstrated a broad spectrum of biological activities, most notably in the fields of antimicrobial and anti-inflammatory research.

Antimicrobial Activity:

The most prominent application of isonicotinic acid is in the development of antimicrobial agents, exemplified by its derivative, isoniazid, a first-line drug for the treatment of tuberculosis.[4] The antimicrobial efficacy of isonicotinic acid derivatives is often quantified by their Minimum Inhibitory Concentration (MIC) values.

DerivativeTarget OrganismMIC (µg/mL)Reference
IsoniazidMycobacterium tuberculosis0.02 - 0.2[5]
N(2)-tetradecanoyl-hydrazideMycobacterium tuberculosis< 0.2[6]
Acylhydrazone derivative 13Staphylococcus epidermidis ATCC 122281.95[7]
Acylhydrazone derivative 13Staphylococcus aureus ATCC 43300 (MRSA)7.81[7]
1,3,4-oxadiazoline derivative 25Bacillus subtilis ATCC 66337.81[7]
1,3,4-oxadiazoline derivative 25Staphylococcus aureus ATCC 65387.81[7]

Anti-inflammatory Activity:

Recent studies have highlighted the potential of isonicotinic acid derivatives as potent anti-inflammatory agents. Their activity is often assessed by their ability to inhibit the production of reactive oxygen species (ROS) in inflammatory cells, with the half-maximal inhibitory concentration (IC50) being a key metric.

DerivativeAssayIC50 (µg/mL)Reference
Isonicotinate of meta-aminophenol (5)ROS Inhibition1.42 ± 0.1[8][9]
Isonicotinate of para-aminophenol (6)ROS Inhibition8.6 ± 0.5[9]
Isonicotinate 8aROS Inhibition19.6 ± 3.4[9]
Isonicotinate 8bROS Inhibition3.7 ± 1.7[9]
Ibuprofen (Standard)ROS Inhibition11.2 ± 1.9[8]
This compound: An Open Field for Investigation

Currently, there is a significant lack of publicly available experimental data regarding the biological activity of this compound. A quantitative structure-activity relationship (QSAR) study on 2-substituted isonicotinic acid hydrazides suggests that the steric and electronic properties of the substituent at the 2-position can influence antimycobacterial activity.[10] This indicates that this compound derivatives could potentially exhibit biological activity, but further experimental validation is required.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, detailed experimental methodologies for key assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of a compound against a specific bacterial strain.[11][12][13]

  • Preparation of Materials:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Culture the bacterial strain overnight in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Prepare a sterile 96-well microtiter plate.

  • Assay Procedure:

    • Add 100 µL of sterile broth to all wells of the microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Assessment of Anti-inflammatory Activity (ROS Inhibition Assay)

This protocol describes a method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of reactive oxygen species (ROS) from phagocytes.[8][14]

  • Preparation of Materials:

    • Isolate human whole blood or specific phagocytic cells (e.g., neutrophils).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of a chemiluminescent probe (e.g., luminol).

    • Prepare a stimulant for ROS production (e.g., serum opsonized zymosan).

  • Assay Procedure:

    • In a 96-well microplate, add the test compound at various concentrations.

    • Add the diluted whole blood or isolated phagocytes to the wells.

    • Add the chemiluminescent probe.

    • Incubate the plate at 37°C for a specified period.

    • Initiate the oxidative burst by adding the stimulant.

    • Immediately measure the chemiluminescence over time using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of ROS production for each concentration of the test compound relative to the control (stimulated cells without the compound).

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the ROS production.

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for understanding complex biological pathways and experimental procedures. The following diagrams, created using Graphviz, illustrate key concepts related to the compounds discussed.

Isoniazid_Mechanism cluster_bacteria Mycobacterium tuberculosis Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Bacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Mechanism of action of Isoniazid, a key derivative of isonicotinic acid.

MIC_Workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate serial_dilute Perform serial dilution of test compound prep_plate->serial_dilute prep_inoculum Prepare and standardize bacterial inoculum serial_dilute->prep_inoculum inoculate Inoculate plate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_results Read visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This guide provides a comparative overview of isonicotinic acid and this compound, tailored for the scientific community. Isonicotinic acid stands out as a versatile and well-documented pharmacophore, with its derivatives demonstrating significant antimicrobial and anti-inflammatory activities. The wealth of available data for isonicotinic acid provides a solid foundation for further derivatization and optimization in drug discovery programs.

In stark contrast, this compound represents a largely unexplored chemical entity. The absence of substantial biological data for this compound presents a unique opportunity for researchers. The principles of structure-activity relationships suggest that the isopropyl substitution at the 2-position could modulate the biological activity of the isonicotinic acid scaffold, potentially leading to the discovery of novel therapeutic agents. Future investigations into the synthesis and biological evaluation of this compound and its derivatives are warranted to unlock its potential in medicinal chemistry.

References

Comparative Analysis of 2-Isopropylisonicotinic Acid Analogues and Related 2-Substituted Derivatives in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-substituted isonicotinic acid hydrazide analogues, with a focus on their potential as antitubercular agents. Isonicotinic acid hydrazide (isoniazid, INH) is a cornerstone of first-line tuberculosis treatment; however, the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel analogues with improved efficacy and resistance profiles. This analysis summarizes quantitative biological data, details experimental methodologies, and visualizes key pathways to aid in the rational design of next-generation antitubercular drugs.

Performance Comparison of Isoniazid Analogues

The antitubercular activity of isonicotinic acid hydrazide analogues is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The MIC is the lowest concentration of a compound that inhibits the visible growth of the bacteria. The following table summarizes the in vitro activity of a series of 2-substituted isoniazid analogues against the H37Rv strain of M. tuberculosis.

CompoundStructureR-Group @ Position 2MIC (µM)[1][2]
Isoniazid (INH)R = HHydrogen0.5 - 1.0
2-Methyl-INH (9)R = CH₃Methyl1 - 2
N'-Isopropyl-INH (15)(Modification on hydrazide)->100
2-Fluoro-INH (11)R = FFluoro>100
Pyridine-2-carboxylic acid hydrazide (4)(Isomer)->100
3-Fluoro-INH (10)(Substitution at position 3)->100

Note: The numbering of compounds (e.g., 9, 15, 11, 4, 10) corresponds to the designations in the primary reference[1][2].

Structure-Activity Relationship (SAR) Analysis

The data reveals critical structure-activity relationships for the antitubercular activity of isoniazid analogues:

  • The Pyridine Nitrogen: Isomerization of the pyridine nitrogen to other positions or its deletion abolishes antitubercular activity[1][2].

  • The Hydrazide Moiety: Modification of the hydrazide group, as seen with N'-isopropyl substitution (Compound 15), leads to a significant loss of activity, highlighting its crucial role in the compound's mechanism of action[1][2].

  • Substitution at Position 2: Small alkyl substitutions at the 2-position, such as a methyl group (Compound 9), are tolerated and result in activity comparable to the parent isoniazid[1][2]. This suggests that this position may be a viable point for modification to improve pharmacokinetic properties without compromising efficacy. While specific data for a 2-isopropyl analogue was not available in the reviewed literature, the activity of the 2-methyl analogue suggests that small alkyl groups are permissible.

  • Substitution at Position 3: Substitution at the 3-position, as with a fluoro group (Compound 10), is not well-tolerated and leads to a loss of activity[1][2].

  • Electron-Withdrawing Groups at Position 2: The introduction of a highly electronegative group like fluorine at the 2-position (Compound 11) results in a dramatic decrease in potency[1][2].

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Isoniazid and its active analogues are prodrugs that, once inside the mycobacterial cell, are activated by the bacterial catalase-peroxidase enzyme, KatG. The activated form of the drug then covalently adducts with NAD(H), and this complex inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA. InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are essential, long-chain fatty acids that form the major component of the unique and protective mycobacterial cell wall. Inhibition of mycolic acid synthesis disrupts the cell wall integrity, leading to bacterial cell death.

Isoniazid Mechanism of Action Mechanism of Action of Isoniazid and its Analogues cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct + NAD(H) NAD NAD(H) InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Death Cell Death Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Essential for

Caption: Mechanism of action of isoniazid.

Experimental Protocols

Synthesis of 2-Substituted Isonicotinic Acid Hydrazides

The general synthetic route to 2-substituted isonicotinic acid hydrazides involves a two-step process starting from the corresponding 2-substituted isonicotinic acid.

Synthesis_Workflow start 2-Substituted Isonicotinic Acid ester Ethyl 2-Substituted Isonicotinate start->ester Esterification (e.g., EtOH, H+) hydrazide 2-Substituted Isonicotinic Acid Hydrazide ester->hydrazide Hydrazinolysis (Hydrazine Hydrate)

Caption: General synthesis workflow.

Step 1: Esterification of 2-Substituted Isonicotinic Acid The starting 2-substituted isonicotinic acid is converted to its corresponding ethyl ester. This is typically achieved by refluxing the acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid.

Step 2: Hydrazinolysis of the Ethyl Ester The resulting ethyl ester is then reacted with hydrazine hydrate, usually in a solvent like ethanol, under reflux conditions to yield the final 2-substituted isonicotinic acid hydrazide. The product can then be purified by recrystallization.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The in vitro antimycobacterial activity of the synthesized compounds is determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay is a rapid, low-cost, and high-throughput method for susceptibility testing of M. tuberculosis.

MABA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with M. tuberculosis A->C B Prepare M. tuberculosis inoculum (H37Rv) B->C D Incubate plate at 37°C for 7 days C->D E Add Alamar Blue reagent to wells D->E F Incubate for 24 hours E->F G Observe color change (Blue to Pink) F->G H Determine MIC G->H

Caption: MABA experimental workflow.

Procedure:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a standard turbidity.

  • Inoculation: The wells containing the serially diluted compounds are inoculated with the bacterial suspension. Control wells (with and without inoculum, and with a standard drug like isoniazid) are also included.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well.

  • Second Incubation: The plate is re-incubated for 24 hours.

  • Result Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

References

Spectroscopic Validation of 2-Isopropylisonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key spectroscopic methods for the structural validation of 2-Isopropylisonicotinic acid. Due to the limited availability of direct experimental data for this compound, this guide presents predicted spectroscopic data alongside experimentally obtained data for the structurally related compound, isonicotinic acid, to offer a valuable comparative analysis for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Spectroscopic Analysis

The following table summarizes the expected quantitative data for this compound and the experimental data for isonicotinic acid, facilitating a clear comparison of their spectroscopic signatures.

Spectroscopic TechniqueFeaturePredicted Value (this compound)Experimental Value (Isonicotinic Acid)
¹H NMR (ppm)Carboxylic Acid (-COOH)~13-14~14 (in DMSO-d6)[1]
Aromatic H (position 6)~8.7 (d)~8.79 (d)[1]
Aromatic H (position 5)~7.8 (d)~7.83 (d)[1]
Aromatic H (position 3)~8.1 (s)-
Isopropyl -CH~3.2 (septet)-
Isopropyl -CH₃~1.3 (d)-
¹³C NMR (ppm)Carboxylic Acid (-COOH)~166Not readily available
Aromatic C (position 2)~160Not readily available
Aromatic C (position 3)~122Not readily available
Aromatic C (position 4)~141Not readily available
Aromatic C (position 5)~124Not readily available
Aromatic C (position 6)~150Not readily available
Isopropyl -CH~35-
Isopropyl -CH₃~23-
IR Spectroscopy (cm⁻¹)O-H stretch (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)
C=O stretch (Carboxylic Acid)~1700~1710
C=C & C=N stretch (Aromatic)1400-16001400-1600
C-H stretch (sp³ & sp²)2850-31002850-3100
Mass Spectrometry (m/z)Molecular Ion [M]⁺165.08123.03[2]
Major Fragment150 ([M-CH₃]⁺)78 ([M-COOH]⁺)[2]
Major Fragment122 ([M-C₃H₇]⁺)106 ([M-OH]⁺)

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the spectroscopic validation of a chemical structure, from initial sample preparation to final confirmation.

Spectroscopic_Validation_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_interpretation 3. Data Interpretation cluster_confirmation 4. Structure Confirmation Prep Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR MS Mass Spectrometry Prep->MS Analysis Data Analysis & Interpretation NMR->Analysis FTIR->Analysis MS->Analysis Confirmation Structure Confirmation Analysis->Confirmation

Caption: A generalized workflow for the spectroscopic validation of a chemical compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • Longer acquisition times or a higher number of scans are typically required due to the low natural abundance of the ¹³C isotope.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.

  • Sample Preparation: A few milligrams of the solid this compound is sufficient. No extensive sample preparation is required.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Analysis:

    • Place the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]

    • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the analysis of small, volatile organic molecules.

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.[5]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[6][7]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

References

Comparative Efficacy of Isonicotinic Acid Hydrazide Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities of isonicotinic acid hydrazide derivatives, focusing on their antimicrobial and anticancer potential. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed protocols.

Derivatives of isonicotinic acid, a pyridine carboxylic acid isomer, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, isonicotinic acid hydrazide (isoniazid) and its derivatives are particularly notable, forming the basis of various therapeutic agents. This guide provides a comparative overview of the biological efficacy of selected isonicotinic acid hydrazide derivatives, with a focus on their antimicrobial and anticancer properties. While direct comparative studies on a series of 2-Isopropylisonicotinic acid derivatives are limited in the readily available scientific literature, this guide synthesizes data from studies on structurally related isonicotinic acid hydrazides to provide valuable insights for researchers in the field.

Antimicrobial Activity

Isonicotinic acid hydrazides have been extensively investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis and other bacterial and fungal strains. The following table summarizes the in vitro antimicrobial activity of a series of N'-acyl isonicotinic acid hydrazide derivatives.

Compound IDDerivativeTarget OrganismMIC (µg/mL)Reference
INH-1 Isonicotinic acid N'-acetyl-hydrazideM. tuberculosis H37Rv0.2[1]
INH-2 Isonicotinic acid N'-propanoyl-hydrazideM. tuberculosis H37Rv0.4[1]
INH-3 Isonicotinic acid N'-butanoyl-hydrazideM. tuberculosis H37Rv0.8[1]
INH-12 Isonicotinic acid N'-tetradecanoyl-hydrazideM. tuberculosis H37Rv0.1[1]
INH-18 2-PropoxybenzylideneisonicotinohydrazideS. aureus12.5[2]
INH-18 2-PropoxybenzylideneisonicotinohydrazideE. coli25[2]
INH-18 2-PropoxybenzylideneisonicotinohydrazideC. albicans50[2]
INH-19 Mannich base of INH-18S. aureus6.25[2]
INH-19 Mannich base of INH-18E. coli12.5[2]
INH-19 Mannich base of INH-19C. albicans25[2]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Recent studies have explored the potential of isonicotinic acid hydrazide derivatives as anticancer agents. The cytotoxic activity of these compounds has been evaluated against various cancer cell lines. The table below presents the in vitro anticancer activity of selected derivatives.

Compound IDDerivativeCancer Cell LineIC50 (µM)Reference
INH-18 2-PropoxybenzylideneisonicotinohydrazideA549 (Lung adenocarcinoma)15.2[2]
INH-19 Mannich base of INH-18A549 (Lung adenocarcinoma)8.5[2]
INH-T1 Isonicotinic acid 2-(2-hydroxy-8-phenyl...)-hydrazideHT-29 (Colon carcinoma)>100[3]
INH-T3 Isonicotinic acid 2-(2-hydroxy-8-ethyl...)-hydrazideHT-29 (Colon carcinoma)75.3[3]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The final volume in each well is typically 200 µL. The plates are then incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

General Synthesis Workflow for Isonicotinic Acid Hydrazide Derivatives

G General Synthesis Workflow IsonicotinicAcid Isonicotinic Acid Esterification Esterification (e.g., with alcohol, acid catalyst) IsonicotinicAcid->Esterification IsonicotinateEster Isonicotinate Ester Esterification->IsonicotinateEster Hydrazinolysis Hydrazinolysis (e.g., with hydrazine hydrate) IsonicotinateEster->Hydrazinolysis Isoniazid Isonicotinic Acid Hydrazide (Isoniazid) Hydrazinolysis->Isoniazid Condensation Condensation (e.g., with aldehyde/ketone) Isoniazid->Condensation Acylation Acylation (e.g., with acyl chloride) Isoniazid->Acylation HydrazoneDerivative Isonicotinic Acid Hydrazone Derivative Condensation->HydrazoneDerivative MannichReaction Mannich Reaction (e.g., with formaldehyde, amine) HydrazoneDerivative->MannichReaction AcylhydrazideDerivative N'-Acyl Isonicotinic Acid Hydrazide Derivative Acylation->AcylhydrazideDerivative MannichBase Mannich Base Derivative MannichReaction->MannichBase

Caption: Synthetic routes to isonicotinic acid hydrazide derivatives.

Proposed Mechanism of Action for Antimicrobial Activity

G Proposed Antimicrobial Mechanism INH_Derivative Isonicotinic Acid Hydrazide Derivative BacterialCell Bacterial Cell INH_Derivative->BacterialCell Penetration Inhibition Inhibition of Enzyme Activity INH_Derivative->Inhibition Activation & Binding Enzyme Essential Bacterial Enzyme (e.g., InhA in M. tuberculosis) BacterialCell->Enzyme CellWall Disruption of Cell Wall Synthesis Enzyme->CellWall Catalyzes key step Inhibition->Enzyme CellDeath Bacterial Cell Death CellWall->CellDeath

Caption: Inhibition of bacterial growth by isonicotinic acid hydrazides.

General Workflow for In Vitro Anticancer Screening

G Anticancer Screening Workflow Compound Test Compound (Isonicotinic Acid Derivative) Treatment Treatment with Compound Compound->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment Incubation Incubation (48-72h) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT Assay) Incubation->ViabilityAssay DataAnalysis Data Analysis ViabilityAssay->DataAnalysis IC50 Determination of IC50 DataAnalysis->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Workflow for evaluating the anticancer activity of compounds.

References

A Comparative Guide to 2-Isopropylisonicotinic Acid and Other Pyridinecarboxylic Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 2-Isopropylisonicotinic Acid with other Pyridinecarboxylic Acids, Supported by Experimental Data and Protocols.

This guide provides a comprehensive benchmark of this compound against other notable pyridinecarboxylic acids. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their biochemical properties and potential therapeutic applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development.

Introduction to Pyridinecarboxylic Acids

Pyridinecarboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups.[1] This structural motif is a cornerstone in medicinal chemistry, with numerous derivatives approved as drugs for a wide range of diseases, including tuberculosis, cancer, diabetes, and neurological disorders.[2] The three isomers of pyridinecarboxylic acid—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—form the basis for a vast library of pharmacologically active molecules.[2] Their therapeutic potential often stems from their ability to act as enzyme inhibitors.[3]

This guide focuses on this compound, a derivative of isonicotinic acid, and compares its potential activity with its parent compound and other key pyridinecarboxylic acids.

Benchmarking Against Key Pyridinecarboxylic Acids

A direct comparison of the biological activity of this compound is challenging due to the limited availability of public experimental data for this specific compound. However, by examining its close structural analog, iproniazid (the isopropylhydrazide derivative of isonicotinic acid), we can infer its likely mechanism of action and benchmark it against other well-studied pyridinecarboxylic acids. Iproniazid is a known irreversible, non-selective monoamine oxidase (MAO) inhibitor.[4][5] MAO is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[6]

Isoniazid (isonicotinic acid hydrazide), a primary drug for tuberculosis, is also a weak, non-selective MAO inhibitor.[2][7][8][9] This suggests that the isonicotinic acid scaffold itself may contribute to MAO inhibition.

The following table summarizes the available quantitative data for the MAO inhibitory activity of relevant pyridinecarboxylic acid derivatives.

Table 1: Comparative Monoamine Oxidase (MAO) Inhibition Data

CompoundTargetIC50 (µM)Notes
Iproniazid (analog of this compound)MAO-A37Non-selective, irreversible inhibitor.[10]
MAO-B42.5[10]
Isoniazid (Isonicotinic acid derivative)MAO-A/BWeak inhibitorQualitative data suggests weak, non-selective inhibition.[2][7][8][9]
Nicotinic Acid HCA2 Receptor (Ki)0.113Not a MAO inhibitor; acts on a different receptor.[11]
Adipocyte Lipolysis0.200[11]
Picolinic Acid Derivatives Dopamine β-monooxygenase-QSAR studies available, but no direct MAO IC50 data.[12]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Mechanism of Action and Signaling Pathways

Based on the known activity of iproniazid, this compound is predicted to act as a monoamine oxidase inhibitor. MAO enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters in the synaptic cleft.[13] Inhibition of MAO leads to an accumulation of these neurotransmitters, including serotonin, norepinephrine, and dopamine, thereby enhancing their signaling.[6][]

The downstream signaling pathways affected by MAO inhibition are complex and depend on the specific neurotransmitter and its corresponding receptors.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2-Isopropylisonicotinic_acid This compound MAO Monoamine Oxidase (MAO) 2-Isopropylisonicotinic_acid->MAO Inhibits Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Monoamines->MAO Metabolized by Vesicles Synaptic Vesicles Monoamines->Vesicles Uptake Receptors Postsynaptic Receptors (e.g., 5-HT, Adrenergic, Dopamine) Vesicles->Receptors Release of Neurotransmitters G_Protein G-Protein Receptors->G_Protein Activates Effector Effector Enzymes (Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messengers Second Messengers (cAMP, IP3, DAG) Effector->Second_Messengers Generates Kinases Protein Kinases (PKA, PKC) Second_Messengers->Kinases Activate Cellular_Response Cellular Response Kinases->Cellular_Response Phosphorylates targets leading to

Caption: Proposed signaling pathway of this compound via MAO inhibition.

Inhibition of MAO by this compound would lead to an increased concentration of monoamine neurotransmitters in the presynaptic neuron, resulting in greater vesicular storage and release into the synaptic cleft. These neurotransmitters then bind to their respective postsynaptic receptors, activating downstream signaling cascades involving G-proteins, second messengers like cAMP and IP3, and protein kinases such as PKA and PKC.[4] This ultimately leads to a modulation of neuronal activity and downstream physiological effects.

Experimental Protocols

To empirically determine the inhibitory activity of this compound and enable a direct comparison with other pyridinecarboxylic acids, the following experimental protocols are recommended.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method to determine the IC50 value of this compound for both MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound and other pyridinecarboxylic acids for comparison

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • MAO-A selective inhibitor (e.g., clorgyline)

  • MAO-B selective inhibitor (e.g., selegiline)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well microplates (black, for fluorescence)

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.

  • Assay Reaction:

    • In separate wells of the 96-well plate, add the assay buffer.

    • Add the test compounds at various concentrations to the respective wells. Include wells with no inhibitor (positive control) and wells with a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a reference.

    • Add the diluted MAO-A or MAO-B enzyme to the wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the MAO substrate to all wells.

  • Data Acquisition: Immediately measure the fluorescence (e.g., Ex/Em = 320/405 nm for kynuramine) at regular intervals for a set period (e.g., 30 minutes) using a fluorometric plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram:

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of This compound D Dispense buffer, inhibitors, and enzymes into 96-well plate A->D B Dilute MAO-A and MAO-B enzymes B->D C Prepare control inhibitors (Clorgyline, Selegiline) C->D E Pre-incubate at 37°C D->E F Add MAO substrate to initiate reaction E->F G Measure fluorescence kinetically F->G H Calculate reaction rates G->H I Plot dose-response curve H->I J Determine IC50 value I->J

References

A Comparative Guide to Isonicotinic Acid Derivatives: In Vitro vs. In Vivo Studies of Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble: While the specific compound 2-Isopropylisonicotinic acid lacks substantial published research, this guide provides a comprehensive comparative analysis of its parent compound, isonicotinic acid, through its most prominent and well-studied derivative, Isoniazid (INH) . Isoniazid remains a cornerstone of tuberculosis therapy, and a thorough understanding of its performance in both laboratory and living systems is critical for ongoing research and development in the field of antimycobacterials. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to offer a valuable resource for the scientific community.

Section 1: In Vitro vs. In Vivo Efficacy of Isoniazid

Isoniazid exhibits potent bactericidal activity against Mycobacterium tuberculosis in laboratory settings (in vitro), which translates to effective bacterial clearance in living organisms (in vivo). However, the efficacy can be influenced by the metabolic state of the bacteria and the host environment.

Table 1: Comparison of In Vitro and In Vivo Antitubercular Efficacy of Isoniazid

ParameterIn VitroIn Vivo (Mouse Model)Key Considerations
Target Organism Mycobacterium tuberculosis (e.g., H37Rv strain)Mycobacterium tuberculosis infection in mice (e.g., BALB/c, C57BL/6)Strain variations can influence susceptibility.
Efficacy Metric Minimum Inhibitory Concentration (MIC)Reduction in Colony Forming Units (CFU) in lungs/spleenMIC is a measure of potency; CFU reduction reflects bactericidal activity in a complex biological system.
Typical Values 0.02 - 0.06 µg/mL for susceptible strains[1]~1.0 - 3.0 log10 CFU reduction in lungs after several weeks of treatment[2][3]Efficacy in vivo is dose-dependent and influenced by host immune response.
Activity against non-replicating bacilli Minimal activityLimited efficacy against persistent or latent bacteriaThe metabolic state of the bacteria is a crucial determinant of Isoniazid's effectiveness.

Section 2: Pharmacokinetics of Isoniazid: A Tale of Two Environments

The absorption, distribution, metabolism, and excretion (ADME) of Isoniazid differ significantly between controlled in vitro systems and complex in vivo models. A key factor in its metabolism is the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme, leading to "fast" and "slow" acetylator phenotypes in the human population.

Table 2: Comparative Pharmacokinetic Parameters of Isoniazid

ParameterIn Vitro (Simulated)In Vivo (Mouse)In Vivo (Human)
Absorption Not applicableRapid oral absorptionRapid oral absorption
Metabolism Primarily hepatic N-acetylation to N-acetylisoniazidHepatic N-acetylationHepatic N-acetylation (NAT2 polymorphism significant)
Peak Plasma Concentration (Cmax) Not applicable~2.4 µg/mL (intravenous)[4]3-5 µg/mL (therapeutic range)[5]
Time to Peak (Tmax) Not applicable~0.25 - 0.5 h (oral)[2]~1 h[5]
Elimination Half-life (t1/2) Not applicable~0.4 - 1.6 h[2]Fast acetylators: ~1 h; Slow acetylators: 2-5 h[6]
Area Under the Curve (AUC) Not applicableVaries with dose and administration routeSignificantly different between fast and slow acetylators

Section 3: Toxicity Profile: From Cell Lines to Whole Organisms

Isoniazid's clinical utility is limited by its potential for hepatotoxicity. In vitro studies using liver cell lines help to elucidate the mechanisms of this toxicity, which are then observed and characterized in animal models and human patients.

Table 3: In Vitro and In Vivo Toxicity of Isoniazid

ParameterIn Vitro (e.g., HepG2 cells)In Vivo (Animal Models & Humans)
Primary Toxicity Cytotoxicity, induction of apoptosis and oxidative stress[7]Hepatotoxicity (elevated liver enzymes, potential for severe liver injury)[8]
Mechanism Mitochondrial dysfunction, generation of reactive oxygen species (ROS)Formation of toxic metabolites (e.g., hydrazine) from acetylhydrazine
Observed Effects Decreased cell viability, DNA fragmentation, caspase activation[9]Inflammation and necrosis of liver tissue, peripheral neuropathy (due to vitamin B6 deficiency)
Quantitative Measure IC50 values vary depending on the cell line and exposure time.Incidence of hepatotoxicity is higher in slow acetylators.

Section 4: Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are summaries of key experimental protocols for evaluating Isoniazid.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a common method for determining the MIC of antitubercular agents.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Drug Dilution: Isoniazid is serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The plate is incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[10]

In Vitro Cytotoxicity: MTT Assay

The MTT assay assesses cell viability by measuring the metabolic activity of cells.

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a 96-well plate.

  • Compound Exposure: Cells are treated with various concentrations of Isoniazid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.[11]

In Vivo Efficacy: Mouse Model of Tuberculosis

The murine model is the most common animal model for preclinical testing of anti-TB drugs.

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.[12][13]

  • Treatment: After a pre-determined period to allow the infection to establish (typically 2-4 weeks), mice are treated with Isoniazid, usually administered daily by oral gavage.

  • Monitoring: The health of the mice is monitored throughout the experiment.

  • Endpoint Analysis: At various time points, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. After incubation for 3-4 weeks, the number of colony-forming units (CFU) is counted to determine the bacterial load. A reduction in CFU compared to untreated control mice indicates drug efficacy.[2][12]

In Vivo Pharmacokinetics in Mice
  • Drug Administration: A single dose of Isoniazid is administered to mice, typically via oral gavage or intravenous injection.[2]

  • Blood Sampling: At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours), blood samples are collected via methods such as retro-orbital sinus puncture or tail vein sampling.[2]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Drug Quantification: The concentration of Isoniazid in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[2][14]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC.

Section 5: Visualizing the Mechanism of Action and Experimental Workflows

Signaling Pathway: Isoniazid's Mechanism of Action

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form of Isoniazid then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Isoniazid_Mechanism cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Enters cell Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH Activation INH_NAD_adduct INH-NAD Adduct Activated_INH->INH_NAD_adduct NAD NAD+ NAD->INH_NAD_adduct InhA InhA (Enoyl-ACP reductase) INH_NAD_adduct->InhA Inhibition Mycolic_Acids Mycolic Acid Synthesis InhA->Mycolic_Acids Catalyzes FASII Fatty Acid Synthase II (FAS-II) System FASII->InhA Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall Essential for Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Mechanism of action of Isoniazid against M. tuberculosis.

Experimental Workflow: In Vivo Efficacy Testing

The following diagram outlines the typical workflow for assessing the in vivo efficacy of an anti-tuberculosis drug candidate using a mouse model.

InVivo_Workflow cluster_workflow In Vivo Efficacy Workflow Infection Aerosol Infection of Mice with M. tuberculosis Incubation Establishment of Infection (2-4 weeks) Infection->Incubation Treatment Drug Administration (e.g., daily oral gavage) Incubation->Treatment Monitoring Monitoring of Animal Health (Weight, Clinical Signs) Treatment->Monitoring Euthanasia Euthanasia at Pre-determined Timepoints Monitoring->Euthanasia Organ_Harvest Harvest Lungs and Spleens Euthanasia->Organ_Harvest Homogenization Organ Homogenization Organ_Harvest->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation_Plates Incubation of Plates (3-4 weeks) Plating->Incubation_Plates CFU_Count Colony Forming Unit (CFU) Enumeration and Analysis Incubation_Plates->CFU_Count

Caption: Standard workflow for in vivo efficacy testing in a mouse model.

References

Cross-Validation of Analytical Methods for 2-Isopropylisonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Isopropylisonicotinic acid, a key chemical entity, is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The cross-validation of analytical methods is a fundamental process to demonstrate that different analytical techniques are suitable for their intended purpose and yield comparable, reliable results. This guide provides a comprehensive comparison of two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific cross-validation data for this compound is not extensively published, this document synthesizes established analytical methodologies for structurally similar compounds, such as isonicotinic acid, to present a representative cross-validation framework.[1][2] The principles for such validation are well-established within international guidelines, such as those from the International Council for Harmonisation (ICH).[3][4]

Comparative Performance Data

The choice of an analytical method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the anticipated performance parameters for the analysis of this compound using HPLC-UV and LC-MS/MS.

Parameter HPLC-UV LC-MS/MS
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~2 ppb[2]< 1 ppb[5]
Limit of Quantification (LOQ) ~6 ppb< 3 ppb
Specificity Good, potential for interference from co-eluting impuritiesExcellent, based on mass-to-charge ratio
Robustness GoodGood
Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible analytical science. Below are representative methodologies for the quantification of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of organic acids in pharmaceutical samples.[2]

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector.[3]

Chromatographic Conditions:

  • Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.05% sulfuric acid in water (e.g., 10:90 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 200 nm.[2]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a final concentration within the linear range of the method.[2]

Validation Parameters:

  • The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and specificity, making it suitable for the analysis of trace levels of this compound and its impurities.[6]

Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from potential impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound would need to be determined.

  • Source Parameters: Optimized for the specific instrument and compound.

Sample Preparation:

  • Samples should be dissolved in the initial mobile phase composition.

Cross-Validation Workflow

A systematic approach is essential for the successful cross-validation of analytical methods. The following diagram illustrates the general workflow.[3]

Cross-Validation Workflow for Analytical Methods cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation cluster_3 Conclusion A Develop & Validate Method A (e.g., HPLC-UV) C Analyze the same set of samples by both Method A and Method B A->C B Develop & Validate Method B (e.g., LC-MS/MS) B->C D Compare results for: - Accuracy - Precision - Linearity - Specificity C->D E Statistical Analysis (e.g., t-test, F-test) D->E F Determine if methods are equivalent and can be used interchangeably E->F

Caption: A typical workflow for the cross-validation of two analytical methods.

This guide provides a framework for the cross-validation of analytical methods for this compound. The successful implementation of these methods and adherence to a rigorous cross-validation protocol will ensure the generation of high-quality, reliable, and comparable analytical data essential for drug development and quality control.

References

Navigating the Synthesis of 2-Isopropylisonicotinic Acid: A Guide to Plausible Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a foundational step. However, the path to obtaining a target molecule is not always clearly defined in existing literature. A thorough review of established chemical databases and scholarly articles reveals a notable absence of well-documented, reproducible methods for the synthesis of 2-isopropylisonicotinic acid. This guide, therefore, shifts from a direct comparison of established protocols to an exploration of plausible synthetic strategies, offering a valuable starting point for researchers venturing into the synthesis of this compound.

While quantitative data on yield, purity, and reproducibility for the synthesis of this compound are not available due to the lack of published methods, we can extrapolate potential synthetic pathways from known reactions on pyridine and its derivatives. The following sections outline three conceivable approaches, complete with theoretical experimental protocols and logical workflow diagrams.

Proposed Synthetic Routes

Three potential strategies for the synthesis of this compound are presented below. These are based on common organic chemistry transformations and literature precedents for similar molecules.

  • Direct Alkylation of a Pre-functionalized Pyridine Ring: This approach involves the introduction of the isopropyl group onto a pyridine ring that already contains a precursor to the carboxylic acid group.

  • Oxidation of a Precursor Molecule: This strategy starts with a pyridine ring already bearing the 2-isopropyl substituent and a group at the 4-position that can be oxidized to a carboxylic acid.

  • Construction of the Pyridine Ring: This method involves building the substituted pyridine ring from acyclic precursors.

Method 1: Grignard Reaction with a 2-Halopyridine-4-carboxylate

This method proposes the synthesis of this compound starting from a commercially available or readily synthesized 2-halopyridine derivative. The key step is a Grignard reaction to introduce the isopropyl group.

Experimental Protocol:
  • Preparation of Isopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Add a small amount of 2-bromopropane to initiate the reaction. Once the reaction begins, add the remaining 2-bromopropane (1.1 equivalents) dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Dissolve methyl 2-chloropyridine-4-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add it dropwise to the Grignard reagent. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Ester Hydrolysis: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-isopropylisonicotinate.

  • Hydrolysis: To the crude ester, add a solution of sodium hydroxide (2.0 equivalents) in a mixture of water and methanol. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Purification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Acidify the aqueous solution to pH 3-4 with hydrochloric acid, leading to the precipitation of this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Logical Workflow:

start Methyl 2-chloropyridine-4-carboxylate reaction Grignard Reaction start->reaction grignard Isopropylmagnesium Bromide (Grignard Reagent) grignard->reaction ester Methyl 2-isopropylisonicotinate reaction->ester hydrolysis Hydrolysis (NaOH) ester->hydrolysis product This compound hydrolysis->product

Figure 1. Workflow for the Grignard reaction approach.

Method 2: Oxidation of 2-Isopropyl-4-methylpyridine

This approach begins with a pyridine ring already substituted with the desired isopropyl group at the 2-position and a methyl group at the 4-position, which can then be selectively oxidized to the carboxylic acid.

Experimental Protocol:
  • Oxidation: To a solution of 2-isopropyl-4-methylpyridine (1.0 equivalent) in a suitable solvent such as water or sulfuric acid, add a strong oxidizing agent like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) in portions. Heat the reaction mixture to reflux and maintain the temperature for several hours.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the purple color of KMnO₄, if used), cool the mixture to room temperature. If using KMnO₄, filter off the manganese dioxide (MnO₂) precipitate.

  • Isolation and Purification: Adjust the pH of the filtrate to the isoelectric point of this compound (around pH 3-4) using a suitable acid (e.g., hydrochloric acid). The product should precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Logical Workflow:

start 2-Isopropyl-4-methylpyridine oxidation Oxidation start->oxidation oxidant Oxidizing Agent (e.g., KMnO₄) oxidant->oxidation workup Work-up & pH Adjustment oxidation->workup product This compound workup->product

Figure 2. Workflow for the oxidation approach.

Method 3: Pyridine Ring Synthesis via Krohnke Reaction

This method involves the construction of the pyridine ring itself from acyclic precursors, incorporating the desired substituents in the process. The Krohnke pyridine synthesis is a versatile method for this purpose.

Experimental Protocol:
  • Synthesis of the Pyridinium Salt: React 2-bromoisobutyrophenone (or a similar α-haloketone) with pyridine to form the corresponding N-phenacylpyridinium bromide.

  • Krohnke Reaction: In a suitable solvent like acetic acid, react the N-phenacylpyridinium bromide (1.0 equivalent) with an α,β-unsaturated carbonyl compound that will provide the C4 and C5 atoms of the pyridine ring (e.g., crotonaldehyde) in the presence of ammonium acetate (a source of nitrogen).

  • Aromatization and Functional Group Transformation: The initial product of the Krohnke reaction will be a dihydropyridine derivative, which will likely aromatize under the reaction conditions or upon work-up. The substituent at the 4-position will depend on the chosen α,β-unsaturated carbonyl compound and may require further chemical transformation (e.g., oxidation of an aldehyde or methyl group) to yield the carboxylic acid.

  • Purification: The final product would be isolated and purified using standard techniques such as column chromatography and recrystallization.

Logical Workflow:

cluster_0 Precursor Synthesis cluster_1 Ring Formation cluster_2 Final Steps ketone α-Haloketone pyridinium N-Acylpyridinium Salt ketone->pyridinium pyridine Pyridine pyridine->pyridinium krohnke Krohnke Reaction pyridinium->krohnke unsat_carbonyl α,β-Unsaturated Carbonyl unsat_carbonyl->krohnke nh4oac Ammonium Acetate nh4oac->krohnke dihydropyridine Dihydropyridine Intermediate krohnke->dihydropyridine aromatization Aromatization dihydropyridine->aromatization pyridine_intermediate Substituted Pyridine aromatization->pyridine_intermediate oxidation Oxidation of C4-substituent pyridine_intermediate->oxidation product This compound oxidation->product

Figure 3. Workflow for the Krohnke pyridine synthesis approach.

Conclusion

The synthesis of this compound presents a challenge due to the lack of established and optimized protocols in the scientific literature. The methods proposed in this guide are based on well-established synthetic transformations and offer rational starting points for researchers. It is important to note that each of these routes would require significant experimental optimization to achieve reasonable yields and purity. Factors such as reaction conditions (temperature, solvent, reaction time), choice of reagents, and purification techniques would need to be carefully investigated. This guide is intended to serve as a foundational resource for the development of a reliable and reproducible synthesis of this compound, a compound of potential interest in medicinal chemistry and drug discovery.

Comparative Catalytic Activity of 2-Isopropylisonicotinic Acid Metal Complexes: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable gap in experimental data directly comparing the catalytic activities of various metal complexes derived from 2-isopropylisonicotinic acid. While research into the catalytic applications of metal complexes with substituted pyridine-based ligands is an active field, specific studies focusing on the influence of the 2-isopropyl substituent on the catalytic performance in key organic transformations are not readily found.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparative study by outlining the expected catalytic relevance of these complexes, detailing general experimental protocols for their synthesis and catalytic evaluation, and proposing a logical workflow for future research.

Theoretical Framework and Potential Catalytic Applications

Metal complexes of substituted isonicotinic acids are known to exhibit catalytic activity in a range of organic reactions, primarily due to the ability of the pyridine nitrogen and the carboxylate oxygen to coordinate with a variety of transition metals. The introduction of a bulky isopropyl group at the 2-position of the isonicotinic acid backbone is anticipated to exert significant steric and electronic effects on the resulting metal complexes. These effects can influence the metal center's coordination geometry, electronic properties, and ultimately, its catalytic performance.

Potential areas of catalytic application for this compound metal complexes include:

  • Oxidation Reactions: As catalysts for the oxidation of alcohols, alkenes, and other organic substrates. The steric hindrance provided by the isopropyl group could enhance selectivity by controlling substrate access to the metal's active site.

  • Hydrogenation Reactions: In the catalytic hydrogenation of unsaturated compounds. The electronic properties of the ligand, modulated by the electron-donating isopropyl group, could influence the reactivity of the metal hydride species involved in the catalytic cycle.

  • Cross-Coupling Reactions: For the formation of carbon-carbon and carbon-heteroatom bonds, where the ligand can stabilize the active metal catalyst and influence its reactivity and selectivity.

Proposed Experimental Workflow for Comparative Analysis

To address the current knowledge gap, a systematic investigation into the catalytic activity of this compound metal complexes is required. The following workflow outlines a potential research plan:

experimental_workflow cluster_synthesis Complex Synthesis & Characterization cluster_catalysis Catalytic Activity Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of this compound Metal Complexes (e.g., with Cu, Co, Ni, Ru, Pd) characterization Spectroscopic & Structural Characterization (FT-IR, NMR, UV-Vis, X-ray Crystallography) synthesis->characterization oxidation Oxidation Reactions (e.g., Alcohol Oxidation) characterization->oxidation hydrogenation Hydrogenation Reactions (e.g., Olefin Hydrogenation) characterization->hydrogenation coupling Cross-Coupling Reactions (e.g., Suzuki Coupling) characterization->coupling quantification Quantitative Analysis (Yield, TON, TOF) oxidation->quantification hydrogenation->quantification coupling->quantification comparison Comparative Analysis of Catalytic Performance quantification->comparison mechanistic Mechanistic Studies comparison->mechanistic

Caption: Proposed experimental workflow for the synthesis, characterization, and comparative catalytic evaluation of this compound metal complexes.

General Experimental Protocols

While specific protocols for this compound complexes are not available, the following general methodologies, adapted from studies on related pyridine-based ligands, can serve as a starting point.

Synthesis of this compound Metal Complexes (General Procedure)

A solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is treated with a solution of the corresponding metal salt (e.g., acetate, chloride, or nitrate) in a stoichiometric ratio. The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The resulting solid complex is then isolated by filtration, washed with the solvent, and dried under vacuum.

Catalytic Oxidation of Benzyl Alcohol (General Procedure)

In a typical experiment, a mixture of the metal complex (catalyst), benzyl alcohol (substrate), an oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide), and a suitable solvent (e.g., acetonitrile or dichloromethane) is stirred at a specific temperature for a set period. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, and the product (benzaldehyde) is isolated and characterized. The catalytic performance is evaluated based on the conversion of the substrate and the selectivity for the desired product.

Data Presentation for Future Comparative Studies

To facilitate a clear and objective comparison of catalytic activities, all quantitative data should be summarized in structured tables. The following tables provide templates for organizing experimental results from future studies.

Table 1: Comparison of Catalytic Activity in the Oxidation of Benzyl Alcohol

Metal ComplexCatalyst Loading (mol%)OxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
[Cu(2-iPr-ina)₂]
[Co(2-iPr-ina)₂]
[Ni(2-iPr-ina)₂]
[Ru(2-iPr-ina)₂(PPh₃)₂]

2-iPr-ina = 2-isopropylisonicotinate

Table 2: Comparison of Catalytic Activity in the Hydrogenation of Styrene

Metal ComplexCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
[Pd(2-iPr-ina)₂]
[Ru(2-iPr-ina)₂(PPh₃)₂]
[Rh(2-iPr-ina)(cod)]

2-iPr-ina = 2-isopropylisonicotinate; cod = 1,5-cyclooctadiene

Conclusion

The field of catalysis would greatly benefit from a focused investigation into the catalytic properties of this compound metal complexes. The steric and electronic influence of the 2-isopropyl group presents an intriguing avenue for the development of novel catalysts with potentially enhanced activity and selectivity. The experimental framework and data presentation guidelines provided herein are intended to encourage and facilitate such research, ultimately leading to a deeper understanding of structure-activity relationships in this class of coordination compounds and enabling their application in academic and industrial settings.

Head-to-head comparison of different 2-Isopropylisonicotinic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a critical endeavor. 2-Isopropylisonicotinic acid, a substituted pyridine carboxylic acid, represents a valuable building block in medicinal chemistry. This guide provides a head-to-head comparison of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.

Route 1: Grignard Reaction followed by C4-Carboxylation

This approach involves the initial synthesis of the substituted pyridine core, followed by the introduction of the carboxylic acid functionality at the 4-position.

Step 1: Synthesis of 2-Isopropylpyridine

The first step is the formation of 2-isopropylpyridine through a Grignard reaction between 2-bromopyridine and isopropylmagnesium bromide. This is a well-established method for C-C bond formation on the pyridine ring.

Step 2: C4-Selective Carboxylation of 2-Isopropylpyridine

The second step involves the regioselective carboxylation of 2-isopropylpyridine at the C4 position. A modern approach to this transformation utilizes a copper-catalyzed reaction with carbon dioxide after activation of the pyridine ring.[1]

Route 2: Cross-Coupling of a Pre-functionalized Pyridine Ring

This alternative strategy begins with a pyridine ring already bearing the carboxylic acid (or a precursor) and a leaving group at the 2-position, followed by a cross-coupling reaction to introduce the isopropyl group.

Step 1: Preparation of a 2-Halo-isonicotinic Acid Derivative

A key starting material for this route is a 2-halo-isonicotinic acid derivative. For instance, 2-bromoisonicotinic acid can be synthesized or its methyl ester is commercially available.[2][3][4] Esterification of the carboxylic acid is often necessary to prevent interference with the subsequent cross-coupling reaction.[5]

Step 2: Kumada or Negishi Cross-Coupling

The isopropyl group is then introduced via a palladium- or nickel-catalyzed cross-coupling reaction. The Kumada coupling utilizes an isopropyl Grignard reagent, while the Negishi coupling employs an isopropylzinc reagent.[6][7][8]

Step 3: Hydrolysis

The final step in this route is the hydrolysis of the ester to yield the desired this compound.

Data Presentation

ParameterRoute 1Route 2
Starting Materials 2-Bromopyridine, Isopropylmagnesium bromide, CO₂Methyl 2-bromoisonicotinate, Isopropylmagnesium chloride (for Kumada) or Isopropylzinc bromide (for Negishi)
Key Reactions Grignard Reaction, C4-CarboxylationEsterification (if starting from acid), Kumada or Negishi Coupling, Hydrolysis
Number of Steps 22-3 (depending on starting material)
Reagents & Catalysts Mg, CuCl, TMEDA, ZnEt₂, PPh₃, Tf₂OPd or Ni catalyst (e.g., Pd(PPh₃)₄), Base, Acid/Base for hydrolysis
Reaction Conditions Grignard: Anhydrous conditions; Carboxylation: Mild, room temperatureCross-coupling: Inert atmosphere, elevated temperatures; Hydrolysis: Acidic or basic conditions
Reported Yields Yields for individual steps can be high, but overall yield depends on the efficiency of both reactions.Cross-coupling reactions on pyridine systems can have variable yields.
Purification Column chromatography may be required for both steps.Column chromatography for the coupling product and recrystallization for the final acid.

Experimental Protocols

Route 1: Experimental Protocol

Step 1: Synthesis of 2-Isopropylpyridine

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.2 equivalents). Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium. In the dropping funnel, place a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF. Add a small portion of the 2-bromopyridine solution to initiate the Grignard formation, which is indicated by a gentle reflux. Once initiated, add the remaining 2-bromopyridine solution dropwise. After the addition is complete, add a solution of isopropyl bromide (1.1 equivalents) in anhydrous THF dropwise at a rate to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation.

Step 2: C4-Selective Carboxylation of 2-Isopropylpyridine

In a glovebox, to an oven-dried vial, add CuCl (5 mol%), N,N,N',N'-tetramethylethylenediamine (TMEDA) (10 mol%), and 2-isopropylpyridine (1.0 equivalent). Add anhydrous dimethylacetamide (DMA) and stir the mixture. Add triphenylphosphine (1.1 equivalents) and triflic anhydride (1.0 equivalent) and stir for 30 minutes. Introduce a CO₂ atmosphere (balloon). Add a solution of ZnEt₂ (2.0 equivalents) in hexanes dropwise and stir the reaction mixture at room temperature for 12 hours. Quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9][1]

Route 2: Experimental Protocol

Step 1: Esterification of 2-Bromoisonicotinic Acid (if necessary)

To a stirred solution of 2-bromoisonicotinic acid (1.0 equivalent) in methanol (10 volumes), add thionyl chloride (2.0 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-bromoisonicotinate.[5]

Step 2: Kumada Coupling of Methyl 2-Bromoisonicotinate

To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (5 mol%) and methyl 2-bromoisonicotinate (1.0 equivalent) in anhydrous THF. To this solution, add a solution of isopropylmagnesium chloride (1.5 equivalents) in THF dropwise at room temperature. Heat the reaction mixture to reflux for 12 hours. Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of Methyl 2-Isopropylisonicotinate

To a solution of methyl 2-isopropylisonicotinate (1.0 equivalent) in a mixture of THF and water (2:1), add lithium hydroxide (2.0 equivalents). Stir the mixture at room temperature for 4 hours. Acidify the reaction mixture to pH 3-4 with 1 M HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Mandatory Visualization

Synthesis_Routes cluster_route1 Route 1 cluster_route2 Route 2 R1_Start 2-Bromopyridine R1_Mid 2-Isopropylpyridine R1_Start->R1_Mid Isopropyl-MgBr Grignard Reaction R1_End This compound R1_Mid->R1_End 1. PPh₃, Tf₂O 2. CO₂, CuCl, TMEDA, ZnEt₂ C4-Carboxylation R2_Start 2-Bromoisonicotinic Acid R2_Mid1 Methyl 2-bromoisonicotinate R2_Start->R2_Mid1 MeOH, SOCl₂ Esterification R2_Mid2 Methyl 2-isopropylisonicotinate R2_Mid1->R2_Mid2 Isopropyl-MgCl, Pd(PPh₃)₄ Kumada Coupling R2_End This compound R2_Mid2->R2_End LiOH, H₂O/THF Hydrolysis

Caption: Comparative flowchart of two synthetic routes to this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is conceptually straightforward, building the carbon skeleton first and then introducing the carboxylic acid. The success of this route hinges on the efficiency and regioselectivity of the C4-carboxylation step on the substituted pyridine.

  • Route 2 utilizes well-established cross-coupling and functional group manipulation reactions. The availability of the starting 2-halo-isonicotinic acid derivative and the yield of the cross-coupling reaction are the critical factors for this route.

The choice between these routes will depend on factors such as the availability and cost of starting materials, the specific experimental capabilities of the laboratory, and the desired scale of the synthesis. The provided experimental protocols and comparative data serve as a foundation for researchers to make an informed decision and to optimize the synthesis of this valuable molecule.

References

A Comparative Guide to the Purity Analysis of Synthesized 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the development pipeline. This guide provides an objective comparison of common analytical techniques for the purity assessment of 2-Isopropylisonicotinic acid, a key intermediate in various pharmaceutical syntheses.[1] The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with supporting experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following table summarizes the typical quantitative performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of a small organic molecule like this compound. It is important to note that while the HPLC data is based on methods for the closely related isonicotinic acid, the GC-MS and qNMR data are representative of these techniques for similar organic compounds, as specific validated methods for this compound are not widely published.

ParameterHPLC-UVGC-MSQuantitative ¹H-NMR
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass.Signal intensity is directly proportional to the number of nuclei.[2][3]
Primary Use Quantitation of the main component and non-volatile impurities.Identification and quantitation of volatile and semi-volatile impurities.[4]Absolute quantitation of the main component and structural elucidation of impurities.
Limit of Detection (LOD) ~2 ppb (for isonicotinic acid)[5]0.055 to 0.102 ppm (for potential genotoxic impurities)[6]Dependent on the number of scans and magnetic field strength.
Limit of Quantitation (LOQ) ~0.09 µg/mL (for a pyridine derivative)[7]0.185 to 0.340 ppm (for potential genotoxic impurities)[6]Typically higher than chromatographic methods.
Linearity (R²) >0.999[8]>0.99>0.999
Precision (%RSD) <2%[8]<15%<1%[2]
Accuracy (% Recovery) 98-102%80-120%99-101%
Sample Derivatization Not typically required.May be required for non-volatile impurities.Not required.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from a validated protocol for the analysis of isonicotinic acid and other pyridine derivatives.[5][8][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (60:40, v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 220 nm.[8]

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of synthesized this compound in the mobile phase to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol is a general method for the identification of volatile and semi-volatile impurities.[4]

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation: Dissolve a sample of this compound in a suitable solvent like methanol or dichloromethane to a concentration of 1 mg/mL. For analysis of trace impurities, a more concentrated sample may be used.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed by creating a calibration curve with certified reference standards of the identified impurities.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Assessment

qNMR is a primary ratio method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.[3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the internal standard.

  • NMR Parameters:

    • A 90° pulse angle.

    • A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis:

    • Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.

    • The purity of the this compound is calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and subsequent purity analysis of a chemical compound, and the logical relationship between different analytical outcomes.

Caption: General workflow from synthesis to purity analysis.

Purity Result Purity Result Meets Specification Meets Specification Purity Result->Meets Specification Purity > 99% Fails Specification Fails Specification Purity Result->Fails Specification Purity < 99% Release for Further Use Release for Further Use Meets Specification->Release for Further Use Identify Impurities Identify Impurities Fails Specification->Identify Impurities Re-purification Re-purification Identify Impurities->Re-purification Re-purification->Purity Result

Caption: Logical workflow for purity assessment and decision making.

References

Confirming the identity of 2-Isopropylisonicotinic acid via COA and datasheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison to aid in the confirmation of the identity of 2-Isopropylisonicotinic acid. By examining its physicochemical properties alongside those of relevant alternatives and outlining key experimental protocols, this document serves as a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties: A Comparative Analysis

A crucial first step in confirming the identity of a chemical compound is to compare its measured physical and chemical properties with established reference values. This section provides a comparative summary of the key properties of this compound, along with two common structural analogs, Isonicotinic acid and Nicotinic acid.

PropertyThis compoundIsonicotinic AcidNicotinic Acid
CAS Number 191535-55-455-22-159-67-6
Molecular Formula C₉H₁₁NO₂C₆H₅NO₂C₆H₅NO₂
Molecular Weight 165.19 g/mol 123.11 g/mol 123.11 g/mol
Purity ≥95%≥98%≥98%

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification of a molecule. The following sections detail the expected spectral characteristics of this compound and provide a basis for comparison with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. For this compound, the following characteristic shifts are expected:

  • ¹H NMR: The spectrum should exhibit signals corresponding to the aromatic protons on the pyridine ring, a septet for the methine proton of the isopropyl group, and a doublet for the methyl protons of the isopropyl group. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show distinct peaks for the carboxylic acid carbon, the carbons of the pyridine ring, and the methine and methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid, which will be a broad band.

  • C=O stretch of the carboxylic acid.

  • C=C and C=N stretches of the pyridine ring.

  • C-H stretches of the isopropyl group and the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of this compound should show a molecular ion peak corresponding to its molecular weight. Analysis of the fragmentation pattern can further confirm the structure.

Experimental Protocols

To acquire the necessary data for identity confirmation, the following standard experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values. Compare the obtained data with predicted values and data from reference compounds if available.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in this compound.

Mass Spectrometry
  • Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer.

  • Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for the confirmation of the identity of this compound.

start Start: Obtain Sample of this compound phys_chem Measure Physicochemical Properties (e.g., Melting Point, Solubility) start->phys_chem nmr Acquire NMR Spectra (¹H, ¹³C) start->nmr ir Acquire IR Spectrum start->ir ms Acquire Mass Spectrum start->ms compare_phys_chem Compare with Reference Data phys_chem->compare_phys_chem compare_nmr Analyze and Compare NMR Data nmr->compare_nmr compare_ir Analyze and Compare IR Data ir->compare_ir compare_ms Analyze and Compare MS Data ms->compare_ms compare_phys_chem->compare_nmr compare_nmr->compare_ir compare_ir->compare_ms identity_confirmed Identity Confirmed compare_ms->identity_confirmed All Data Consistent identity_not_confirmed Identity Not Confirmed (Further Investigation Required) compare_ms->identity_not_confirmed Inconsistent Data

Caption: Workflow for the confirmation of this compound identity.

Comparative Biological Context

Isonicotinic acid and its derivatives have been extensively studied for their biological activities, most notably as antitubercular agents. While specific comparative performance data for this compound is not widely available in the public domain, its structural similarity to isonicotinic acid suggests potential for related biological activities. Further research and comparative studies are necessary to fully elucidate its pharmacological profile relative to other isonicotinic acid derivatives.

The following diagram illustrates the general signaling pathway for Isoniazid, a well-known derivative of isonicotinic acid, to provide context for the potential mechanism of action of related compounds.

Isoniazid Isoniazid (Prodrug) KatG KatG (Mycobacterial Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall Leads to

Caption: Simplified mechanism of action for the isonicotinic acid derivative, Isoniazid.

Safety Operating Guide

Navigating the Safe Disposal of 2-Isopropylisonicotinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential procedural steps and safety information for the proper disposal of 2-Isopropylisonicotinic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is informed by data from structurally similar compounds, such as isonicotinic acid and isopropyl alcohol, to establish a robust and safety-conscious disposal plan.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard profiles of related compounds, this substance should be treated as potentially causing skin irritation, serious eye irritation, and possible respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[2]

  • Face Protection: A face shield may be necessary for splash hazards.[2]

  • Respiratory Protection: If ventilation is inadequate or dust/vapors are generated, use a suitable respirator.[3]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.

Hazard Profile and Safety Data Summary

To ensure safe handling and disposal, it is crucial to be aware of the potential hazards. The following table summarizes the likely hazards based on data for structurally related compounds.

PropertyLikely CharacteristicSource (Based on Related Compounds)
Physical State Solid (powder)[1]
Primary Hazards Causes skin irritation.[1]Causes serious eye irritation.[1][4]May cause respiratory irritation.[1]Flammable liquid and vapor (for related isopropyl compounds).[4][1][4]
Primary Routes of Exposure Inhalation, Skin contact, Eye contact[2]
Incompatible Materials Strong oxidizing agents, Acids, Halogens, Acid anhydrides.[3][3]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[5]

GHS Hazard and Precautionary Statements (Based on Related Compounds):

Statement TypeCodeDescription
Hazard Statements H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1][4]
H335May cause respiratory irritation.[1]
H225 / H226Highly flammable liquid and vapor / Flammable liquid and vapor.[4]
Precautionary Statements P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P273Avoid release to the environment.
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P501Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, regional, national, and international regulations. The following protocol provides a general framework for its safe disposal as chemical waste.

Experimental Protocol: Chemical Waste Disposal

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and leak-proof container.[6] The container should be made of a compatible material (e.g., High-Density Polyethylene - HDPE for acidic waste).[7]

    • Do not mix with incompatible wastes such as strong oxidizing agents.[3][7]

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Irritant, Flammable if in solution).[6]

  • Container Management:

    • Keep the waste container tightly closed except when adding waste.[2][6]

    • Store the container in a designated, well-ventilated secondary containment area, away from heat and ignition sources.[2][4]

  • Disposal of Empty Containers:

    • Thoroughly empty the original container.[6]

    • Triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[8]

    • Collect the first rinse as hazardous waste. For highly toxic substances, the first three rinses must be collected as hazardous waste.[6]

    • After thorough rinsing and drying, deface or remove the original label to prevent misuse.[8] The clean container can then be disposed of according to your institution's guidelines for non-hazardous waste.[8]

  • Requesting Waste Pickup:

    • Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

    • Do not dispose of this compound down the drain or in regular trash.[6]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Proper Disposal Workflow for this compound start Start: Have 2-Isopropylisonicotinic Acid Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handle_empty Handle Empty Container start->handle_empty collect_waste Collect Waste in a Labeled, Leak-Proof Container ppe->collect_waste check_compatibility Ensure Compatibility of Co-disposed Chemicals collect_waste->check_compatibility separate_waste Segregate from Incompatible Waste check_compatibility->separate_waste Not Compatible store_waste Store Container in a Designated Secondary Containment Area check_compatibility->store_waste Compatible separate_waste->collect_waste container_full Is Container Full? store_waste->container_full container_full->ppe No, Add More Waste request_pickup Request Waste Pickup from EHS container_full->request_pickup Yes end End: Proper Disposal request_pickup->end triple_rinse Triple-Rinse Container handle_empty->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container as Non-Hazardous Waste collect_rinsate->dispose_container

Caption: Workflow for the proper disposal of this compound.

This guide provides a framework for the safe disposal of this compound. It is imperative to consult your institution's specific waste disposal policies and adhere to all local, state, and federal regulations to ensure a safe and compliant laboratory environment.

References

Personal protective equipment for handling 2-Isopropylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling 2-Isopropylisonicotinic acid.

Hazard Summary and Personal Protective Equipment (PPE)

Based on data for isonicotinic acid, this compound should be handled as a compound that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] The recommended personal protective equipment is crucial for minimizing exposure and ensuring personal safety.

Potential Hazard Recommended Personal Protective Equipment (PPE)
Skin Irritation Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[2] Lab Coat: A standard laboratory coat should be worn and buttoned. For significant quantities or risk of splash, a chemical-resistant apron over the lab coat is recommended.
Eye Irritation Eye Protection: Safety glasses with side shields are mandatory at a minimum.[2] For operations with a higher risk of splashing, chemical safety goggles are required.[1]
Respiratory Irritation Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

  • Verify that the container is clearly labeled with the chemical name and any hazard warnings.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Keep the container tightly closed when not in use.[1]

  • Ensure the storage area is clearly marked with the identity of the substance.

3. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Wear the full recommended PPE: chemical-resistant gloves, a lab coat, and safety goggles.

  • Avoid the formation of dust and aerosols.[1]

  • Use dedicated spatulas and glassware. Clean all equipment thoroughly after use.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

4. Spill Management:

  • In case of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area of the spill.

  • For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

  • All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.[5]

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Personal Protective Equipment (Gloves, Lab Coat, Goggles) prep_fume_hood Verify Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials weigh_transfer Weigh and Transfer Chemical (Inside Fume Hood) prep_materials->weigh_transfer Proceed to Handling reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup spill Spill Occurs weigh_transfer->spill decontaminate Decontaminate Glassware and Surfaces reaction_setup->decontaminate Experiment Complete reaction_setup->spill waste_disposal Dispose of Waste in Labeled Container decontaminate->waste_disposal remove_ppe Remove PPE in Correct Order waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->decontaminate Spill Cleaned

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropylisonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Isopropylisonicotinic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。